Nervonic Acid
説明
Nervonic acid has been reported in Calophyllum calaba, Homo sapiens, and other organisms with data available.
This compound is a monounsaturated fatty acid with a 24-carbon backbone and the sole double bond originating from the 9th carbon from the methyl end, with this bond in the cis- configuration.
Selacholeic Acid is a monounsaturated fatty acid with a 24-carbon backbone and the sole double bond originating from the 9th carbon from the methyl end.
RN given refers to (Z)-isome
Structure
2D Structure
特性
IUPAC Name |
(Z)-tetracos-15-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHCXVQVJPWHRF-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009308 | |
| Record name | Nervonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Nervonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002368 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
506-37-6 | |
| Record name | Nervonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nervonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nervonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NERVONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91OQS788BE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nervonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002368 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Neuroscience of Nervonic Acid: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Nervonic acid (cis-15-tetracosenoic acid), a long-chain monounsaturated omega-9 fatty acid, is a critical component of the mammalian nervous system. Its discovery and subsequent elucidation of its role in neurobiology have paved the way for a deeper understanding of myelin sheath formation, neuronal development, and the pathophysiology of various neurological disorders. This technical guide provides a comprehensive overview of the history of this compound's discovery in neuroscience, its biochemical properties, key experimental methodologies used in its study, and its involvement in cellular signaling pathways.
A Historical Perspective: The Discovery of this compound
The journey to understanding this compound's significance in the brain began with the pioneering work of early lipid chemists. A pivotal figure in this narrative is the German physiological chemist Ernst Klenk .
In the early 20th century, Klenk dedicated his research to the intricate lipid composition of the brain. While investigating cerebrosides, a class of glycosphingolipids, he was the first to isolate and characterize several of their constituent fatty acids. His meticulous work led to the discovery of a novel monounsaturated fatty acid with a 24-carbon chain, which he named "this compound" from the Latin word nervus, meaning nerve, reflecting its abundance in nervous tissue.[1]
Initially isolated from the brains of sharks, where it was observed to be in high concentrations, this compound's structure was determined over a century ago.[2] Early observations that shark brains could rapidly repair themselves after injury led to the hypothesis that this compound might play a role in the repair and regeneration of nerve fibers.[2]
Subsequent research throughout the 20th century solidified the understanding of this compound's integral role as a primary component of sphingolipids, particularly sphingomyelin, which is highly enriched in the myelin sheath of nerves.[2][3] This historical timeline highlights the progression from the initial chemical identification to the functional understanding of this compound in the complex architecture of the nervous system.
Biochemical Properties and Biosynthesis
This compound (24:1, n-9) is a monounsaturated fatty acid analog of lignoceric acid (24:0). It is synthesized in the body through the elongation of oleic acid (18:1, n-9), with erucic acid (22:1, n-9) as its immediate precursor. The biosynthesis of this compound is a multi-step process primarily occurring in the endoplasmic reticulum.
The Biosynthesis Pathway of this compound
The synthesis of this compound begins with acetyl-CoA and involves a series of elongation and desaturation reactions. The key enzymes involved in the elongation of the fatty acid chain are the fatty acid elongases (ELOVLs).
Quantitative Data on this compound in the Nervous System
This compound concentration varies significantly across different brain regions and is altered during development and in certain disease states. Its abundance in the white matter underscores its crucial role in myelination.[4]
| Tissue/Condition | This compound Concentration/Level | Reference Species |
| Human Brain Regions | ||
| White Matter | Predominant very long-chain fatty acid in sphingomyelin | Human |
| Grey Matter | Lower concentration compared to white matter | Human |
| Developmental Changes | ||
| Human Forebrain (Postnatal) | Dramatic accretion after birth in sphingomyelin | Human |
| Neurological Disorders | ||
| Multiple Sclerosis (MS) Brain | Decreased levels in sphingomyelin of post-mortem brain | Human |
| Multiple Sclerosis (MS) Erythrocytes | Depressed content in sphingomyelin | Human |
| Adrenoleukodystrophy (ALD) Brain | Decreased levels in sphingolipids of post-mortem brain | Human |
| Aging | ||
| Mouse Hippocampus (21 months) | Age-dependent accumulation of this compound-containing sphingolipids | Mouse |
Key Experimental Protocols in this compound Research
The study of this compound's role in neuroscience has been advanced through various in vitro and in vivo experimental models.
Lipid Extraction and Quantification from Brain Tissue
A common method for the analysis of this compound and other fatty acids from brain tissue involves lipid extraction followed by gas chromatography-mass spectrometry (GC-MS).
Protocol: Folch Method for Lipid Extraction
-
Homogenization: Homogenize brain tissue in a 2:1 (v/v) mixture of chloroform and methanol.[5]
-
Phase Separation: Add water to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids.[5]
-
Washing: Wash the chloroform phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.[5]
-
Drying: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.
-
Saponification and Methylation: Saponify the lipid extract with methanolic NaOH and then methylate the fatty acids using BF3-methanol to form fatty acid methyl esters (FAMEs).
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to identify and quantify the individual fatty acids, including this compound.[6]
In Vitro Model: Oligodendrocyte Culture
Primary oligodendrocyte cultures are invaluable for studying the direct effects of this compound on myelination and oligodendrocyte biology.
Protocol: this compound Supplementation in Oligodendrocyte Progenitor Cells (OPCs)
-
OPC Isolation: Isolate OPCs from neonatal rat or mouse cortices.
-
Cell Culture: Culture the OPCs in a defined medium containing growth factors such as PDGF and FGF to promote proliferation.
-
This compound Treatment: Supplement the culture medium with this compound (e.g., complexed to fatty acid-free BSA) at various concentrations (e.g., 10-50 µM).
-
Differentiation: Induce differentiation into mature oligodendrocytes by withdrawing the growth factors.
-
Analysis: Assess the effects of this compound on oligodendrocyte maturation, myelin protein expression (e.g., MBP, PLP), and myelin sheath formation using immunocytochemistry, Western blotting, and quantitative PCR.[7]
In Vivo Model: MPTP-Induced Parkinson's Disease in Mice
The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to create a mouse model of Parkinson's disease, allowing for the investigation of the neuroprotective effects of this compound.
Protocol: MPTP Mouse Model and this compound Treatment
-
Animal Model: Use male C57BL/6 mice.
-
MPTP Administration: Administer MPTP hydrochloride (e.g., 20-30 mg/kg, i.p.) daily for several consecutive days to induce dopaminergic neurodegeneration.[8]
-
This compound Treatment: Administer this compound (e.g., by oral gavage) daily, starting before or concurrently with MPTP injections and continuing for a set period.
-
Behavioral Testing: Assess motor function using tests such as the rotarod test and the pole test.
-
Neurochemical and Histological Analysis: At the end of the experiment, sacrifice the animals and analyze the brains for dopamine and its metabolites in the striatum using HPLC. Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.[9]
Signaling Pathways Influenced by this compound
This compound, both as a free fatty acid and as a component of complex lipids, can influence various cellular signaling pathways.
Sphingolipid Metabolism and Myelination
As a key constituent of sphingolipids, this compound is integral to the structure and function of the myelin sheath. Its incorporation into sphingomyelin and cerebrosides is essential for the proper formation and maintenance of myelin. Deficiencies in this compound have been linked to demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy.[10]
PI3K/AKT/mTOR Pathway
Recent studies suggest that this compound may exert neuroprotective effects by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, survival, and proliferation.
Arachidonic Acid Cascade and Neuronal Signaling
This compound may also interact with the arachidonic acid signaling cascade. Arachidonic acid, released from membrane phospholipids by phospholipase A2 (PLA2), is a precursor to various pro-inflammatory and signaling molecules. There is evidence to suggest a competitive or modulatory relationship between different fatty acids in these pathways.[11] Furthermore, arachidonic acid has been shown to modulate the activity of NMDA receptors, which are critical for synaptic plasticity and excitotoxicity.[12][13] While direct evidence for this compound's interaction with neuronal calcium channels is still emerging, its influence on membrane fluidity and lipid raft composition could indirectly affect ion channel function.
Conclusion and Future Directions
From its initial discovery as a novel fatty acid in brain tissue to its current status as a key molecule in myelin biology and a potential therapeutic agent for neurological disorders, the study of this compound has significantly advanced our understanding of neuroscience. The experimental protocols and signaling pathways outlined in this guide provide a framework for future research in this exciting field.
Future investigations should focus on elucidating the precise molecular mechanisms by which this compound modulates neuronal signaling, including its potential interactions with ion channels and receptors. Further quantitative studies are needed to establish a more comprehensive profile of this compound levels in various brain regions during health and disease. The development of more sophisticated in vitro and in vivo models will be crucial for translating our fundamental knowledge of this compound into novel therapeutic strategies for a range of debilitating neurological conditions.
References
- 1. Overview of myelin, major myelin lipids, and myelin-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The history of myelin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration [mdpi.com]
- 4. ovid.com [ovid.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]
- 7. Naturally Occurring this compound Ester Improves Myelin Synthesis by Human Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arachidonic acid turnover and phospholipase A2 activity in neuronal growth cones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMDA receptor-mediated arachidonic acid release in neurons: role in signal transduction and pathological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMDA receptors activate the arachidonic acid cascade system in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endogenous Biosynthesis Pathway of Nervonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nervonic acid (NA), a C24:1 monounsaturated very-long-chain fatty acid (VLCFA), is a critical component of sphingolipids in the myelin sheath of nerve fibers, playing a pivotal role in the development and maintenance of the central nervous system.[1][2] Its endogenous biosynthesis is a complex process primarily involving the elongation of oleic acid through a series of enzymatic reactions localized in the endoplasmic reticulum. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymes, substrates, and intermediates. It includes a summary of quantitative data related to the pathway, detailed experimental protocols for its study, and visualizations of the pathway and experimental workflows to aid in research and development efforts targeting this vital metabolic route.
The Endogenous Biosynthesis Pathway of this compound
The synthesis of this compound originates from the common fatty acid, oleic acid (C18:1), and proceeds through a series of chain elongation cycles. This process occurs in the endoplasmic reticulum and is carried out by the fatty acid elongase (FAE) complex, which consists of four key enzymes that act sequentially.[3][4]
The overall pathway can be summarized as follows:
-
Activation of Oleic Acid: Oleic acid is first converted to its coenzyme A (CoA) derivative, oleoyl-CoA, by a long-chain acyl-CoA synthetase (LACS).[3]
-
Fatty Acid Elongation Cycles: Oleoyl-CoA (C18:1-CoA) undergoes three successive cycles of elongation, with each cycle adding two carbon units from malonyl-CoA.[3][4] The intermediates in this process are eicosenoyl-CoA (C20:1-CoA) and erucoyl-CoA (C22:1-CoA).[2] The final product of the third elongation cycle is nervonoyl-CoA (C24:1-CoA).
Each elongation cycle involves four distinct enzymatic reactions catalyzed by the FAE complex:
- Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the rate-limiting step of condensing the acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA.[5][6]
- First Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.[3]
- Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.[3]
- Second Reduction: A trans-2,3-enoyl-CoA reductase (ECR) reduces the double bond to yield an acyl-CoA that is two carbons longer than the starting substrate.[3]
-
Incorporation into Lipids: The newly synthesized nervonoyl-CoA can then be incorporated into various lipids, most notably sphingolipids and triacylglycerols, for its biological functions and storage.[3]
Key Enzymes and Their Roles
-
Long-Chain Acyl-CoA Synthetase (LACS): Activates fatty acids by converting them into their CoA esters, making them available for metabolic pathways.[3]
-
Fatty Acid Elongase (FAE) Complex:
-
3-ketoacyl-CoA Synthase (KCS): This is the rate-limiting enzyme of the elongation process and determines the substrate specificity of the complex.[5][6] In humans, several elongase of very long-chain fatty acids (ELOVL) proteins function as KCSs. ELOVL4 is particularly important for the elongation of very-long-chain fatty acids, including the precursors to this compound.[7][8]
-
3-ketoacyl-CoA Reductase (KCR): Catalyzes the first reduction step in the elongation cycle.[3]
-
3-hydroxyacyl-CoA Dehydratase (HCD): Performs the dehydration step.[3]
-
trans-2,3-enoyl-CoA Reductase (ECR): Catalyzes the final reduction step of the elongation cycle.[3]
-
The pathway can be visualized as follows:
Caption: Endogenous biosynthesis pathway of this compound from oleic acid.
Quantitative Data on this compound Biosynthesis
The synthesis of this compound is tightly regulated, and the efficiency of the pathway can be influenced by the expression levels and substrate specificities of the key enzymes, particularly the KCS isoforms. The following table summarizes quantitative data from various studies on this compound biosynthesis.
| Enzyme/Condition | Substrate(s) | Product(s) | Organism/System | Key Finding(s) | Reference(s) |
| ELOVL6 | Palmitoyl-CoA (C16:0-CoA) | Stearoyl-CoA (C18:0-CoA) | Reconstituted proteoliposomes | Km = 1.22 µM, Vmax = 0.79 pmol/min/µg protein | [1] |
| ELOVL7 | α-linolenoyl-CoA (C18:3-CoA) | C20:3-CoA | Reconstituted proteoliposomes | Km = 2.6 µM, Vmax = 0.33 pmol/min/µg protein | [1] |
| ELOVL4 | C24:0-CoA, C26:0-CoA | Elongated saturated fatty acids | In vitro assays | Active towards C24:0-CoA and C26:0-CoA. | [9] |
| CgKCS (from Cardamine graeca) | Erucoyl-CoA (C22:1-CoA) | Nervonoyl-CoA (C24:1-CoA) | Engineered Yarrowia lipolytica | Overexpression increased this compound production approximately fourfold to 18.2 mg/L. | [3] |
| MaD15D (from Mortierella alpina) | Lignoceric acid (C24:0) | This compound (C24:1) | Engineered Yarrowia lipolytica | Expression of this desaturase increased this compound titer by 2.4-fold to 49.4 mg/L. | [3] |
Experimental Protocols for Studying this compound Biosynthesis
A common method to study the biosynthesis of this compound is the microsomal fatty acid elongase assay. This in vitro technique uses the microsomal fraction of cells or tissues, which contains the endoplasmic reticulum and thus the FAE complex, to measure the elongation of specific fatty acyl-CoA substrates.
Detailed Protocol: Microsomal Fatty Acid Elongase Assay
Objective: To measure the conversion of a fatty acyl-CoA substrate (e.g., erucoyl-CoA) to its elongated product (nervonoyl-CoA) by the FAE complex in isolated microsomes.
Materials:
-
Tissue or cultured cells expressing the enzymes of interest.
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Radiolabeled malonyl-CoA (e.g., [2-¹⁴C]malonyl-CoA).
-
Unlabeled fatty acyl-CoA substrate (e.g., erucoyl-CoA).
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Cofactors: NADPH, ATP, Coenzyme A.
-
Bovine serum albumin (BSA, fatty acid-free).
-
Stop solution (e.g., 5 M KOH in 10% methanol).
-
Acidification solution (e.g., 5 M HCl).
-
Organic solvent for extraction (e.g., hexane).
-
Scintillation cocktail and counter.
-
Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for product identification.
Procedure:
-
Microsome Preparation: a. Homogenize the tissue or cells in ice-cold homogenization buffer. b. Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cell debris and mitochondria. c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomes. d. Resuspend the microsomal pellet in a small volume of homogenization buffer and determine the protein concentration.
-
Elongase Reaction: a. In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, CoA, NADPH, BSA, and the unlabeled fatty acyl-CoA substrate. b. Pre-incubate the mixture at 37°C for 2-3 minutes. c. Initiate the reaction by adding the microsomal protein and the radiolabeled malonyl-CoA. d. Incubate the reaction at 37°C for a specific time (e.g., 20-60 minutes).
-
Reaction Termination and Saponification: a. Stop the reaction by adding the stop solution. b. Saponify the lipids by incubating at 65°C for 1 hour to hydrolyze the fatty acyl-CoAs to free fatty acids.
-
Extraction of Fatty Acids: a. Acidify the reaction mixture with the acidification solution. b. Extract the free fatty acids by adding an organic solvent (e.g., hexane), vortexing, and centrifuging to separate the phases. c. Collect the organic (upper) phase containing the fatty acids.
-
Analysis of Products: a. Scintillation Counting: An aliquot of the organic phase can be mixed with a scintillation cocktail to quantify the total incorporation of the radiolabel into fatty acids. b. TLC or GC-MS: The remaining organic phase can be concentrated and analyzed by TLC or GC-MS to separate and identify the specific fatty acid products, confirming the synthesis of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for a microsomal fatty acid elongase assay.
Conclusion
The endogenous biosynthesis of this compound is a vital metabolic pathway with significant implications for neurological health. A thorough understanding of this pathway, its key enzymes, and their regulation is essential for researchers and professionals in drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into this pathway, with the potential to uncover novel therapeutic strategies for neurological disorders associated with myelin sheath integrity. The provided diagrams and protocols serve as practical tools to facilitate experimental design and data interpretation in this important area of research.
References
- 1. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. De novo synthesis of this compound and optimization of metabolic regulation by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of this compound and perspectives for its production by microalgae and other microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hetero-oligomeric interactions of an ELOVL4 mutant protein: implications in the molecular mechanism of Stargardt-3 macular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Regulation of Nervonic Acid Synthesis in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nervonic acid (NA), a 24-carbon monounsaturated fatty acid, is a critical component of the myelin sheath, essential for proper nerve signal transmission. Its synthesis and regulation within the brain are tightly controlled processes, vital for both neurodevelopment and the maintenance of neurological health. Dysregulation of NA metabolism is implicated in several neurological disorders, including demyelinating diseases like multiple sclerosis and neurodegenerative conditions such as Alzheimer's disease. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, its key regulatory mechanisms at the enzymatic and transcriptional levels, and the impact of metabolic competition and neuroinflammation. Furthermore, this document details established experimental protocols for the analysis of this compound and presents quantitative data from relevant studies to serve as a resource for researchers in neuroscience and drug development.
Introduction
This compound (NA, 24:1n-9) is a very-long-chain monounsaturated fatty acid (VLCFA) first identified in the white matter of the brain.[1] It is a major constituent of sphingolipids, particularly sphingomyelin, which accounts for a substantial portion of the lipids in the myelin sheath that insulates nerve fibers.[1][2] The incorporation of this compound into these structures is fundamental to the structural integrity and function of myelin, ensuring rapid and efficient propagation of nerve impulses.
The concentration of this compound in the brain is highest during periods of active myelination, such as early development, and in response to neuronal injury, highlighting its pivotal role in myelin formation and repair.[3] Given its importance, the pathways that govern NA synthesis are of significant interest. These pathways are regulated by a host of factors, including enzyme expression, substrate availability, and the inflammatory state of the central nervous system (CNS). Understanding these regulatory networks is crucial for developing therapeutic strategies for neurological diseases characterized by myelin defects and neurodegeneration.
The Biosynthetic Pathway of this compound
The synthesis of this compound in the brain is a multi-step process that begins with the de novo synthesis of shorter-chain fatty acids and culminates in a series of elongation and desaturation reactions primarily occurring in the endoplasmic reticulum (ER).
The overall pathway can be divided into three main stages:
-
De Novo Fatty Acid Synthesis: The process initiates in the cytoplasm with acetyl-CoA. Through the actions of Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS) , palmitic acid (16:0) and then stearic acid (18:0) are synthesized.
-
Monounsaturation: Stearoyl-CoA (18:0-CoA) is desaturated to form Oleoyl-CoA (18:1n-9-CoA) by the enzyme Stearoyl-CoA Desaturase (SCD) . This step is critical as it produces the primary precursor for this compound elongation.[4]
-
VLCFA Elongation: Oleoyl-CoA undergoes three successive cycles of elongation, each adding a two-carbon unit from malonyl-CoA. This process is catalyzed by the membrane-bound fatty acid elongase (FAE) complex in the ER.[1]
The FAE complex consists of four key enzymes that execute a cyclic reaction:
-
β-ketoacyl-CoA synthase (KCS, also known as Elongase or ELOVL): This is the rate-limiting enzyme. It catalyzes the initial condensation of the acyl-CoA with malonyl-CoA.
-
β-ketoacyl-CoA reductase (KCR): Reduces the resulting 3-ketoacyl-CoA.
-
β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA.
-
trans-2,3-enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to yield an acyl-CoA chain that is two carbons longer.
This four-step cycle repeats to convert oleic acid (18:1) to eicosenoic acid (20:1), then to erucic acid (22:1), and finally to this compound (24:1).[1]
Regulation of this compound Synthesis
The synthesis of this compound is a highly regulated process, influenced by enzymatic activity, transcriptional control, and the broader metabolic environment of the brain.
Enzymatic and Transcriptional Regulation
The primary control points in the pathway are the rate-limiting enzymes, SCD and the ELOVL family of elongases.
-
Stearoyl-CoA Desaturase (SCD): As the enzyme responsible for producing the oleoyl-CoA precursor, SCD activity is crucial. In the CNS, SCD1 is important for generating this compound, which is essential for remyelination.[2] The expression of SCD can be upregulated by the transcription factor Sterol Regulatory Element-Binding Protein-1 (SREBP-1) .[5][6] SREBP-1 itself is a master regulator of lipid synthesis and its activity is linked to cellular energy status and growth signaling.[7][8]
-
Elongases (ELOVL): Seven ELOVL enzymes (ELOVL1-7) have been identified in mammals, each with distinct substrate specificities. ELOVL4 expression is notably detected in neurons and is involved in the production of the VLCFAs that form the myelin sheath.[2] The expression of these elongases is upregulated during periods of active myelination.
Metabolic Competition and Neuroinflammation
The synthesis of this compound (an n-9 fatty acid) does not occur in isolation. The enzymes involved, particularly desaturases and elongases, are also utilized in the metabolic pathways of n-3 and n-6 polyunsaturated fatty acids (PUFAs).
-
Substrate Competition: There is inherent competition for these enzymes between the different fatty acid pathways.[4][9] For instance, the availability of n-3 and n-6 PUFA precursors from the diet can influence the metabolic flux towards either pro-inflammatory eicosanoids (from n-6 PUFAs like arachidonic acid) or anti-inflammatory mediators and structural lipids like this compound.
-
Impact of Neuroinflammation: During acute neuroinflammation, a significant metabolic shift occurs. Studies using experimental autoimmune encephalomyelitis (EAE) models show that this compound synthesis is silenced, while the pathway is redirected to produce pro-inflammatory arachidonic acid.[10][11] This shift exacerbates the inflammatory environment and hinders remyelination processes, highlighting a critical link between immune response and myelin lipid metabolism.[12]
Quantitative Data on this compound in the Brain
Quantitative analysis of fatty acids in brain tissue reveals significant alterations in various pathological states. The following tables summarize key findings from studies on Alzheimer's disease, demonstrating changes in this compound and related fatty acids.
Table 1: Brain Fatty Acid Concentrations in Late-Stage Alzheimer's Disease (AD) vs. Controls
This table presents the mean concentration of various fatty acids in post-mortem neocortical tissue. Data is adapted from a study using gas chromatography-mass spectrometry (GC-MS).[13]
| Fatty Acid | Control (nmol/g) | AD (nmol/g) | % Change in AD | P-value |
| Palmitic acid (16:0) | 18.3 | 22.9 | +25% | < 0.05 |
| Palmitoleic acid (16:1) | 1.8 | 2.5 | +39% | < 0.05 |
| Stearic acid (18:0) | 20.9 | 24.1 | +15% | NS |
| Oleic acid (18:1) | 28.1 | 33.4 | +19% | NS |
| This compound (24:1) | 1.9 | 2.3 | +21% | NS |
| Docosahexaenoic acid (22:6) | 19.3 | 28.4 | +47% | < 0.05 |
NS: Not Significant. Note: While this compound showed an increasing trend, it did not reach statistical significance in this particular study, unlike other fatty acids.
Table 2: Unsaturated Fatty Acid (UFA) Levels in Different Brain Regions of AD Patients vs. Controls
This table summarizes the pattern of UFA level changes in brain regions vulnerable to AD pathology relative to controls. Data is conceptualized from findings reported in metabolomic studies.[14][15][16]
| Fatty Acid | Inferior Temporal Gyrus (ITG) | Middle Frontal Gyrus (MFG) | Cerebellum (CB) |
| Oleic acid | Reduced | Reduced | Trend towards lower |
| Linoleic acid | Reduced | Reduced | No significant change |
| Linolenic acid | Reduced | Reduced | No significant change |
| Arachidonic acid | Reduced | Reduced | No significant change |
| Eicosapentaenoic acid (EPA) | Reduced | Reduced | Reduced |
| Docosahexaenoic acid (DHA) | Higher | Higher | No significant change |
These studies highlight a complex dysregulation of fatty acid metabolism in AD, with some UFAs being reduced while others, like DHA, are elevated in specific brain regions.[14]
Key Experimental Protocols
Accurate quantification of this compound and other lipids in brain tissue requires robust and standardized methodologies. The following sections detail the core protocols for lipid extraction and analysis.
Protocol for Lipid Extraction from Brain Tissue (Folch Method)
The Folch method is a widely used protocol for the efficient extraction of total lipids from biological tissues.[17][18]
Materials:
-
Brain tissue sample
-
Chloroform/Methanol solution (2:1, v/v)
-
0.9% NaCl solution (or pure water)
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
Orbital shaker
-
Glassware (funnels, centrifuge tubes)
-
Rotary evaporator or nitrogen stream for solvent evaporation
Procedure:
-
Homogenization: Weigh a sample of fresh or frozen brain tissue. Homogenize the tissue in a chloroform/methanol (2:1) mixture. The final volume of the solvent should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).[17]
-
Agitation: Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature to ensure thorough lipid extraction.[17]
-
Separation of Solids: Centrifuge the homogenate at low speed (e.g., 2000 rpm) or filter it to separate the liquid phase (extract) from the solid tissue residue.[17]
-
Washing: Add 0.2 volumes of 0.9% NaCl solution to the collected liquid extract (e.g., 4 mL of NaCl solution for 20 mL of extract).[17]
-
Phase Separation: Vortex the mixture briefly and centrifuge at low speed to facilitate the separation of two distinct phases. The lower phase will be the chloroform layer containing the lipids, and the upper phase will be an aqueous methanol layer containing polar metabolites.[17][18]
-
Lipid Collection: Carefully remove the upper aqueous phase by siphoning. The lower chloroform phase, which contains the total lipid extract, is collected.
-
Solvent Evaporation: Evaporate the chloroform from the collected lipid extract using a rotary evaporator or under a gentle stream of nitrogen.
-
Storage: The resulting lipid residue can be weighed and stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below for subsequent analysis.
Protocol for Fatty Acid Analysis by GC-MS
Following extraction, the fatty acid composition of the lipid extract is typically analyzed by gas chromatography-mass spectrometry (GC-MS) after converting the fatty acids into volatile fatty acid methyl esters (FAMEs).[19][20][21]
Materials:
-
Total lipid extract
-
Methanolic HCl or Boron trifluoride (BF3) in methanol (for transmethylation)
-
Hexane or Iso-octane (for FAME extraction)
-
Internal standards (deuterated fatty acids for quantification)[20]
-
GC-MS system with a suitable capillary column (e.g., BPX70)[19]
Procedure:
-
Transmethylation (FAMEs Preparation):
-
Resuspend the dried lipid extract in a known volume of solvent.
-
Add an internal standard mixture for quantification.[20]
-
Add a transmethylation reagent, such as methanolic HCl or BF3-methanol.
-
Heat the mixture (e.g., at 100°C for a specified time) to convert fatty acids esterified in lipids (like triglycerides and phospholipids) into FAMEs.[22]
-
-
FAMEs Extraction:
-
After the reaction, add water to stop the reaction and hexane (or iso-octane) to extract the FAMEs.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper organic layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the FAMEs extract into the GC-MS system.[19]
-
Gas Chromatography (GC): The FAMEs are vaporized and separated based on their boiling points and polarity as they pass through a long capillary column. A typical temperature program involves a gradual increase in the oven temperature to elute fatty acids of increasing chain length.[19]
-
Mass Spectrometry (MS): As the separated FAMEs exit the GC column, they are ionized and fragmented. The mass spectrometer analyzes the mass-to-charge ratio of these fragments, producing a unique mass spectrum for each compound.
-
-
Data Analysis:
-
Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards (e.g., Supelco™ 37 Component FAME Mix).[19]
-
Quantify the amount of each fatty acid by comparing its peak area to that of the corresponding internal standard.
-
Conclusion and Future Perspectives
The regulation of this compound synthesis in the brain is a complex interplay of enzymatic control, transcriptional regulation, and metabolic feedback, deeply intertwined with the brain's inflammatory status. The rate-limiting enzymes, particularly SCD and the ELOVL elongases, represent key nodes of control. Transcriptional factors like SREBP-1 further orchestrate this process, linking lipid synthesis to broader cellular signaling networks.
A critical insight for drug development is the metabolic shift that occurs during neuroinflammation, where this compound synthesis is suppressed in favor of pro-inflammatory lipid production.[10] This suggests that therapeutic strategies aimed at promoting myelin repair in diseases like multiple sclerosis may need to address not only the upregulation of biosynthetic enzymes but also the resolution of inflammation to restore the appropriate metabolic flux.
Future research should focus on elucidating the specific signaling pathways that control the expression of ELOVL and SCD isoforms in different glial cells (oligodendrocytes and astrocytes) under both physiological and pathological conditions. Developing small molecules that can selectively modulate the activity of key elongases or promote a favorable metabolic shift away from inflammation could offer novel therapeutic avenues for a range of devastating neurological disorders.
References
- 1. Research Progress of this compound Biosynthesis [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. This compound protects against oligodendrocytes injury following chronic cerebral hypoperfusion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterol regulatory element binding protein (SREBP)-1 expression in brain is affected by age but not by hormones or metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuronal Activity Induced Sterol Regulatory Element Binding Protein-1 (SREBP1) is disrupted in Dysbindin Null Mice – Potential Link to Cognitive Impairment in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. rupress.org [rupress.org]
- 13. Wide-ranging alterations in the brain fatty acid complement of subjects with late Alzheimer’s disease as detected by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Association between fatty acid metabolism in the brain and Alzheimer disease neuropathology and cognitive performance: A nontargeted metabolomic study | PLOS Medicine [journals.plos.org]
- 15. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 16. Brain fatty acid levels dysregulated in Alzheimer's disease | EurekAlert! [eurekalert.org]
- 17. microbenotes.com [microbenotes.com]
- 18. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. 2.6. Analysis of fatty acid methyl esters by gas chromatography/mass spectrometry/flame ionisation detector (GC/MS and GC/FID) [bio-protocol.org]
- 20. lipidmaps.org [lipidmaps.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of Nervonic Acid for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nervonic acid (NA), a cis-monounsaturated omega-9 fatty acid, is a significant component of sphingolipids in the myelin sheath of nerve fibers.[1][2] Its role in neural health and development has made it a focal point of research in neurodegenerative diseases and other neurological disorders. This technical guide provides an in-depth overview of the physicochemical properties of this compound crucial for its application in in vitro studies. It includes key data on solubility and stability, detailed experimental protocols for its use in cell culture, and visualizations of its known signaling pathways to aid in experimental design and data interpretation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing robust and reproducible in vitro experiments. These properties dictate its behavior in aqueous solutions, such as cell culture media, and influence its uptake and activity in cells.
Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₄₆O₂ | [1][3] |
| Molecular Weight | 366.62 g/mol | [1][3] |
| IUPAC Name | (15Z)-tetracos-15-enoic acid | [1] |
| Synonyms | cis-15-Tetracosenoic acid, Selacholeic acid | [1] |
| Melting Point | 42-43 °C | [1] |
| Density | ~0.9 g/cm³ | [3] |
| pKa (Predicted) | ~4.95 | |
| logP (Predicted) | ~9.45 |
Solubility Profile
This compound is a lipophilic molecule with poor solubility in aqueous solutions. The choice of solvent for preparing stock solutions is critical to ensure its bioavailability in cell culture experiments.
| Solvent | Solubility | Source(s) |
| DMSO | 73-100 mg/mL (199.11-272.76 mM) | |
| Ethanol | ~73 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Water | Insoluble | [3] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble |
Experimental Protocols for In Vitro Studies
The following protocols provide a framework for working with this compound in a cell culture setting. It is recommended to optimize these protocols for specific cell types and experimental questions.
Preparation of this compound Stock Solutions
Due to its poor water solubility, this compound requires a suitable organic solvent for the preparation of a concentrated stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Sterile, conical tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of anhydrous DMSO or EtOH to achieve a high-concentration stock solution (e.g., 100 mM). To aid dissolution, gentle warming (e.g., in a 37°C water bath) and vortexing may be necessary.
-
Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
References
- 1. This compound Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress of this compound Biosynthesis [jstage.jst.go.jp]
- 3. This compound improves fat transplantation by promoting adipogenesis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
role of nervonic acid in myelin sheath formation and maintenance
An In-depth Technical Guide on the Role of Nervonic Acid in Myelin Sheath Formation and Maintenance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (NA), a C24:1 monounsaturated fatty acid, is a critical component of sphingolipids, which are integral to the structure and function of the myelin sheath.[1][2] This document provides a comprehensive technical overview of the role of this compound in the formation and maintenance of myelin, its biosynthesis, and its implications in demyelinating diseases. We will explore the molecular mechanisms, summarize quantitative data from key studies, detail relevant experimental protocols, and present signaling pathways and workflows through standardized visualizations. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological disorders characterized by myelin degradation, such as multiple sclerosis (MS) and adrenoleukodystrophy (ALD).
Introduction: The Significance of this compound in Myelin Biology
The myelin sheath is a specialized, lipid-rich membrane that insulates nerve axons, enabling the rapid and efficient transmission of nerve impulses—a process known as saltatory conduction.[3] Myelin is composed of approximately 70-75% lipids and 25-30% proteins by dry weight, a composition that distinguishes it from other biological membranes.[3][4] Among its lipid constituents, very-long-chain fatty acids (VLCFAs) are of paramount importance.
This compound (cis-15-tetracosenoic acid) is a vital VLCFA found in high concentrations within the white matter of the brain.[5] It is a primary component of nervonyl sphingolipids, particularly cerebrosides and sphingomyelin, which are essential for the structural integrity and stability of the myelin sheath.[3][6][7] Research indicates that levels of this compound increase significantly during periods of active myelination, such as early brain development, and in response to neuronal injury, highlighting its pivotal role in both myelin formation (myelination) and repair (remyelination).[6] Dysregulation of NA metabolism and decreased levels in brain sphingolipids have been consistently observed in demyelinating diseases, suggesting that an impaired provision of this compound contributes to the pathology of these conditions.[7][8]
Biosynthesis of this compound and its Incorporation into Myelin
This compound is not considered an essential fatty acid as it can be synthesized endogenously from oleic acid (C18:1 n-9) through a series of carbon chain elongation steps.[3] This process occurs primarily in the endoplasmic reticulum and involves a fatty acid elongation (FAE) complex of enzymes.
The key stages are:
-
De Novo Fatty Acid Synthesis: The pathway begins with acetyl-CoA, leading to the synthesis of palmitic acid (C16:0) and stearic acid (C18:0). The enzyme fatty acid synthase (FASN) is crucial in this initial phase.[3]
-
Formation of Oleic Acid: Stearoyl-CoA desaturase (SCD) introduces a double bond into stearic acid to form oleic acid, a major fatty acid in myelin and a critical precursor for NA.[3]
-
Chain Elongation: Oleic acid is elongated by the FAE complex, which cyclically adds two-carbon units from malonyl-CoA.[9] This multi-enzyme complex includes:
-
3-ketoacyl-CoA synthase (KCS): The rate-limiting enzyme that condenses acyl-CoA with malonyl-CoA.[9]
-
3-ketoacyl-CoA reductase (KCR)
-
3-hydroxyacyl-CoA dehydratase (HCD)
-
trans-2,3-enoyl-CoA reductase (ECR)
-
-
Final Product: Through these sequential elongation steps, oleic acid (C18:1) is converted to erucic acid (C22:1) and finally to this compound (C24:1).[3]
-
Incorporation into Sphingolipids: Once synthesized, nervonoyl-CoA is incorporated into sphingolipids, such as ceramides and sphingomyelin, which are then assembled into the myelin sheath by oligodendrocytes.[3][6]
During inflammatory states, such as those seen in experimental autoimmune encephalomyelitis (EAE), the biosynthesis of this compound can be silenced. This is due to a metabolic shift where common precursor substrates are diverted towards the production of pro-inflammatory arachidonic acid.[4][10]
Quantitative Data on this compound in Health and Disease
Quantitative analysis of this compound levels in various biological samples provides critical insights into its role in myelin health. Deficiencies are often correlated with the severity of demyelinating diseases.
| Parameter | Healthy Control | Demyelinating Disease State | Source(s) |
| NA in Brain Sphingolipids | Normal Levels | Decreased in post-mortem MS and ALD brains. | [7],[8] |
| NA in Erythrocyte Sphingomyelin | Normal Levels | Depressed in MS patients. | [7],[8] |
| NA in CSF (Absolute Level) | 0.0023 ± 0.0014 µM | No significant difference reported in a pilot study of MDD/BD. | [11] |
| NA Synthesis in Fibroblasts | Normal Biosynthesis | Decreased in fibroblasts from ALD patients. | [8] |
| NA Synthesis in EAE Model | Active Synthesis | Silenced during acute inflammation. | [4],[10] |
Table 1: Comparative levels of this compound in healthy versus demyelinating conditions.
| Study Intervention | Dosage / Concentration | Key Outcome | Source(s) |
| Fish Oil Mixture (FOM) Supplementation (in vitro) | Contained 13% this compound (C24:1n9) | Improved synthesis of myelin proteins (MBP, MOG, PLP) and sphingomyelin by human oligodendrocytes. | [4] |
| This compound Supplementation (in vivo, CCH model) | Oral administration (daily for 28 days) | Mitigated demyelination and loss of oligodendrocytes. | [12] |
| General Therapeutic Dosage (Clinical Research) | 100 mg to 1 gram per day | Suggested range for therapeutic applications; optimal dosages are still under investigation. | [13] |
Table 2: Quantitative data from preclinical and clinical research on this compound supplementation.
Key Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experimental models used to study this compound's role in myelination.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
The EAE model is the most widely used animal model for studying the pathophysiology of multiple sclerosis.[14]
-
Animal Strain: C57BL/6 mice are commonly used.
-
Induction of EAE:
-
Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide mixed with Complete Freund's Adjuvant (CFA).
-
On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of immune cells into the central nervous system.
-
-
Treatment Protocol:
-
Following induction, mice can be divided into groups: a model group (vehicle control), a drug group (positive control), and this compound treatment groups at various dosages.[14]
-
This compound is typically administered daily via oral gavage.
-
-
Assessment:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and scored on a standardized scale (0-5).
-
Histology: At the end of the experiment, spinal cords are harvested. Sections are stained with Hematoxylin & Eosin (H&E) to assess inflammatory infiltration and Luxol Fast Blue (LFB) to evaluate the extent of demyelination.[14]
-
Biochemical Analysis: Tissue homogenates can be analyzed using ELISA for cytokine levels (e.g., TNF-α, IL-6, IL-10) and Western blot or qPCR for myelin protein expression.[14][15]
-
Lipid Profiling: Gas Chromatography-Mass Spectrometry (GC-MS) is used to quantify the fatty acid composition, including this compound, in brain and spinal cord tissue.[4][16]
-
In Vitro Oligodendrocyte Maturation and Myelin Synthesis
This model uses a human oligodendrocyte precursor cell (OPC) line to study the direct effects of compounds on maturation and myelin production.[4][16]
-
Cell Line: Human MO3.13 cell line, a model for human OPCs.
-
Differentiation Protocol:
-
Cells are cultured in standard medium.
-
To induce differentiation into mature oligodendrocytes, cells are stimulated with phorbol 12-myristate 13-acetate (PMA).
-
-
Treatment Protocol:
-
During differentiation, cells are incubated with the treatment compound. For example, a fish oil mixture (FOM) containing this compound (e.g., at 5% v/v) or a control oil like linseed oil (LO).[4]
-
Incubation typically proceeds for 72 hours, with samples collected at 24, 48, and 72-hour time points.[16]
-
-
Assessment:
Conclusion and Future Directions
This compound is unequivocally a cornerstone of myelin sheath integrity. Its role extends from being a fundamental structural building block of sphingolipids to actively participating in the dynamics of myelination and remyelination. The consistent observation of its depletion in demyelinating diseases strongly implicates its deficiency in the progression of these pathologies.
Preclinical evidence robustly supports the therapeutic potential of this compound supplementation. Studies using both in vivo and in vitro models demonstrate its capacity to promote oligodendrocyte maturation, enhance the synthesis of essential myelin proteins, and mitigate inflammatory and apoptotic processes that drive demyelination.[4][12][14]
For drug development professionals, this compound and its metabolic pathways present compelling targets. Future research should focus on:
-
Optimizing Delivery: Developing formulations that enhance the bioavailability of this compound and its transport across the blood-brain barrier.
-
Clinical Trials: Conducting rigorous, large-scale clinical trials to establish optimal therapeutic dosages and efficacy in patients with MS, ALD, and other demyelinating disorders.[13]
-
Combination Therapies: Investigating the synergistic effects of this compound with other neuroprotective and anti-inflammatory agents.
-
Biomarker Development: Further validating this compound levels in accessible fluids (e.g., plasma, erythrocytes) as a biomarker for disease activity and therapeutic response.[19]
By continuing to unravel the complex role of this unique fatty acid, the scientific community can pave the way for novel lipid-based therapies to restore neurological function and improve the quality of life for individuals affected by demyelinating diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. search.library.berkeley.edu [search.library.berkeley.edu]
- 3. This compound Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally Occurring this compound Ester Improves Myelin Synthesis by Human Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. angelbiology.com [angelbiology.com]
- 7. anatekhealth.com [anatekhealth.com]
- 8. This compound and demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Progress of this compound Biosynthesis [jstage.jst.go.jp]
- 10. Naturally Occurring this compound Ester Improves Myelin Synthesis by Human Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound level in cerebrospinal fluid is a candidate biomarker for depressive and manic symptoms: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound protects against oligodendrocytes injury following chronic cerebral hypoperfusion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What makes this compound Powder essential for myelin repair? - Avans [avansnutri.com]
- 14. This compound regulates the oxidative imbalance in experimental allergic encephalomyelitis [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. This compound - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
early research on the function of nervonic acid in the central nervous system
An In-Depth Technical Guide to Early Research on the Function of Nervonic Acid in the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (NA), a cis-15-tetracosenoic acid (24:1, n-9), is a very-long-chain monounsaturated fatty acid (VLCFA) that is a critical component of the central nervous system (CNS).[1][2] It is particularly enriched in the white matter of the brain, where it is a major constituent of sphingolipids, such as sphingomyelin, which are essential for the formation and maintenance of the myelin sheath.[3][4][5] The myelin sheath is a lipid-rich layer that insulates nerve axons, enabling the rapid and efficient transmission of nerve impulses.[2][6] Early research has established a fundamental link between this compound metabolism, myelin integrity, and neurological health, suggesting its potential therapeutic role in demyelinating diseases like multiple sclerosis (MS) and adrenoleukodystrophy (ALD).[4][7][8] This guide provides a technical overview of the foundational research into this compound's biosynthesis, its structural role in myelin, and its functional impact on CNS pathology, supported by experimental data and protocols.
Biosynthesis and Incorporation into CNS Lipids
The endogenous synthesis of this compound is a crucial metabolic process within the CNS, primarily occurring in the endoplasmic reticulum. The pathway involves the elongation of shorter-chain fatty acids.
The Elongation Pathway
This compound is synthesized from oleic acid (C18:1 n-9) through a series of two-carbon additions, a process mediated by the fatty acid elongase (ELOVL) enzyme system.[1][9] The key rate-limiting enzyme in this pathway is 3-ketoacyl-CoA synthase (KCS).[10] The process requires malonyl-CoA as the two-carbon donor and NADPH as a reductant.[11] The pathway proceeds from oleic acid to eicosenoic acid (C20:1 n-9), then to erucic acid (C22:1 n-9), and finally to this compound (C24:1 n-9).[9] Once synthesized, this compound is incorporated into sphingolipids, which are vital for building the myelin sheath.[2][6][12]
Caption: Biosynthesis of this compound via fatty acid elongation in the endoplasmic reticulum.
Role in Demyelinating Diseases: Experimental Evidence
Early research identified a deficiency in this compound in the brains of patients with demyelinating diseases such as MS and ALD.[8] This observation prompted investigations using animal models to understand its therapeutic potential. The experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics the inflammatory demyelination seen in MS, has been central to this research.[13]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from studies investigating the effects of this compound.
Table 1: Effect of this compound on Oxidative Stress Markers in an Alzheimer's Disease Mouse Model (Data adapted from studies on D-galactose/AlCl3-induced cognitive impairment)[14][15]
| Marker | Control Group | Model Group (D-gal/AlCl3) | NA-Treated Group (43.93 mg/kg) | Unit |
| Total Superoxide Dismutase (T-SOD) | Normal | Decreased | Increased vs. Model | U/mgprot |
| Catalase (CAT) | Normal | Decreased | Increased vs. Model | U/mgprot |
| Glutathione Peroxidase (GSH-Px) | Normal | Decreased | Increased vs. Model | U/mgprot |
| Malondialdehyde (MDA) | Normal | Increased | Decreased vs. Model | nmol/mgprot |
Table 2: Effect of this compound on Neurotransmitter and Inflammatory Cytokine Levels (Data adapted from studies on D-galactose/AlCl3-induced cognitive impairment)[14][15]
| Analyte | Control Group | Model Group (D-gal/AlCl3) | NA-Treated Group (43.93 mg/kg) | Unit |
| 5-hydroxytryptamine (Serotonin) | Normal | Decreased | Increased vs. Model | ng/g tissue |
| Dopamine | Normal | Decreased | Increased vs. Model | ng/g tissue |
| γ-aminobutyric acid (GABA) | Normal | Decreased | Increased vs. Model | ng/g tissue |
| Tumor Necrosis Factor-α (TNF-α) | Normal | Increased | Decreased vs. Model | pg/mL |
| Interleukin-6 (IL-6) | Normal | Increased | Decreased vs. Model | pg/mL |
| Interleukin-1β (IL-1β) | Normal | Increased | Decreased vs. Model | pg/mL |
Signaling Pathways and Neuroprotective Mechanisms
Beyond its structural role, this compound exhibits biological activity, including anti-inflammatory and antioxidant effects, and modulates key signaling pathways.[3][16]
PI3K/AKT/mTOR Pathway Activation
Research suggests that this compound can exert neuroprotective effects by activating the PI3K/AKT/mTOR signaling pathway.[14][15] This pathway is crucial for cell survival, growth, and proliferation. In the context of neurological injury, its activation by this compound can help protect neurons and glial cells from oxidative stress-induced damage and reduce neuroinflammation by downregulating the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[14][15]
Caption: this compound activates the PI3K/AKT pathway, promoting cell survival and inhibiting inflammation.
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section details methodologies cited in early and foundational studies on this compound.
EAE Mouse Model Induction and Treatment
This protocol is standard for studying MS-like demyelination.
-
Animal Model: C57BL/6 mice are typically used.[13]
-
Induction: Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 to facilitate blood-brain barrier disruption.
-
Treatment: Following the onset of clinical signs, mice are divided into groups. A control group receives a vehicle (e.g., PBS in DMSO), while treatment groups receive this compound at varying doses (e.g., 5 mg/mL, 25 mg/mL) administered orally or via injection daily or every other day.[7]
-
Monitoring: Mice are scored daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis). Body weight is also recorded.
Histological Analysis of Demyelination
This protocol is used to visualize inflammation and myelin loss in CNS tissue.[13]
-
Tissue Preparation: After perfusion and fixation (e.g., with 4% paraformaldehyde), spinal cord and brain tissues are embedded in paraffin.
-
Sectioning: Tissue blocks are sectioned into thin slices (e.g., 5 µm).
-
Hematoxylin & Eosin (H&E) Staining: Used to visualize cell nuclei (blue/purple) and cytoplasm (pink), allowing for the assessment of inflammatory cell infiltration into the CNS parenchyma.
-
Luxol Fast Blue (LFB) Staining: Specifically stains myelin sheaths blue/green. Areas of demyelination appear pale or unstained.
-
Microscopy and Quantification: Stained sections are examined under a light microscope. Demyelination and inflammation can be scored semi-quantitatively by a blinded observer.
Cell Viability and Proliferation Assays
This protocol assesses the protective effects of this compound on neural cells in vitro.[7]
-
Cell Culture: Neural cell lines (e.g., PC12 pheochromocytoma cells, RSC96 Schwann cells) are seeded in 96-well plates and cultured for 24 hours.[7]
-
Induction of Injury: An oxidative stressor, such as hydrogen peroxide (H₂O₂), is added at various concentrations to induce cell damage.
-
Treatment: this compound is added to the culture medium at a range of concentrations (e.g., 0-200 µM) either before or concurrently with the H₂O₂.[7]
-
CCK-8 Assay: After a 24-hour incubation period, Cell Counting Kit-8 (CCK-8) reagent is added to each well. This colorimetric assay measures the activity of cellular dehydrogenases, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control group.
References
- 1. Frontiers | this compound in infant nutrition: a forward-looking approach to enhancing neurodevelopmental outcomes [frontiersin.org]
- 2. ingredients-lonier.com [ingredients-lonier.com]
- 3. This compound: essential nootropic for brain physiology - HAP BodyBrainSkin [hapbodybrainskin.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. What makes this compound Powder essential for myelin repair? - Avans [avansnutri.com]
- 7. This compound as novel therapeutics initiates both neurogenesis and angiogenesis for comprehensive wound repair and healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of this compound and perspectives for its production by microalgae and other microorganisms [agris.fao.org]
- 11. This compound biosynthesis by erucyl-CoA elongation in normal and quaking mouse brain microsomes. Elongation of other unsaturated fatty acyl-CoAs (mono and poly-unsaturated) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. angelbiology.com [angelbiology.com]
- 13. This compound regulates the oxidative imbalance in experimental allergic encephalomyelitis [jstage.jst.go.jp]
- 14. This compound reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Structural Analysis of Nervonic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nervonic acid (cis-15-tetracosenoic acid), a long-chain monounsaturated omega-9 fatty acid, is a critical component of nerve cell membranes and the myelin sheath.[1][2] Its unique structure and significant biological roles, particularly in neurological development and disease, have made it a subject of intense research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the structural analysis of this compound and its isomers, detailing the experimental protocols and data interpretation necessary for its characterization.
Structure and Physicochemical Properties of this compound
This compound (24:1n-9) is a 24-carbon fatty acid with a single cis double bond located at the 9th carbon from the methyl end (omega-9).[2] This seemingly simple structure gives rise to a variety of isomers, primarily positional and geometric (cis/trans) isomers, each with potentially distinct physicochemical and biological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₆O₂ | [2] |
| Molecular Weight | 366.62 g/mol | [2] |
| IUPAC Name | (Z)-tetracos-15-enoic acid | [2] |
| Melting Point | 42-43 °C | [1] |
| PubChem CID | 5281120 | [2] |
Isomers of this compound
The biological activity and physical properties of this compound can be significantly influenced by its isomeric form. The two primary types of isomers are:
-
Positional Isomers: These isomers differ in the location of the double bond along the 24-carbon chain. While the n-9 isomer is the most common, other positional isomers can exist.
-
Geometric Isomers: These isomers differ in the orientation of the hydrogen atoms around the double bond. The naturally occurring form is the cis isomer. The trans isomer, also known as trans-15-tetracosenoic acid, can be formed during industrial processing or synthesized.[1]
Experimental Protocols for Structural Analysis
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive structural analysis of this compound and its isomers.
Sample Preparation: Esterification
For gas chromatography (GC) and some mass spectrometry (MS) techniques, fatty acids are typically converted to their more volatile methyl esters (FAMEs).
Protocol: Acid-Catalyzed Esterification (BF₃-Methanol Method)
-
Sample Preparation: Place a known amount of the lipid sample (e.g., 1-10 mg) into a screw-cap glass tube.
-
Reagent Addition: Add 2 mL of 14% boron trifluoride (BF₃) in methanol.
-
Incubation: Tightly cap the tube and heat at 100°C for 30-60 minutes.
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of water, and vortex thoroughly.
-
Phase Separation: Centrifuge the tube to separate the layers. The upper hexane layer contains the FAMEs.
-
Collection: Carefully transfer the upper hexane layer to a clean vial for analysis.
Chromatographic Separation of Isomers
High-resolution gas chromatography (GC) and liquid chromatography (LC) are powerful tools for separating the complex mixtures of fatty acid isomers.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for FAME Isomer Separation
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A highly polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., SP-2560 or SLB-IL111), is recommended for the separation of positional and geometric isomers.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated at a temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min.
-
Ramp 2: Increase to 240°C at 5°C/min, hold for 15 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Transfer Line Temperature: 280°C.
-
This protocol allows for the separation of FAMEs based on their chain length, degree of unsaturation, and the position and geometry of the double bonds. Trans isomers typically elute before their cis counterparts on polar columns.[4]
Table 2: Representative GC Retention Times for C24:1 Isomers
| Isomer | Expected Retention Time (min) | Notes |
| trans-15-Tetracosenoic acid methyl ester | Earlier elution | On a polar GC column |
| cis-15-Tetracosenoic acid methyl ester (this compound methyl ester) | Later elution | On a polar GC column |
| Other positional C24:1 isomers | Variable | Dependent on double bond position |
Note: Absolute retention times will vary depending on the specific instrument, column, and conditions. The table indicates the expected relative elution order.
Spectroscopic Analysis
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of individual atoms within a molecule.
¹H NMR Spectroscopy
Protocol: ¹H NMR of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
¹³C NMR Spectroscopy
Protocol: ¹³C NMR of this compound
-
Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.5-0.7 mL of CDCl₃.
-
Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a spectrometer.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Table 3: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (-COOH) | ~11.5 (broad s) | ~180.1 |
| C2 (-CH₂COOH) | 2.35 (t) | ~34.1 |
| C3 (-CH₂CH₂COOH) | 1.63 (m) | ~24.7 |
| C4-C13, C18-C23 (-CH₂-) | 1.25-1.30 (m) | ~29.1-29.7 |
| C14, C17 (Allylic, -CH₂CH=) | 2.01 (m) | ~27.2 |
| C15, C16 (Olefinic, -CH=CH-) | 5.34 (m) | ~129.9 |
| C24 (-CH₃) | 0.88 (t) | ~14.1 |
References for NMR data:[2][5]
The chemical shifts and coupling constants of the olefinic and allylic protons are particularly informative for determining the position and geometry of the double bond. In cis isomers, the vicinal coupling constant (³J) for the olefinic protons is typically around 10-12 Hz, while for trans isomers, it is larger, around 14-16 Hz.[6]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
Protocol: Electron Ionization-Mass Spectrometry (EI-MS) of this compound Methyl Ester
This is typically performed as part of the GC-MS analysis described in section 3.2. The mass spectrum is generated for the FAME as it elutes from the GC column.
Fragmentation Pattern of this compound Methyl Ester
The EI mass spectrum of a fatty acid methyl ester typically shows a prominent molecular ion peak (M⁺). Common fragmentation patterns include:
-
Loss of a methoxy group (-OCH₃): A peak at M-31.
-
McLafferty rearrangement: For saturated FAMEs, this results in a characteristic peak at m/z 74.
-
Cleavage at the carbon-carbon bonds along the aliphatic chain, resulting in a series of hydrocarbon fragments separated by 14 Da (-CH₂-).
-
Fragmentation around the double bond: The location of the double bond can sometimes be inferred from the fragmentation pattern, although this can be challenging with EI.
Table 4: Key Mass Spectral Fragments for this compound Methyl Ester (C₂₅H₄₈O₂)
| m/z | Ion Structure/Fragment Lost |
| 380 | [M]⁺ (Molecular Ion) |
| 349 | [M - OCH₃]⁺ |
| 74 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement, if saturated portion allows) |
Note: The relative intensities of fragments can vary. The presence and pattern of fragments are used for identification.
Signaling Pathway Involvement of this compound
This compound plays a crucial role in the central nervous system, and its effects are mediated, in part, through the modulation of intracellular signaling pathways. One such pathway is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is critical for neuronal survival, growth, and plasticity.[7][8]
dot
Caption: this compound-Mediated Activation of the PI3K/Akt Signaling Pathway in Neurons.
Experimental evidence suggests that this compound can activate the PI3K/Akt pathway, leading to the phosphorylation and activation of Akt.[7] Activated Akt, in turn, can phosphorylate and regulate a variety of downstream targets, including:
-
Mammalian Target of Rapamycin (mTOR): A key regulator of cell growth, proliferation, and survival.
-
Glycogen Synthase Kinase 3 Beta (GSK-3β): A kinase involved in a wide range of cellular processes, including neuronal development and apoptosis. Inhibition of GSK-3β by Akt is generally considered neuroprotective.
-
cAMP response element-binding protein (CREB): A transcription factor that plays a critical role in neuronal plasticity, learning, and memory.
Conclusion
The structural analysis of this compound and its isomers is a multifaceted process that relies on a combination of advanced chromatographic and spectroscopic techniques. A thorough understanding of these methods and the interpretation of the resulting data is crucial for researchers in the fields of neuroscience, lipidomics, and drug development. The ability to accurately identify and quantify different isomers of this compound will be essential for elucidating their specific biological functions and for the development of targeted therapeutic strategies for neurological disorders.
References
- 1. 15-Tetracosenoic acid | C24H46O2 | CID 5282773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C24H46O2 | CID 5281120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. rubingroup.org [rubingroup.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biochemical Precursors of Nervonic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nervonic acid (NA), a C24:1 monounsaturated very-long-chain fatty acid (VLCFA), is a critical component of myelin and neural cell membranes, playing a pivotal role in brain development and the maintenance of nervous system integrity. Its association with neurological health has spurred significant interest in understanding its biosynthesis for applications in pharmaceuticals and nutraceuticals. This technical guide provides a comprehensive overview of the biochemical precursors and synthetic pathways of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the core biochemical reactions, present quantitative data, detail experimental protocols, and visualize the intricate signaling pathways that govern its synthesis.
Biochemical Precursors and Synthetic Pathways
The biosynthesis of this compound primarily occurs through the elongation of oleic acid (C18:1), a common monounsaturated fatty acid. This process involves a series of enzymatic reactions carried out by the fatty acid elongase (FAE) complex located in the endoplasmic reticulum. An alternative, less common pathway involves the desaturation of lignoceric acid (C24:0).
Primary Pathway: Elongation of Oleic Acid
The elongation of oleic acid to this compound is a cyclical process, with each cycle adding two carbons from malonyl-CoA. Three successive elongation cycles convert oleic acid into this compound. The key enzymes in the FAE complex are:
-
3-Ketoacyl-CoA Synthase (KCS): This is the rate-limiting enzyme that catalyzes the initial condensation of a fatty acyl-CoA with malonyl-CoA. Specific KCS isoforms, such as ELOVL4, exhibit a preference for very-long-chain fatty acid substrates.
-
3-Ketoacyl-CoA Reductase (KCR): This enzyme reduces the 3-ketoacyl-CoA intermediate to 3-hydroxyacyl-CoA, utilizing NADPH as a reducing agent.
-
3-Hydroxyacyl-CoA Dehydratase (HCD): HCD removes a water molecule from 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA intermediate.
-
trans-2,3-Enoyl-CoA Reductase (ECR): The final step in the elongation cycle involves the reduction of the trans-2,3-enoyl-CoA by ECR, also using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the initial substrate.
The immediate precursor to this compound in this pathway is erucic acid (C22:1).[1]
Alternative Pathway: Desaturation of Lignoceric Acid
In some organisms, this compound can be synthesized through the desaturation of lignoceric acid (C24:0) by a specific fatty acid desaturase. This pathway is considered less prominent than the elongation of oleic acid.[2][3][4]
Quantitative Data on this compound Precursors and Content
The abundance of this compound and its precursors varies significantly across different natural sources, particularly in the seeds of various plants. This data is crucial for identifying potential sources for extraction and for metabolic engineering efforts.
| Plant Species | Oil Content (%) | This compound (% of total fatty acids) | Erucic Acid (% of total fatty acids) | Reference |
| Malania oleifera | 58.0 - 63.0 | 55.7 - 67.0 | - | [5] |
| Cardamine graeca | - | ≥63.0 | - | [5] |
| Tropaeolum speciosum | - | ≥63.0 | - | [5] |
| Lunaria annua | - | >20 | - | [1] |
| Xanthoceras sorbifolium | 55 - 65 | 1.83 ± 0.21 | - | [6] |
| Acer truncatum | 24 - 55 | 4 - 7 | - |
Experimental Protocols
Quantification of this compound and its Precursors by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the standard procedure for the extraction and quantification of total fatty acids, including this compound and its precursors, from biological samples.
a. Lipid Extraction:
-
Homogenize the tissue or cell sample in a chloroform:methanol (2:1, v/v) solution.
-
Add water to the homogenate to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
b. Fatty Acid Methyl Ester (FAME) Derivatization:
-
Resuspend the dried lipid extract in a known volume of toluene.
-
Add methanolic HCl or BF3-methanol and incubate at 60-100°C for 1-2 hours to convert fatty acids to their methyl esters.
-
Add water and hexane to the reaction mixture and vortex.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the FAME extract and resuspend in a known volume of hexane for GC-MS analysis.
c. GC-MS Analysis:
-
Injection: Inject 1 µL of the FAME sample into the GC-MS system.
-
Column: Use a capillary column suitable for FAME separation (e.g., TR-FAME, 30m x 0.25mm, 0.25µm film thickness).
-
Carrier Gas: Use helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50-80°C, hold for 1-2 minutes.
-
Ramp 1: Increase to 150-180°C at a rate of 10-20°C/min.
-
Ramp 2: Increase to 220-250°C at a rate of 5-10°C/min, hold for 5-10 minutes.
-
-
Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-600.
-
Quantification: Identify and quantify individual FAMEs by comparing their retention times and mass spectra with those of known standards. Use an internal standard (e.g., heptadecanoic acid, C17:0) for accurate quantification.
In Vitro Fatty Acid Elongase Activity Assay
This assay measures the activity of the fatty acid elongase complex by monitoring the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate.
a. Preparation of Microsomes:
-
Homogenize tissues or cells in a buffered solution.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer.
b. Elongase Reaction:
-
Prepare a reaction mixture containing:
-
Microsomal protein
-
Fatty acyl-CoA substrate (e.g., oleoyl-CoA, erucoyl-CoA)
-
[14C]-Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a strong base (e.g., NaOH).
c. Analysis:
-
Saponify the fatty acids by heating the reaction mixture.
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Separate the radiolabeled fatty acid products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the elongated fatty acid products using a scintillation counter.
Cell Culture-Based Assay for this compound Synthesis
This protocol allows for the study of this compound synthesis and its regulation in a cellular context.
a. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., primary hepatocytes, neuronal cell lines) in standard growth medium.
-
Supplement the medium with a precursor fatty acid, such as oleic acid or erucic acid, complexed with bovine serum albumin (BSA).
-
Incubate the cells for a desired period to allow for fatty acid uptake and metabolism.
b. Sample Preparation and Analysis:
-
Harvest the cells and wash them to remove excess unincorporated fatty acids.
-
Extract total lipids from the cells as described in Protocol 1a.
-
Prepare FAMEs as described in Protocol 1b.
-
Analyze the FAMEs by GC-MS as described in Protocol 1c to determine the cellular content of this compound and its precursors.
Signaling Pathways and Logical Relationships
The synthesis of this compound is tightly regulated by a network of signaling pathways that respond to nutritional and hormonal cues. Key transcription factors involved include Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARs).
SREBP-1c Pathway
SREBP-1c is a master regulator of lipogenesis. Insulin signaling activates SREBP-1c, which in turn upregulates the expression of genes involved in fatty acid synthesis and elongation, including fatty acid synthase (FAS) and potentially elongases like ELOVL4.[2][7][8]
LXR Pathway
LXRs, upon activation by oxysterols, form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR response elements (LXREs) in the promoter regions of target genes. LXRs can indirectly activate fatty acid synthesis by inducing the expression of SREBP-1c.[9][10][11][12][13][14]
PPARα Pathway
PPARα is a nuclear receptor that is activated by fatty acids and their derivatives. It primarily regulates genes involved in fatty acid oxidation. However, there is crosstalk between PPARα and the pathways of fatty acid synthesis, and its activation can influence the overall lipid profile.[15]
Visualizations
Figure 1: Biochemical pathways of this compound synthesis.
Figure 2: Experimental workflow for GC-MS analysis of fatty acids.
Figure 3: Key signaling pathways regulating this compound synthesis.
Conclusion
A thorough understanding of the biochemical precursors and synthetic pathways of this compound is paramount for the development of novel therapeutic strategies targeting neurological disorders. The elongation of oleic acid serves as the primary route for its synthesis, a process governed by a complex interplay of enzymes and regulatory signaling networks. The quantitative data provided herein offers a valuable resource for identifying rich natural sources of this compound, while the detailed experimental protocols serve as a practical guide for researchers investigating its metabolism. The visualization of the signaling pathways provides a framework for understanding the intricate regulation of this compound homeostasis, opening avenues for targeted interventions in drug development. Further research into the specificities of the elongase enzymes and the precise regulatory mechanisms will undoubtedly accelerate the translation of this fundamental knowledge into clinical applications.
References
- 1. pnas.org [pnas.org]
- 2. Regulation of hepatic fatty acid elongase 5 by LXRalpha-SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of this compound and perspectives for its production by microalgae and other microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Deletion of ELOVL5 leads to fatty liver through activation of SREBP-1c in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 11. Liver X receptor in cooperation with SREBP-1c is a major lipid synthesis regulator in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRalpha and LXRbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peroxisome proliferator-activated receptor alpha (PPARalpha) signaling in the gene regulatory control of energy metabolism in the normal and diseased heart - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Uptake and Transport Mechanisms of Nervonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nervonic acid (NA), a very-long-chain monounsaturated fatty acid (VLCFA), is a critical component of the nervous system, particularly enriched in the myelin sheath. Its role in brain development, nerve cell maintenance, and the potential for therapeutic intervention in neurological diseases has garnered significant scientific interest. Understanding the cellular mechanisms governing its uptake and transport is paramount for developing effective strategies to modulate its levels for therapeutic benefit. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular transport, the key proteins involved, and the signaling pathways it influences. Detailed experimental methodologies and quantitative data are presented to facilitate further research in this field.
Introduction
This compound (cis-15-tetracosenoic acid, 24:1n-9) is an omega-9 fatty acid that plays a crucial role in the biosynthesis of nerve cell myelin. It is particularly abundant in the white matter of the brain and is integral to the structure of sphingolipids, a class of lipids essential for the integrity and function of cell membranes, especially in the nervous system. Research suggests that NA can promote the repair and regeneration of damaged nerve fibers, highlighting its therapeutic potential. This guide delves into the molecular machinery responsible for the cellular uptake and intracellular trafficking of this important VLCFA.
Cellular Uptake and Transport of this compound
The transport of fatty acids across the plasma membrane is a complex process involving both passive diffusion and protein-mediated transport. For very-long-chain fatty acids like this compound, protein-mediated transport is considered the primary mechanism for efficient cellular uptake. This process involves a concerted action of membrane-bound transporters and intracellular binding proteins.
Key Protein Families in this compound Transport
Several families of proteins are implicated in the transport of long-chain fatty acids and are likely involved in the uptake and trafficking of this compound.
-
Fatty Acid Translocase (FAT/CD36): CD36 is a scavenger receptor that facilitates the uptake of a broad range of ligands, including long-chain fatty acids. It is expressed in various tissues with high fatty acid metabolism, such as adipose tissue, heart, and skeletal muscle, as well as in the brain. FAT/CD36 is believed to function by binding fatty acids at the cell surface and facilitating their translocation across the plasma membrane.
-
Fatty Acid Transport Proteins (FATPs): FATPs are a family of six transmembrane proteins (FATP1-6) that facilitate the uptake of long-chain and very-long-chain fatty acids. A key feature of FATPs is their intrinsic acyl-CoA synthetase activity, which "traps" the incoming fatty acid by converting it to its acyl-CoA derivative, thereby maintaining a favorable concentration gradient for further uptake.
-
Fatty Acid Binding Proteins (FABPs): Once inside the cell, fatty acids are bound by a family of small, soluble proteins called fatty acid binding proteins (FABPs). FABPs are thought to play a crucial role in the intracellular trafficking of fatty acids, shuttling them to various organelles for metabolism or storage, and also to the nucleus where they can modulate gene expression. Several FABP isoforms are expressed in the brain, including FABP3, FABP5, and FABP7.
Table 1: Key Proteins Implicated in this compound Transport
| Protein Family | Specific Members | Cellular Location | Proposed Function in this compound Transport |
| Fatty Acid Translocase | FAT/CD36 | Plasma Membrane | Facilitates the translocation of NA across the cell membrane. |
| Fatty Acid Transport Proteins | FATP1-6 | Plasma Membrane, ER | Mediate uptake and intracellular activation of NA to Nervonoyl-CoA. |
| Fatty Acid Binding Proteins | FABP3, FABP5, FABP7 | Cytosol, Nucleus | Intracellular trafficking of NA to sites of metabolism and signaling. |
Experimental Protocols for Studying this compound Uptake
Investigating the cellular uptake of this compound requires specific experimental methodologies. Below is a generalized protocol that can be adapted for various cell types.
General Protocol for Cellular Uptake Assay of this compound
This protocol describes a method for measuring the uptake of radiolabeled or fluorescently labeled this compound into cultured cells.
Materials:
-
Cultured cells (e.g., primary neurons, astrocytes, or relevant cell lines)
-
Cell culture medium and supplements
-
Radiolabeled [[3H]] or [[14C]]-Nervonic Acid or fluorescently labeled this compound analog (e.g., BODIPY-NA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Stop solution (e.g., ice-cold PBS with 0.2% BSA and a transport inhibitor like phloretin)
-
Lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Scintillation cocktail (for radiolabeled NA) or fluorescence plate reader (for fluorescent NA)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 24-well or 96-well plates) and grow to a confluent monolayer.
-
Preparation of NA-BSA Complex: Prepare a stock solution of this compound complexed to fatty acid-free BSA. This is crucial for solubilizing the fatty acid and mimicking its physiological presentation to cells.
-
Initiation of Uptake:
-
Wash the cells with pre-warmed uptake buffer.
-
Add the uptake buffer containing the desired concentration of labeled this compound-BSA complex to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 1-15 minutes). Time-course experiments are recommended to determine the initial linear rate of uptake.
-
-
Termination of Uptake:
-
Aspirate the uptake solution.
-
Immediately wash the cells multiple times with ice-cold stop solution to remove extracellular label and halt the transport process.
-
-
Cell Lysis and Quantification:
-
Lyse the cells with lysis buffer.
-
For radiolabeled NA, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
For fluorescently labeled NA, measure the fluorescence of the lysate using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay to normalize the uptake data.
-
Data Analysis: Express the results as pmol or nmol of this compound taken up per mg of cell protein per minute. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Signaling Pathways Modulated by this compound
This compound not only serves as a structural component but also acts as a signaling molecule, influencing various intracellular pathways.
PI3K/AKT/mTOR Pathway
Recent studies have shown that this compound can activate the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Activation of this pathway by this compound may contribute to its neuroprotective and regenerative effects.
Caption: this compound-mediated activation of the PI3K/AKT/mTOR pathway.
Anti-inflammatory Signaling
This compound has been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Quantitative Data on this compound Transport and Effects
While specific kinetic parameters for this compound transport are not yet well-defined in the literature, studies on long-chain fatty acid transport provide a basis for understanding its potential uptake dynamics. The effects of this compound on cellular processes have been quantified in various studies.
Table 2: Summary of Quantitative Effects of this compound
| Cell Type | Parameter Measured | Observed Effect | Reference |
| Adrenoleukodystrophy (ALD) Fibroblasts | C26:0 Accumulation | Reverses accumulation in a concentration-dependent manner | |
| ALD Fibroblasts | Intracellular ATP Production | Increases ATP levels | |
| D-galactose/AlCl3-induced mice | PI3K, AKT, mTOR gene expression | Upregulated | |
| D-galactose/AlCl3-induced mice | TNF-α, IL-6, IL-1β gene expression | Downregulated |
Conclusion and Future Directions
The cellular uptake and transport of this compound are intricate processes mediated by a network of specialized proteins. FAT/CD36, FATPs, and FABPs are key players in facilitating its entry into cells and directing its intracellular fate. Furthermore, this compound is not merely a structural lipid but also an active signaling molecule that can modulate crucial pathways like PI3K/AKT/mTOR and NF-κB, contributing to its neuroprotective and anti-inflammatory properties.
Future research should focus on elucidating the specific roles of individual transporter isoforms in this compound uptake and determining the precise kinetic parameters of these interactions. The development of more specific pharmacological tools to modulate the activity of these transporters will be invaluable for both basic research and the development of novel therapeutic strategies for neurological disorders where this compound metabolism is implicated.
Gene Expression Regulation by Nervonic Acid in Neural Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nervonic acid (NA), a long-chain monounsaturated fatty acid (C24:1, n-9), is a critical component of sphingolipids in the myelin sheath of the nervous system.[1] Emerging research has highlighted its significant role in regulating gene expression in neural cells, with profound implications for neurodegenerative diseases and neural repair. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects, focusing on its influence on myelination, inflammation, and key signaling pathways. The information presented herein is intended to support further research and the development of novel therapeutic strategies targeting neurological disorders.
Core Mechanisms of Action
This compound exerts its influence on neural cells through multiple interconnected pathways, primarily by promoting myelination and reducing neuroinflammation. These effects are mediated by the differential regulation of specific gene expression programs.
Upregulation of Myelin-Associated Genes
This compound is integral to the synthesis of myelin, the protective sheath surrounding nerve axons, which is essential for proper nerve impulse conduction.[1] In vitro studies on human oligodendrocyte precursor cells (hOPCs) have demonstrated that a fish oil mixture (FOM) rich in this compound significantly enhances the expression of key myelin protein genes.[2][3][4] This upregulation is crucial for the maturation of oligodendrocytes and the subsequent formation of the myelin sheath.
The primary genes affected include:
-
Myelin Basic Protein (MBP): Essential for the adhesion of the cytosolic surfaces of the myelin sheath.
-
Myelin Oligodendrocyte Glycoprotein (MOG): A key component of the outermost surface of the myelin sheath, involved in cell-cell recognition and adhesion.
-
Proteolipid Protein (PLP): The most abundant protein in the central nervous system myelin, crucial for its structure and stability.
Downregulation of Pro-inflammatory Genes
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. This compound has been shown to possess potent anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines in neural cells.[2][4][5][6] This modulation of the inflammatory response helps to create a more favorable environment for neural cell survival and repair.
Key downregulated genes include:
-
Tumor Necrosis Factor-alpha (TNF-α): A major pro-inflammatory cytokine involved in systemic inflammation and apoptosis.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with a significant role in the inflammatory cascade.
-
Interleukin-1 beta (IL-1β): A potent inflammatory cytokine that mediates a wide range of immune and pro-inflammatory responses.
Signaling Pathways Modulated by this compound
This compound's regulation of gene expression is orchestrated through its influence on specific intracellular signaling pathways. The PI3K/Akt/mTOR pathway has been identified as a key mediator of its neuroprotective effects.[6][7]
The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Evidence suggests that this compound can activate this pathway, leading to the upregulation of pro-survival genes and the downregulation of apoptotic and inflammatory genes.[6][7]
Quantitative Data on Gene Expression
The following tables summarize the quantitative changes in gene expression observed in neural cells upon treatment with a this compound-rich fish oil mixture (FOM).
Table 1: Upregulation of Myelin-Associated Genes by this compound-Rich FOM
| Gene | Fold Change in mRNA Expression | Cell Type | Reference |
| MOG | Increased | hOPCs | [3] |
| PLP | Increased | hOPCs | [3] |
| MBP | Increased | hOPCs | [3] |
Note: The exact fold changes were not specified in the abstract, but a significant increase was reported.
Table 2: Downregulation of Pro-inflammatory Cytokine Genes by this compound-Rich FOM
| Gene | Change in Expression | Cell Type | Reference |
| Pro-inflammatory Cytokines | Reduced | hOPCs | [2][4] |
| Pro-inflammatory Chemokines | Reduced | hOPCs | [2][4] |
Note: Specific cytokines and fold changes were not detailed in the abstract, but a general reduction was observed.
Table 3: Upregulation of Pro-survival and Growth Factor Genes by this compound-Rich FOM
| Gene | Change in Expression | Cell Type | Reference |
| FGF2 | Enhanced Synthesis | hOPCs | [2][4] |
| VEGF | Enhanced Synthesis | hOPCs | [2][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a framework for replicating and expanding upon these findings.
In Vitro Culture and Treatment of Human Oligodendrocyte Precursor Cells (hOPCs)
This protocol describes the culture and treatment of hOPCs to study the effects of this compound on myelination and inflammation.
Methodology:
-
Cell Culture: Human oligodendrocyte precursor cells (hOPCs) are cultured in a specialized proliferation medium.
-
Differentiation: To induce differentiation into mature oligodendrocytes, the proliferation medium is replaced with a differentiation medium.
-
Treatment: Cells are treated with varying concentrations of this compound (or a this compound-rich mixture) or a vehicle control.
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours) to allow for changes in gene and protein expression.
-
Analysis: Following incubation, cells are harvested for downstream analysis.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying mRNA levels of target genes.
Methodology:
-
RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is used as a template for qRT-PCR with gene-specific primers for the target genes (e.g., MBP, MOG, PLP, TNF-α, IL-6, IL-1β) and a housekeeping gene for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.
Western Blotting for Protein Expression Analysis
This protocol details the procedure for detecting and quantifying specific proteins.
Methodology:
-
Protein Extraction: Total protein is extracted from treated and control cells using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, β-actin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for neurological disorders by modulating gene expression to promote myelination and reduce neuroinflammation. The activation of the PI3K/Akt/mTOR signaling pathway appears to be a central mechanism in its neuroprotective effects. Future research should focus on elucidating the precise molecular targets of this compound and conducting in vivo studies to validate its therapeutic efficacy in various disease models. A deeper understanding of its mechanism of action will be crucial for the development of targeted and effective this compound-based therapies for a range of debilitating neurological conditions.
References
- 1. Naturally Occurring this compound Ester Improves Myelin Synthesis by Human Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of genes involved in neurogenesis, and neuronal precursor cell proliferation and development: Novel pathways of human ovarian granulosa cell differentiation and transdifferentiation capability in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gene-quantification.de [gene-quantification.de]
- 4. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green | springermedizin.de [springermedizin.de]
- 5. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Nervonic Acid in Neuronal Membrane Fluidity: A Technical Guide
Executive Summary: Nervonic acid (NA), a C24:1n-9 very-long-chain monounsaturated fatty acid, is a critical structural component of neuronal membranes, particularly within the myelin sheath.[1][2] Its unique molecular structure is integral to the biosynthesis of sphingolipids, which are essential for the integrity and function of nerve cells.[3][4] this compound's incorporation into these complex lipids directly influences the biophysical properties of the neuronal membrane, including its fluidity, which is paramount for efficient nerve signal transmission, ion channel function, and overall neuronal health.[2][5] Deficiencies in this compound metabolism have been linked to severe demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy, highlighting its indispensable role.[6] This guide provides an in-depth examination of the biochemical and biophysical roles of this compound in the neuronal membrane, details relevant experimental protocols, presents quantitative data, and illustrates key biological pathways.
Introduction to this compound
This compound (cis-15-tetracosenoic acid) is an omega-9 monounsaturated fatty acid characterized by a 24-carbon backbone with a single double bond.[5] It is particularly abundant in the white matter of the brain and peripheral nervous tissues.[2][7] Its primary role is as a precursor and constituent of nervonyl sphingolipids, which are integral to the myelin sheath that insulates nerve fibers.[1][5] The myelin sheath, composed of approximately 70% lipids, facilitates the rapid and efficient transmission of nerve impulses.[8] this compound accounts for about 40% of the total fatty acids in sphingolipids, underscoring its structural importance.[5]
The Neuronal Membrane: A Fluid Mosaic
The neuronal membrane is a dynamic structure whose function is critically dependent on its fluidity—the viscosity of the lipid bilayer.[9] This property affects the lateral diffusion and rotation of embedded proteins, such as receptors and ion channels, thereby modulating their function.[9] Membrane fluidity is determined by several factors, including temperature and lipid composition. Specifically, the length and degree of saturation of fatty acid chains are key determinants; long, saturated chains tend to decrease fluidity, while unsaturated chains, with their characteristic "kinks," increase it.[9] this compound's structure as a very-long-chain monounsaturated fatty acid gives it unique properties that influence the delicate balance of membrane fluidity and stability.
Biochemical Integration and Biophysical Impact
This compound is not typically found as a free fatty acid in significant amounts within the cell. Instead, it is primarily esterified into complex lipids, most notably sphingolipids, which are crucial for neuronal function.
Incorporation into Sphingolipids
The biosynthesis of nervonyl sphingolipids is a fundamental process for myelin formation and maintenance.[3][10] this compound is elongated from its precursor, oleic acid (18:1), and then incorporated into ceramides by ceramide synthase enzymes.[5] These nervonyl-ceramides serve as a backbone for more complex sphingolipids, such as sphingomyelin and various glycosphingolipids (e.g., cerebrosides and gangliosides), which are highly enriched in myelin.[1][11]
Influence on Membrane Fluidity and Integrity
The presence of this compound within sphingolipids has a profound effect on the biophysical characteristics of the neuronal membrane.
-
Balancing Fluidity and Rigidity: The very long 24-carbon chain of this compound contributes to strong van der Waals interactions with neighboring lipids, which can increase membrane order and thickness. However, the single cis double bond introduces a kink in the acyl chain, disrupting dense packing and thereby maintaining necessary membrane fluidity.[9] This balance is crucial for the myelin sheath's dual role as a stable insulator and a dynamic cellular structure.
-
Membrane Stability: By integrating into sphingolipids, this compound enhances the stability and insulating properties of the myelin sheath, which is essential for preventing ion leakage and ensuring rapid saltatory conduction of nerve impulses.[1][8]
-
Cellular Signaling: Sphingolipids are not merely structural; they are also key players in cellular signaling.[4][10] The composition of their fatty acid chains, including the presence of this compound, can influence the formation of lipid rafts—microdomains within the membrane that organize signaling proteins and regulate neurotransmission.[12]
Biosynthesis of this compound
The endogenous synthesis of this compound is a multi-step enzymatic process occurring in the endoplasmic reticulum. It begins with common dietary fatty acids and involves a series of elongation and desaturation reactions.
This pathway highlights that this compound is an elongation product of oleic acid.[5] The key enzymes, stearoyl-CoA desaturase (SCD) and fatty acid elongases (ELOVLs), are critical for maintaining the cellular pool of this compound.[13] Dysregulation in these enzymes can lead to this compound deficiency and has been implicated in demyelinating conditions.[6]
Signaling and Neuroprotective Functions
Beyond its structural role, this compound is involved in crucial signaling pathways and exhibits neuroprotective properties.
Regulation of Signaling Pathways
Studies suggest that this compound can modulate intracellular signaling cascades. For instance, it has been shown to activate the PI3K/Akt/mTOR pathway, which is central to cell survival, growth, and proliferation.[14] By activating this pathway, this compound may help protect neuronal cells from oxidative stress-induced damage.[14] Furthermore, supplementation with this compound-rich oils has been shown to evoke neurotrophin signaling pathways, which are essential for neuronal development and plasticity.[15]
Neuroprotection and Anti-Inflammatory Effects
This compound demonstrates significant neuroprotective capabilities. It can shield neurons from damage caused by oxidative stress and inflammatory processes.[3][16] In animal models, this compound intervention was found to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, suggesting a potent anti-inflammatory effect in the central nervous system.[14]
Quantitative Data on this compound in Neuronal Systems
The following table summarizes quantitative findings from various studies, illustrating the concentration and effects of this compound in different experimental contexts.
| Experimental System | Measured Parameter | Key Quantitative Finding | Implication | Citation(s) |
| Cultured Chick Neurons | Fatty acid composition of sphingolipids after NA supplementation | After 7 days with 10 µM this compound, it became a major fatty acid in gangliosides and sphingomyelin. | Demonstrates direct incorporation of exogenous this compound into key neuronal lipids. | [11] |
| Human Brain Sphingomyelin | Developmental changes in fatty acid composition | This compound (24:1n-9) accretion is dramatic after birth, becoming a major very-long-chain fatty acid. | Highlights the critical role of this compound during the period of rapid myelination in early development. | [17] |
| Adrenoleukodystrophy (ALD) Patient Fibroblasts | C26:0 (very-long-chain saturated fatty acid) levels after NA treatment | This compound treatment (up to 50 µM) caused a concentration-dependent decrease in pathogenic C26:0 levels. | Suggests a therapeutic potential for this compound in correcting lipid imbalances in ALD. | [18][19] |
| Adrenomyeloneuropathy (AMN) Patient Fibroblasts | Cellular ATP Production | Treatment with 20 µM this compound significantly increased cellular ATP content. | Indicates that this compound can improve mitochondrial function and cellular bioenergetics. | [18][20] |
| Post-mortem Brain Tissue (MS and ALD) | This compound levels in sphingolipids | Showed decreased levels of this compound (24:1) and increased levels of stearic acid (18:0). | Links this compound deficiency directly to the pathology of demyelinating diseases. | [6] |
| Aging Mouse Hippocampus | Sphingolipids containing this compound | Age-dependent accumulation observed in 21-month-old mice (p<0.0001 in females, p=0.04 in males). | Suggests changes in this compound metabolism are a feature of brain aging. | [21] |
Key Experimental Methodologies
Investigating the role of this compound requires specialized techniques for cell culture, lipid analysis, and biophysical measurements.
Protocol: Incorporation of this compound into Neuronal Cell Cultures
This protocol is based on methodologies used to study the effects of exogenous fatty acids on neuronal lipid composition.[11]
-
Objective: To enrich the sphingolipids of cultured neurons with this compound.
-
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Chemically defined, serum-free culture medium.
-
This compound stock solution (e.g., 10 mM in ethanol).
-
Phosphate-buffered saline (PBS).
-
Reagents for lipid extraction (e.g., chloroform/methanol mixture).
-
-
Procedure:
-
Culture neurons to a desired confluency in standard medium.
-
Prepare the treatment medium by supplementing the chemically defined medium with this compound to a final concentration of 10-50 µM. An equivalent volume of the vehicle (ethanol) should be added to control cultures.
-
Replace the standard medium with the this compound-supplemented or control medium.
-
Incubate the cells for a specified period (e.g., 5-7 days), replacing the medium as required.
-
After incubation, wash the cells with ice-cold PBS to remove residual medium.
-
Harvest the cells and proceed with lipid extraction for subsequent analysis by gas chromatography or mass spectrometry.
-
Protocol: Measurement of Membrane Fluidity via Fluorescence Anisotropy
Fluorescence-based methods are widely used to assess membrane fluidity by measuring the rotational mobility of a fluorescent probe embedded in the lipid bilayer.[22][23]
-
Objective: To quantify changes in neuronal membrane fluidity following this compound supplementation.
-
Materials:
-
Neuronal cells (treated with this compound as per Protocol 7.1).
-
Fluorescent membrane probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH).
-
Fluorometer or confocal microscope equipped with polarization filters.
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer.
-
-
Procedure:
-
Prepare a working solution of the DPH probe in HBSS.
-
Wash the control and this compound-treated cells with HBSS.
-
Incubate the cells with the DPH solution in the dark at 37°C for 30-45 minutes to allow the probe to incorporate into the cell membranes.
-
Wash the cells again with HBSS to remove any unincorporated probe.
-
Measure the fluorescence intensity using the fluorometer. Excite the sample with vertically polarized light and measure the emission intensity through both vertical (I_VV) and horizontal (I_VH) polarizers.
-
-
Data Analysis:
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) Where G is the grating correction factor of the instrument.
-
A higher anisotropy value (r) indicates lower rotational mobility of the probe, corresponding to a less fluid (more ordered) membrane. A lower 'r' value signifies a more fluid membrane.
-
Compare the anisotropy values between control and this compound-treated cells.
-
Implications for Research and Drug Development
The central role of this compound in maintaining myelin integrity and neuronal membrane function makes it a compound of significant interest for therapeutic development.
-
Demyelinating Diseases: Dietary supplementation with this compound or its precursors is being investigated as a potential therapy to support myelin repair in conditions like multiple sclerosis and to correct lipid imbalances in adrenoleukodystrophy.[6][16][18]
-
Neurodegenerative Disorders: Given its neuroprotective and anti-inflammatory properties, this compound could be explored for its potential to slow the progression of neurodegenerative diseases where membrane dysfunction and inflammation are contributing factors.[3][14]
-
Cognitive Health: The link between this compound and cognitive function suggests its importance in brain development and aging.[3][24] Nutritional strategies aimed at ensuring adequate levels of this compound could support cognitive health throughout the lifespan.
Conclusion
This compound is far more than a simple lipid; it is a master regulator of neuronal membrane structure and function. Through its incorporation into sphingolipids, it meticulously balances the fluidity and stability of the myelin sheath, a property essential for the high-speed communication network of the nervous system. Its involvement in critical signaling pathways and its inherent neuroprotective effects further establish it as a key molecule in neurological health. A deeper understanding of its metabolism and biophysical impact continues to open new avenues for research and the development of novel therapeutic strategies for a range of devastating neurological disorders.
References
- 1. What makes this compound Powder essential for myelin repair? - Avans [avansnutri.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound and demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. This compound [zhybiotech.com]
- 9. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 10. search.library.berkeley.edu [search.library.berkeley.edu]
- 11. Incorporation of very-long-chain fatty acids into sphingolipids of cultured neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma this compound Is a Potential Biomarker for Major Depressive Disorder: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. Fatty acid composition of human brain phospholipids during normal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Attenuates Accumulation of Very Long-Chain Fatty Acids and is a Potential Therapy for Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Attenuates Accumulation of Very Long-Chain Fatty Acids and is a Potential Therapy for Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound, a long chain monounsaturated fatty acid, improves mitochondrial function in adrenomyeloneuropathy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Age-dependent changes in this compound-containing sphingolipids in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Detection of Plant Cell Membrane Fluidity - Lifeasible [lifeasible.com]
- 23. Measuring plasma membrane fluidity using confocal microscopy | Springer Nature Experiments [experiments.springernature.com]
- 24. guanjiebio.com [guanjiebio.com]
Nervonic Acid Deficiency and Neurological Symptoms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nervonic acid (NA), a 24-carbon very-long-chain monounsaturated fatty acid (VLCFA), is a critical component of sphingolipids, which are essential for the formation and maintenance of the myelin sheath in the nervous system.[1][2] Emerging research indicates a significant association between this compound deficiency and the pathophysiology of various neurological disorders. This technical guide provides an in-depth overview of the initial studies on this compound deficiency and its neurological implications, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Quantitative Data on this compound Levels in Neurological Disorders
Several studies have quantified this compound levels in patients with neurological disorders compared to healthy controls. The data consistently show alterations in NA concentrations in various biological samples, including cerebrospinal fluid (CSF), erythrocyte membranes, and brain tissue.
| Neurological Disorder | Biological Sample | Patient Group | Control Group | Key Findings | Reference |
| Major Depressive Disorder (MDD) & Bipolar Disorder (BD) | Cerebrospinal Fluid (CSF) | MDD: 0.0020 ± 0.00086 µMBD: 0.0021 ± 0.00011 µM | 0.0023 ± 0.0014 µM | No significant difference in mean NA levels between groups. However, a significant negative correlation was found between NA levels and depressive symptoms, and a positive correlation with manic symptoms. | |
| Psychosis (Ultra-High-Risk Individuals) | Erythrocyte Membranes | - | - | Decreased this compound levels were found to predict psychosis in ultra-high-risk individuals. A negative correlation was observed between NA levels and negative and general symptoms of psychosis. | [3] |
| First-Episode Psychosis (FEP) & Chronic Schizophrenia (CSZ) | Erythrocyte Membranes | FEP: ~12% increase (non-significant)CSZ: ~40% reduction (P < 0.001 vs FEP) | - | NA levels were significantly reduced in chronic schizophrenia patients compared to FEP patients and controls. A negative correlation was found between NA levels and negative symptoms in both FEP and CSZ patients. | [4] |
| Alzheimer's Disease (Moderate) | Parietal Lobe Brain Tissue | Significantly higher levels | - | Moderate AD pathology was associated with significantly higher levels of this compound and 12 other fatty acids compared to controls. | [5] |
| Demyelinating Diseases (Multiple Sclerosis & Adrenoleukodystrophy) | Erythrocyte & Brain Sphingolipids | Decreased levels of 24:1(n-9) | Increased levels of 18:0 (stearic acid) | A consistent finding of depressed this compound content in sphingolipids from post-mortem brain tissue and erythrocytes of MS and ALD patients. | [2] |
Experimental Protocols
Quantification of this compound in Cerebrospinal Fluid (CSF) by GC-TOFMS
This protocol is based on the methodology described by Kageyama et al. (2018) and provides a robust method for the absolute quantification of this compound in CSF.[6]
a. Sample Preparation:
-
To 100 µl of CSF, add 25 µl of 1N HCl, 400 µl of methanol, and 1,000 µl of isooctane.
-
Add a known amount of an internal standard (e.g., 2.5 ng of oleic acid-d9).
-
Vortex the mixture thoroughly.
-
Centrifuge at 800 x g for 2 minutes at room temperature to separate the phases.
-
Transfer the upper isooctane layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
b. Derivatization:
-
Dissolve the dried extract in 40 µl of pyridine.
-
Add 40 µl of N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) and 30 µl of acetonitrile.
-
Incubate the mixture for 60 minutes at 70°C to form tert-butyldimethylsilyl (TBDMS) esters.
-
Cool the sample to room temperature.
c. GC-TOFMS Analysis:
-
Gas Chromatograph: Use a system equipped with a suitable capillary column (e.g., TR-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µl of the derivatized sample in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature of 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer: A time-of-flight (TOF) mass spectrometer.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Data Acquisition: Scan in a mass range of m/z 50-600.
-
Quantification: Determine the absolute concentration of this compound by comparing the peak area of its TBDMS derivative to the peak area of the internal standard and using a standard curve prepared with a this compound standard.[6]
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model for Myelin Repair Studies
This protocol is a generalized procedure based on methodologies used in studies investigating myelin repair.[7]
a. Induction of EAE:
-
Animals: Use susceptible mouse strains, such as C57BL/6.
-
Antigen: Emulsify myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: Inject the emulsion subcutaneously at two sites on the flank.
-
Pertussis Toxin: Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of immune cells into the central nervous system.
b. Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE.
-
Score the disease severity on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
c. Assessment of Myelin Repair:
-
Histology: At the end of the experiment, perfuse the animals with paraformaldehyde and collect the spinal cords. Process the tissue for staining with Luxol Fast Blue (for myelin) and Hematoxylin and Eosin (for inflammatory infiltrates).
-
Immunohistochemistry: Stain tissue sections for myelin-specific proteins such as Myelin Basic Protein (MBP) to assess the extent of demyelination and remyelination.
-
Electron Microscopy: For ultrastructural analysis of myelin sheath thickness and integrity.
-
In Vivo Imaging: Techniques like Positron Emission Tomography (PET) with myelin-specific radiotracers can be used for longitudinal, quantitative assessment of myelin content in living animals.[8]
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Incorporation into Sphingolipids
This compound is synthesized from oleic acid through a series of elongation steps. It is a crucial component of sphingomyelin, a major constituent of the myelin sheath.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decreased levels of this compound in the erythrocyte membrane can predict the risk of psychosis [bfsw.net.cn]
- 4. wjgnet.com [wjgnet.com]
- 5. Evidence That Parietal Lobe Fatty Acids May Be More Profoundly Affected in Moderate Alzheimer’s Disease (AD) Pathology Than in Severe AD Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound level in cerebrospinal fluid is a candidate biomarker for depressive and manic symptoms: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naturally Occurring this compound Ester Improves Myelin Synthesis by Human Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Quantification of Myelin Changes in the Vertebrate Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Nervonic Acid Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nervonic acid (NA), a long-chain monounsaturated omega-9 fatty acid, is a significant component of sphingolipids in the myelin sheath of nerve fibers.[1][2][3] Emerging research has highlighted its potential therapeutic effects in various cellular models, including those for neurodegenerative diseases, cancer, and metabolic disorders.[4][5][6][7][8][9][10][11][12] These application notes provide a comprehensive overview of the experimental protocols for treating cultured cells with this compound, summarizing its effects on cell viability, apoptosis, and key signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on various cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Assay | Concentration (µM) | Incubation Time | Result (% of Control) | Reference |
| BT-549 (Triple-Negative Breast Cancer) | MTT | 1 | 24h | ~100% | [13] |
| 10 | 24h | ~90% | [13] | ||
| 100 | 24h | ~75% | [13] | ||
| 1000 | 24h | ~60% | [13] | ||
| AD-MSCs (Adipose-derived Mesenchymal Stem Cells) | CCK-8 | 40-280 | 3 and 7 days | No significant change | [14] |
| PC-12 (Rat Pheochromocytoma) | - | Low concentrations | 48h (pre-treatment) + 48h (co-treatment with 6-OHDA) | Significantly increased | [1][10] |
| N2a (Mouse Neuroblastoma) | MTT | 5 (pre-treatment) | 4h (pre-treatment) + 48h (co-treatment with Rotenone) | Increased by up to 14.48% | [15] |
| Primary Murine Oligodendrocytes | - | Concentration-dependent | - | Protected against OGD-induced cell death | [12] |
Table 2: Effect of this compound on Apoptosis and Related Markers
| Cell Line | Marker | Concentration (µM) | Incubation Time | Method | Result (Fold Change vs. Control) | Reference |
| BT-549 | ssDNA (apoptosis marker) | 100 | 24h | Immunocytochemistry | Increased | [13] |
| BT-549 | NF-κB (apoptosis inhibitor) | 100 | 24h | Western Blot | Decreased | [13] |
| Primary Murine Oligodendrocytes | Apoptosis | - | - | - | Prevented | [12] |
Table 3: Effect of this compound on Adipogenesis Markers
| Cell Line | Marker | Concentration (µM) | Incubation Time | Method | Result (Fold Change vs. Control) | Reference |
| AD-MSCs | PPARγ | 160 | 14 days | Western Blot | 2.34 ± 0.69 | [14] |
| AD-MSCs | CEBPα | 160 | 14 days | Western Blot | 1.48 ± 0.17 | [14] |
| AD-MSCs | Adiponectin | 160 | 14 days | Western Blot | 2.35 ± 0.55 | [14] |
| AD-MSCs | LPL | 160 | 14 days | Western Blot | 1.53 ± 0.15 | [14] |
Table 4: Effect of this compound on Signaling Pathway Proteins
| Cell Line | Pathway | Protein | Concentration (µM) | Method | Result (Fold Change vs. Control) | Reference |
| AD-MSCs | Akt/mTOR | p-Akt | 160 | Western Blot | Upregulated | [14] |
| AD-MSCs | Akt/mTOR | p-mTOR | 160 | Western Blot | Upregulated | [14] |
| AD-MSCs | Wnt | p-β-catenin | 160 | Western Blot | Upregulated | [14] |
| AD-MSCs | Wnt | GSK3β | 160 | Western Blot | Increased | [14] |
| C57BL/6 Mice (colitis model) | NF-κB | TLR4 | 5-100 mg/kg | Western Blot | Decreased (concentration-dependent) | [16] |
| C57BL/6 Mice (colitis model) | NF-κB | p-p65 | 5-100 mg/kg | Western Blot | Decreased (concentration-dependent) | [16] |
| C57BL/6 Mice (colitis model) | NF-κB | p-IκBα | 5-100 mg/kg | Western Blot | Decreased (concentration-dependent) | [16] |
Experimental Protocols
Cell Culture and this compound Preparation
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., BT-549 for breast cancer, AD-MSCs for adipogenesis, PC-12 for a neuronal model).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).[14] Store the stock solution at -20°C.
-
Working Solutions: Dilute the stock solution in the cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control, and does not exceed a cytotoxic level (typically <0.1%).
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^3 to 1 x 10^5 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound as described above.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
Oil Red O Staining for Adipogenesis
This method is used to visualize and quantify lipid accumulation in differentiated adipocytes.
-
Materials:
-
Oil Red O stock solution (0.5% in isopropanol)
-
Oil Red O working solution (e.g., 6 parts stock to 4 parts water, filtered)
-
10% formalin
-
60% isopropanol
-
100% isopropanol
-
-
Procedure:
-
Induce adipogenic differentiation in a suitable cell line (e.g., AD-MSCs) in the presence of this compound.
-
After the differentiation period, wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Allow the wells to dry completely.
-
Add Oil Red O working solution and incubate for 10-15 minutes at room temperature.
-
Remove the staining solution and wash the cells with water until the excess stain is removed.
-
Visualize the stained lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 500-520 nm.
-
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the expression levels of specific genes.
-
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
RT-qPCR instrument
-
-
Procedure:
-
Isolate total RNA from this compound-treated and control cells.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with cDNA, SYBR Green/TaqMan master mix, and gene-specific primers (e.g., for PPARG, CEBPA, TNF-α, IL-6).
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or ACTB).
-
Visualization of Cellular Mechanisms
Experimental Workflow
Caption: General experimental workflow for in vitro this compound treatment.
This compound Signaling Pathways
References
- 1. Protective Effect of this compound Against 6-Hydroxydopamine-Induced Oxidative Stress in PC-12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as novel therapeutics initiates both neurogenesis and angiogenesis for comprehensive wound repair and healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress of this compound Biosynthesis [jstage.jst.go.jp]
- 4. This compound reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Replicative Senescence of Human Wharton's Jelly-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Accumulation of Very Long-Chain Fatty Acids and is a Potential Therapy for Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a long chain monounsaturated fatty acid, improves mitochondrial function in adrenomyeloneuropathy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptomic and metabolomic analyses provide insights into the attenuation of neuroinflammation by this compound in MPTP-stimulated PD model mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. This compound reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound limits weight gain in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound protects against oligodendrocytes injury following chronic cerebral hypoperfusion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound improves fat transplantation by promoting adipogenesis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective potential of erucic acid via inhibition of N2a cell lines and rotenone induced Parkinson’s disease rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Nervonic Acid in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nervonic acid (NA), a long-chain monounsaturated omega-9 fatty acid, is a key component of myelin, the protective sheath surrounding nerve fibers. Its role in neural health has led to increasing interest in its therapeutic potential for various neurological and metabolic disorders. These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, a critical step in preclinical research. The protocols cover oral, dietary, and parenteral routes of administration, compiled from various scientific studies.
Data Presentation: Quantitative Administration Parameters
The following tables summarize the quantitative data for different in vivo administration routes of this compound in rodent models based on published studies.
Table 1: Oral Gavage Administration of this compound
| Rodent Model | Disease Model | Dosage Range (mg/kg/day) | Vehicle | Duration | Key Findings |
| Mice | Normal / Scopolamine-induced memory impairment | 12.3, 24.5, 49.0 | Not specified | 22-35 days | Enhanced memory in both normal and memory-impaired mice[1] |
| Mice | Parkinson's Disease (MPTP-induced) | 20, 40, 60 | PBS with Polysorbate-80 | 10 days | Protected the dopaminergic system and improved motor function[2] |
| Mice | Alzheimer's Disease (D-galactose/AlCl3-induced) | 10.95, 43.93 | Normal Saline | 4 weeks | Improved cognitive function and reduced oxidative stress[3][4] |
Table 2: Dietary Supplementation of this compound
| Rodent Model | Disease Model | Dosage | Vehicle | Duration | Key Findings |
| Mice | Diet-induced Obesity | 6 g/kg of diet (0.6%) | Isocaloric high-fat diet | Over 3 months | Reduced weight gain, improved glucose metabolism, and increased energy expenditure[5] |
| Rats | Normal | Acer truncatum Bunge seed oil (rich in NA) | Standard diet | 1, 3, and 7 days | Enhanced learning and memory capacity[6][7] |
Table 3: Topical Administration of this compound
| Rodent Model | Disease Model | Concentration | Vehicle | Frequency | Key Findings |
| Rats | Skin Wound Healing | 5 mg/mL and 25 mg/mL | 10% DMSO in PBS | Every other day for 18 days | Promoted neurogenesis and angiogenesis, accelerating wound healing[8] |
Experimental Protocols
Protocol 1: Oral Gavage Administration
This protocol is a standard method for precise oral dosing of this compound.
Materials:
-
This compound
-
Vehicle (e.g., Phosphate-Buffered Saline (PBS) with a solubilizing agent like Polysorbate-80, or corn oil)
-
Animal balance
-
Gavage needles (flexible or rigid with a ball tip, appropriate size for the rodent)
-
Syringes
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound based on the desired dosage and the animal's body weight.
-
Prepare the vehicle. For aqueous solutions, this compound may require a solubilizing agent. One study protocol involved mixing 100g of NA with 30 mL of Polysorbate-80 and then dissolving it in PBS.[2] For lipid-soluble preparations, corn oil can be used.
-
Ensure the solution is homogenous. Gentle heating or sonication may be required to fully dissolve the this compound. Allow the solution to cool to room temperature before administration.
-
-
Animal Handling and Dosing:
-
Weigh the animal to calculate the precise volume of the this compound solution to be administered. The volume should not exceed 10 ml/kg for mice and rats.[9]
-
Gently restrain the mouse or rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle against the animal to determine the correct insertion depth (from the mouth to the last rib).[10]
-
Carefully insert the gavage needle into the esophagus. The animal should swallow the needle. Do not force the needle.
-
Slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Protocol 2: Dietary Admixture
This method is suitable for long-term administration and mimics clinical oral intake.
Materials:
-
This compound (as a free fatty acid or in an oil)
-
Standard or specialized rodent chow
-
Mixer
Procedure:
-
Preparation of Medicated Diet:
-
Calculate the total amount of this compound needed for the entire study duration based on the number of animals and the desired daily intake.
-
Thoroughly mix the this compound with a small portion of the powdered diet to create a pre-mix.
-
Gradually add the pre-mix to the remaining diet and mix until a homogenous distribution is achieved. If using an oil containing this compound, it can be sprayed onto the pellets.
-
Store the medicated diet in a cool, dark place to prevent oxidation of the fatty acid.
-
-
Administration:
-
Provide the animals with ad libitum access to the medicated diet.
-
Monitor food intake regularly to estimate the daily dose of this compound consumed by each animal.
-
Ensure a control group receives the same diet without the addition of this compound.
-
Protocol 3: Intraperitoneal (IP) Injection (General Protocol)
While less common for this compound, IP injection can be used for rapid systemic delivery.
Materials:
-
This compound
-
Sterile vehicle suitable for injection (e.g., sterile PBS with a solubilizing agent like DMSO or Tween 80)
-
Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol for disinfection
Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile solution of this compound in a suitable vehicle. The final concentration of the solubilizing agent should be minimized to avoid toxicity.
-
The solution should be warmed to room temperature before injection.
-
-
Injection Procedure:
-
Weigh the animal to determine the injection volume (typically up to 10 ml/kg).[8]
-
Restrain the animal in a supine position with the head tilted slightly down.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[8]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-40 degree angle.
-
Aspirate to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any adverse reactions.
-
Mandatory Visualizations
Experimental Workflow for Oral Gavage Administration
Caption: Workflow for oral gavage of this compound.
Experimental Workflow for Dietary Admixture
Caption: Workflow for dietary administration of this compound.
PI3K/AKT/mTOR Signaling Pathway Activated by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. This compound reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. This compound limits weight gain in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress of this compound Biosynthesis [jstage.jst.go.jp]
- 7. Effect and mechanism of inhibition of PI3K/Akt/mTOR signal pathway on chronic neuropathic pain and spinal microglia in a rat model of chronic constriction injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Optimal Dosage of Nervonic Acid for Neuroprotection Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nervonic acid (NA), a long-chain monounsaturated omega-9 fatty acid, is a key component of sphingolipids in the myelin sheath of nerve fibers. Emerging research has highlighted its potential neuroprotective effects, making it a compound of interest in the development of therapies for neurodegenerative diseases.[1][2][3][4] This document provides detailed application notes and protocols for determining the optimal dosage of this compound in neuroprotection assays, based on findings from various in vitro and in vivo studies. This compound has been shown to protect against oxidative stress, reduce neuroinflammation, and promote oligodendrocyte maturation.[5][6][7]
Data Presentation: In Vitro and In Vivo Dosage Summary
The optimal dosage of this compound for neuroprotective effects varies depending on the experimental model. Below are summaries of effective concentrations and dosages reported in recent studies.
In Vitro Neuroprotection Assays
| Cell Line | Neurotoxic Insult | This compound Concentration | Observed Neuroprotective Effects | Reference |
| PC12 (Rat Pheochromocytoma) | 6-Hydroxydopamine (6-OHDA) | Pre-treatment with "very low concentration" | Increased cell viability, decreased malondialdehyde (MDA), increased superoxide dismutase (SOD) and γ-glutamylcysteine synthetase (GCLC) expression. | [2] |
| PC12 and RSC96 (Rat Schwann Cells) | Hydrogen Peroxide (H₂O₂) | 10-200 µM | Protected against oxidative stress-induced cell injury. | [1] |
| Primary Murine Oligodendrocytes | Oxygen-Glucose Deprivation (OGD) | Concentration-dependent | Protected against OGD-induced cell death and promoted maturation. | [6] |
| HT22 (Mouse Hippocampal Neuronal Cells) | Amyloid-β (Aβ₁₋₄₂) | Not specified | A water-soluble formulation of NA protected against Aβ₁₋₄₂-induced oxidative stress and mitochondrial dysfunction. | [8] |
| Adrenomyeloneuropathy (AMN) Patient-Derived Fibroblasts | Endogenous VLCFA accumulation | Concentration-dependent | Improved mitochondrial respiration parameters (basal respiration, ATP production, maximal respiration, spare respiratory capacity) and reduced reactive oxygen species (ROS). | [9] |
In Vivo Neuroprotection Assays
| Animal Model | Disease Model | This compound Dosage | Observed Neuroprotective Effects | Reference |
| Mice (C57BL/6) | D-galactose/AlCl₃-induced Alzheimer's Disease | 10.95 and 43.93 mg/kg (oral administration) | Delayed decline in locomotion and learning, increased antioxidant enzyme activity (T-SOD, GSH-PX, CAT), decreased MDA, and reduced neuroinflammatory markers (TNF-α, IL-1β, IL-6). | [3][5] |
| Mice | MPTP-induced Parkinson's Disease | 60 mg/kg | Improved motor disorders. | [5] |
| Mice | Chronic Cerebral Hypoperfusion (rUCCAO) | Not specified (daily oral administration for 28 days) | Ameliorated cognitive function, mitigated demyelination and oligodendrocyte loss, and prevented oligodendrocyte apoptosis. | [6] |
| Normal Mice and Mice with Scopolamine-induced Memory Impairment | N/A | 12.3, 24.5, or 49.0 mg/kg (gavage) | Enhanced memory in both normal and memory-impaired mice. | [10] |
Experimental Protocols
In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol is a generalized procedure based on studies using PC12 and RSC96 cells.[1]
Materials:
-
PC12 or RSC96 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (NA) stock solution (dissolved in a suitable solvent like DMSO, then diluted in media)
-
Hydrogen Peroxide (H₂O₂)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed approximately 5,000 cells per well in a 96-well plate and culture for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 10, 20, 40, 60, 80, 100, 125, 150, 175, 200 µM).[1] Remove the old medium from the cells and add the NA-containing medium. Incubate for a predetermined time (e.g., 48 hours).[2]
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in culture medium at a pre-determined toxic concentration (e.g., 80-125 µM for PC12, 150-200 µM for RSC96).[1] For co-treatment, add the H₂O₂ solution directly to the wells containing the NA medium.
-
Cell Viability Assessment: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group (untreated with H₂O₂).
Assessment of Antioxidant Enzyme Activity and Lipid Peroxidation
This protocol outlines the measurement of key oxidative stress markers.
Materials:
-
Cell or tissue lysates
-
Assay kits for Superoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px), Catalase (CAT), and Malondialdehyde (MDA)
-
Spectrophotometer or plate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates according to the instructions provided with the assay kits. This typically involves sonication or mechanical disruption in a specific lysis buffer.
-
Biochemical Assays: Perform the assays for T-SOD, CAT, GSH-Px, and MDA levels following the manufacturer's instructions for each kit.[3][5]
-
Data Analysis: Determine the protein concentration of the lysates to normalize the enzyme activities and MDA levels. Express the results as units of activity per milligram of protein or concentration per milligram of protein.
Signaling Pathways and Experimental Workflows
This compound Neuroprotective Signaling Pathway
This compound has been suggested to exert its neuroprotective effects in part through the activation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation, and by reducing neuroinflammatory signals.[3][5]
References
- 1. This compound as novel therapeutics initiates both neurogenesis and angiogenesis for comprehensive wound repair and healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effect of this compound Against 6-Hydroxydopamine-Induced Oxidative Stress in PC-12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects against oligodendrocytes injury following chronic cerebral hypoperfusion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptomic and metabolomic analyses provide insights into the attenuation of neuroinflammation by this compound in MPTP-stimulated PD model mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Protective effect of water-soluble this compound micro-powder coated with chitosan oligosaccharide and silk fibroin on hippocampal neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a long chain monounsaturated fatty acid, improves mitochondrial function in adrenomyeloneuropathy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preparing Stable Nervonic Acid Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nervonic acid (NA), a cis-monounsaturated omega-9 fatty acid (24:1n-9), is a critical component of sphingolipids in the myelin sheath of the nervous system.[1][2][3][4] Its role in neural health and development has led to its investigation in various neurological disorders, including multiple sclerosis and adrenoleukodystrophy.[1][5][6] Furthermore, emerging research indicates its involvement in other cellular processes, such as adipogenesis, and its potential as a therapeutic agent in metabolic diseases. The preparation of stable and reliable this compound solutions is paramount for obtaining reproducible and accurate results in laboratory settings.
This document provides detailed application notes and protocols for the preparation of stable this compound solutions for various research applications, including in vitro cell culture, in vivo studies, and as an analytical standard.
Physicochemical Properties and Solubility
This compound is a white crystalline solid with a molecular weight of 366.62 g/mol and a melting point of 42-43°C.[1][4] It is practically insoluble in water but soluble in several organic solvents.[1][7]
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[1], 73-79 mg/mL[3][8] | [1][3][8] |
| Ethanol | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
Stability and Storage of this compound and its Solutions
Proper storage is crucial to maintain the integrity of this compound and its solutions. The solid form is stable for years when stored under appropriate conditions. Solutions, however, have a more limited shelf life.
Table 2: Recommended Storage Conditions and Stability of this compound
| Formulation | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution in DMSO or Ethanol | -80°C | ≥ 1 year | [2] |
| Stock Solution in DMSO or Ethanol | -20°C | ~1 month | [2][9] |
Note: For optimal stability, it is recommended to prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[9] It is also advisable to purge the solvent with an inert gas, such as argon or nitrogen, before dissolving the this compound to minimize oxidation.[1]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution for in vitro Use
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO, which is a common starting point for cell culture experiments.
Materials:
-
This compound (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Sterile syringe filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh out the desired amount of this compound. For example, to prepare 1 mL of a 50 mM stock solution, weigh 18.33 mg of this compound (Molecular Weight = 366.62 g/mol ).
-
Transfer the weighed this compound to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial. For a 50 mM solution, add 1 mL of DMSO for every 18.33 mg of this compound.
-
Gently warm the solution to 37°C and vortex or sonicate until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile vial.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. LIPID MAPS [lipidmaps.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Quantification of Nervonic Acid in Brain Tissue using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nervonic acid (NA), a long-chain monounsaturated omega-9 fatty acid, is a critical component of sphingomyelin in the myelin sheath of nerve fibers.[1][2] Its abundance in the white matter of the brain underscores its importance in neurological development and maintenance.[1][2] Altered levels of this compound have been associated with several neurodegenerative diseases, including Alzheimer's disease and multiple sclerosis, making its accurate quantification in brain tissue a key area of research for understanding disease pathogenesis and developing potential therapeutic interventions.[3] Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers highly sensitive and specific methods for the quantification of this compound in complex biological matrices like brain tissue.
This document provides detailed protocols for the quantification of this compound in brain tissue using both GC-MS and LC-MS techniques. It also includes a summary of reported this compound concentrations in various brain regions and a visualization of a key signaling pathway influenced by this compound.
Quantitative Data of this compound in Human Brain Tissue
The following table summarizes the reported concentrations of this compound in different regions of the human brain. These values can serve as a reference for researchers studying the distribution of this compound and its alterations in disease states.
| Brain Region | Condition | This compound Concentration (µM) | Reference |
| Mid-frontal Cortex | Control | ~1.2 | [4] |
| Mid-frontal Cortex | Alzheimer's Disease | ~1.8 | [4] |
| Temporal Cortex | Control | ~1.0 | [4] |
| Temporal Cortex | Alzheimer's Disease | ~1.5 | [4] |
| Cerebellum | Control | ~0.8 | [4] |
| Cerebellum | Alzheimer's Disease | ~1.0 | [4] |
| Cerebrospinal Fluid | Healthy Control | 0.0023 ± 0.0014 | [1] |
| Cerebrospinal Fluid | Major Depressive Disorder | 0.0020 ± 0.00086 | [1] |
| Cerebrospinal Fluid | Bipolar Disorder | 0.0021 ± 0.00011 | [1] |
Experimental Workflow for this compound Quantification
The following diagram outlines the general workflow for the quantification of this compound in brain tissue using mass spectrometry.
Detailed Experimental Protocols
Two primary mass spectrometry-based methods for the quantification of this compound are detailed below: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Quantification of this compound using GC-MS
This method involves the extraction of total lipids from brain tissue, followed by the derivatization of fatty acids to their corresponding fatty acid methyl esters (FAMEs) for analysis by GC-MS.
1. Brain Tissue Homogenization
-
Objective: To disrupt the tissue structure and release cellular contents for subsequent extraction.
-
Materials:
-
Procedure:
-
Weigh the frozen brain tissue and place it in a pre-chilled microcentrifuge tube.
-
Add 10 volumes of ice-cold homogenization buffer to the tissue (e.g., 500 µL for 50 mg of tissue).
-
Add homogenization beads (e.g., 0.5 mm glass beads) to the tube if using a bead beater.[7]
-
Homogenize the tissue according to the manufacturer's instructions for the specific homogenizer used. For a Bullet Blender, a typical setting is SPEED 6 for 3 minutes.[7] For an Omni-Mixer, settings of 4000 rpm for 6 cycles of 30 seconds may be used.[5]
-
Keep the samples on ice throughout the homogenization process to minimize enzymatic degradation.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant for lipid extraction.
-
2. Total Lipid Extraction (Folch Method)
-
Objective: To isolate the total lipid fraction, including this compound-containing sphingolipids, from the aqueous components of the brain homogenate.
-
Materials:
-
Procedure:
-
Add 20 volumes of the chloroform/methanol (2:1) mixture to the brain homogenate supernatant in a glass centrifuge tube (e.g., 2 mL of solvent for 100 µL of supernatant).[8][9]
-
Vortex the mixture thoroughly for 1-2 minutes to ensure a single-phase solution.
-
Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[8]
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 400 µL for 2 mL of the initial mixture).[8]
-
Vortex the mixture again for 1-2 minutes and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Two distinct phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully aspirate and discard the upper aqueous phase.
-
Collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
3. Fatty Acid Methylation
-
Objective: To convert the non-volatile fatty acids into their volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
Materials:
-
Dried lipid extract
-
Methanolic HCl (e.g., 2 M) or Boron trifluoride-methanol solution (BF3-methanol, 14%)
-
Heptane or Hexane
-
Saturated NaCl solution
-
-
Procedure:
-
Re-dissolve the dried lipid extract in 1 mL of toluene.
-
Add 2 mL of 2 M methanolic HCl to the sample.
-
Cap the tube tightly and heat at 80°C for 20 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Add 2 mL of heptane and 2 mL of saturated NaCl solution to the tube.
-
Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
The upper heptane layer contains the FAMEs.
-
Carefully transfer the upper layer to a new vial for GC-MS analysis.
-
4. GC-MS Analysis
-
Objective: To separate and quantify the this compound methyl ester.
-
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[10]
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 70°C for 4 minutes, ramp to 110°C at 20°C/min, then ramp to 270°C at 8°C/min and hold for 5 minutes.[10]
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan
-
-
Quantification:
-
An internal standard (e.g., a stable isotope-labeled this compound or a fatty acid not present in the sample) should be added at the beginning of the sample preparation for accurate quantification.
-
A calibration curve is generated using a series of known concentrations of a this compound methyl ester standard.
-
The concentration of this compound in the sample is determined by comparing the peak area of its methyl ester to the calibration curve.
-
Protocol 2: Quantification of this compound using LC-MS/MS
This method allows for the direct analysis of this compound without the need for derivatization, which can simplify the sample preparation process.
1. Brain Tissue Homogenization and Lipid Extraction
-
Follow the same procedures as described in Protocol 1, steps 1 and 2.
2. Sample Preparation for LC-MS/MS
-
Objective: To prepare the lipid extract for direct injection into the LC-MS/MS system.
-
Procedure:
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase (e.g., a mixture of methanol and isopropanol).
-
Vortex the sample to ensure complete dissolution.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any insoluble material.[11]
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
3. LC-MS/MS Analysis
-
Objective: To separate this compound from other lipids and quantify it using tandem mass spectrometry.
-
Instrumentation and Conditions (Example):
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Column: C18 column (e.g., Zorbax Extend C18)[12]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol mixture
-
Flow Rate: 0.2 - 0.4 mL/min
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the fatty acids.
-
Injection Volume: 5-10 µL
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for fatty acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
-
MRM Transitions:
-
Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized on the specific mass spectrometer being used.
-
-
Quantification:
-
An internal standard (e.g., a stable isotope-labeled this compound) is crucial for accurate quantification and should be added prior to lipid extraction.
-
A calibration curve is constructed using a series of known concentrations of a this compound standard.
-
The concentration of this compound in the sample is determined by comparing the ratio of the peak area of the analyte to the internal standard against the calibration curve.
-
This compound and Neuronal Signaling
This compound has been shown to influence intracellular signaling pathways that are crucial for neuronal survival and function. One such pathway is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[13][14]
The activation of the PI3K/Akt/mTOR pathway by this compound can lead to the upregulation of pro-survival proteins and the inhibition of apoptotic factors, thereby promoting neuronal survival and contributing to the stability of the myelin sheath.[13][14] This neuroprotective role highlights the importance of maintaining adequate levels of this compound in the brain.
Conclusion
The quantification of this compound in brain tissue is a critical tool for neuroscience research. The detailed GC-MS and LC-MS/MS protocols provided in this application note offer robust and reliable methods for accurately measuring this compound levels. By combining these analytical techniques with a deeper understanding of the signaling pathways influenced by this compound, researchers can further elucidate its role in brain health and disease, paving the way for novel diagnostic and therapeutic strategies for a range of neurological disorders.
References
- 1. This compound level in cerebrospinal fluid is a candidate biomarker for depressive and manic symptoms: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: essential nootropic for brain physiology - HAP BodyBrainSkin [hapbodybrainskin.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NIBSC - Brain Tissue Preparation [nibsc.org]
- 6. nextadvance.com [nextadvance.com]
- 7. sisweb.com [sisweb.com]
- 8. microbenotes.com [microbenotes.com]
- 9. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. graphviz.org [graphviz.org]
- 11. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. This compound reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Nervonic Acid in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nervonic acid (NA), a long-chain monounsaturated omega-9 fatty acid, is an essential component of myelin and neural cell membranes.[1][2] Its role in brain development and neural repair has led to investigations into its therapeutic potential for neurodegenerative diseases.[3] Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the pathological hallmarks of amyloid-beta plaques and neurofibrillary tangles.[4]
Animal models are critical for studying AD pathogenesis and evaluating potential therapeutics. A commonly used model involves the administration of D-galactose and aluminum chloride (AlCl3) to induce a state of accelerated aging and AD-like pathology, including cognitive impairment, oxidative stress, and neuroinflammation.[1][2]
These application notes provide a summary of quantitative data and detailed experimental protocols for researchers investigating the effects of this compound as a dietary supplement in Alzheimer's mouse models. The information is compiled from recent studies to facilitate the design and execution of similar preclinical research.
Experimental Design and Workflow
A typical experimental workflow for evaluating the efficacy of this compound in an AD mouse model is outlined below. The process begins with animal acclimatization, followed by the induction of AD-like pathology, dietary supplementation with NA, and subsequent behavioral and biochemical analyses to determine its effects.
Caption: General experimental workflow for studying this compound in AD mouse models.
Experimental Protocols
Protocol 1: Induction of Alzheimer's Disease Model (D-galactose/AlCl₃)
This protocol describes the induction of an AD-like state in mice, characterized by cognitive deficits and increased oxidative stress.
-
Animals: Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
-
Reagents:
-
D-galactose (Sigma-Aldrich)
-
Aluminum chloride (AlCl₃) (Sigma-Aldrich)
-
Sterile 0.9% saline solution
-
-
Procedure:
-
Prepare a solution of D-galactose in sterile saline at a concentration that allows for a dosage of 120 mg/kg body weight.[2]
-
Prepare a solution of AlCl₃ in sterile saline at a concentration that allows for a dosage of 20 mg/kg body weight.[2]
-
For 8 consecutive weeks, administer D-galactose (120 mg/kg) and AlCl₃ (20 mg/kg) to the mice daily via gavage or intraperitoneal injection.[2]
-
The control group should receive an equivalent volume of sterile saline.
-
Monitor animal health and weight throughout the induction period.
-
Protocol 2: this compound Administration
This protocol details the preparation and administration of this compound as a dietary supplement.
-
Reagents:
-
This compound (purity >98%)
-
Vehicle (e.g., normal saline, corn oil)
-
-
Procedure:
-
Prepare suspensions of this compound in the chosen vehicle for low-dose (e.g., 10.95 mg/kg) and high-dose (e.g., 43.93 mg/kg) groups.[2] The dosage may be adjusted based on previous studies in other neurodegenerative models (e.g., 40-60 mg/kg in Parkinson's models).[5]
-
Beginning at the 5th week of AD model induction, administer the NA suspension or vehicle to the respective groups daily via oral gavage.[2]
-
Continue the administration for the remaining 4 weeks of the study, concurrent with the D-galactose/AlCl₃ induction.[2]
-
Protocol 3: Behavioral Assessment
Behavioral tests are crucial for assessing cognitive functions like learning, memory, and locomotion.
-
A. Morris Water Maze (MWM) - for Spatial Learning and Memory:
-
A circular pool (120-150 cm diameter) is filled with opaque water (22-25°C). A hidden platform is submerged 1 cm below the surface.
-
Acquisition Phase: For 5 consecutive days, allow each mouse to swim for 60 seconds to find the platform. Guide the mouse to the platform if it fails to find it. Record the escape latency and path length using a video tracking system.
-
Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
B. Open Field Test (OFT) - for Locomotion and Anxiety-like Behavior:
-
Place the mouse in the center of a square arena (e.g., 50x50 cm).
-
Allow the mouse to explore freely for 5-10 minutes.
-
Use a video tracking system to record the total distance moved, time spent in the center versus peripheral zones, and rearing frequency.[6] A reduction in central zone time can indicate anxiety-like behavior.
-
Protocol 4: Biochemical and Gene Expression Analysis
Post-euthanasia, tissues are collected for molecular analysis to investigate the mechanisms of action.
-
Tissue Homogenization: Homogenize brain tissue (specifically hippocampus and cortex) in appropriate lysis buffers for protein and RNA extraction.
-
Oxidative Stress Markers: Use commercial assay kits to measure the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), and the levels of malondialdehyde (MDA) as a marker of lipid peroxidation.[1]
-
Inflammatory Cytokines: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in brain homogenates or serum using ELISA kits.[1]
-
Gene Expression (RT-qPCR):
Quantitative Data Summary
The following tables summarize the quantitative findings from studies investigating this compound in AD mouse models.
Table 1: this compound Treatment Regimens in AD Mouse Models
| Mouse Model | NA Dose (mg/kg) | Administration Route | Duration | Key Reference |
|---|---|---|---|---|
| D-galactose/AlCl₃ | 10.95 (Low Dose) | Gavage | 4 weeks | [1][2] |
| D-galactose/AlCl₃ | 43.93 (High Dose) | Gavage | 4 weeks | [1][2] |
| Scopolamine-induced | 12.3, 24.5, 49.0 | Gavage | 30-35 days |[7] |
Table 2: Effects of this compound on Behavioral and Biochemical Outcomes
| Parameter Category | Specific Marker | Outcome in AD Model | Effect of NA Treatment | Key Reference |
|---|---|---|---|---|
| Cognition | Learning & Memory | Impaired | Improved | [1][7] |
| Locomotion | Total Distance (OFT) | Decreased | Increased | [1] |
| Oxidative Stress | Malondialdehyde (MDA) | Increased | Decreased | [1][2] |
| Superoxide Dismutase (SOD) | Decreased | Increased | [1][2] | |
| Catalase (CAT) | Decreased | Increased | [1][2] | |
| Neuroinflammation | TNF-α | Increased | Decreased | [1][2] |
| IL-6 | Increased | Decreased | [1][2] | |
| IL-1β | Increased | Decreased | [1][2] | |
| Neurotransmitters | Dopamine | Decreased | Increased | [1][2] |
| 5-Hydroxytryptamine (5-HT) | Decreased | Increased | [1][2] |
| | γ-aminobutyric acid (GABA) | Decreased | Increased |[1] |
Signaling Pathways and Mechanism of Action
Studies suggest that this compound exerts its neuroprotective effects by modulating key signaling pathways involved in inflammation, cell survival, and oxidative stress. The PI3K/Akt/mTOR pathway is a significant target.
Caption: Proposed mechanism of this compound in an AD mouse model.[1][2]
This compound appears to mitigate AD pathology through a dual mechanism. Firstly, it directly counteracts the effects of AD inducers by reducing oxidative stress and neuroinflammation.[1] Secondly, it activates the pro-survival PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is crucial for regulating cell growth, proliferation, and autophagy, and its dysregulation is implicated in AD.[4][8] Activation of this pathway by NA may enhance neuronal survival and plasticity, leading to improved cognitive outcomes.
However, it is important to note that some in vitro research has suggested that elevated levels of this compound may inhibit mitochondrial function, indicating its role in neurodegeneration could be complex and context-dependent.[9]
Conclusion
Dietary supplementation with this compound shows considerable promise in preclinical mouse models of Alzheimer's disease. Evidence indicates that NA can ameliorate cognitive deficits by reducing neuroinflammation and oxidative stress, potentially through the activation of the PI3K/Akt signaling pathway.[1][2] The protocols and data presented here offer a framework for researchers to further investigate the therapeutic potential of this compound. Future studies should aim to elucidate the precise molecular targets and explore the long-term safety and efficacy of NA supplementation in various transgenic AD models.
References
- 1. This compound reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic and metabolomic analyses provide insights into the attenuation of neuroinflammation by this compound in MPTP-stimulated PD model mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]
- 5. This compound amends motor disorder in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Common Signaling Pathways Involved in Alzheimer’s Disease and Stroke: Two Faces of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and 15-epi-PGA1 mediate systemic mitochondrial dysfunction in AD dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Measurement of Nervonic Acid in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nervonic acid (NA), a cis-monounsaturated omega-9 fatty acid, is a critical component of sphingolipids in the myelin sheath of the central nervous system (CNS).[1][2] Its role in the formation and maintenance of myelin suggests its potential significance as a biomarker and therapeutic target for various neurological disorders.[3][4] Accurate and precise measurement of this compound in cerebrospinal fluid (CSF) is paramount for advancing our understanding of its physiological and pathological roles.
These application notes provide detailed protocols for the quantification of this compound in human CSF using Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Additionally, this document summarizes reported concentrations of this compound in CSF and illustrates its key signaling pathways.
Quantitative Data Summary
The concentration of this compound in cerebrospinal fluid is typically low, requiring sensitive analytical techniques for accurate measurement. The following table summarizes the reported concentrations of this compound in human CSF from a study by Kageyama et al. (2021).
| Subject Group | Mean Concentration (μM) | Standard Deviation (μM) |
| Healthy Controls | 0.0023 | 0.0014 |
| Major Depressive Disorder | 0.0020 | 0.00086 |
| Bipolar Disorder | 0.0021 | 0.00011 |
Data from Kageyama et al., 2021[5]
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from the method described by Kageyama et al. (2021) for the quantitative analysis of this compound in human CSF.[5]
1. Materials and Reagents:
-
Cerebrospinal Fluid (CSF) sample
-
1N Hydrochloric Acid (HCl)
-
Methanol (HPLC grade)
-
Isooctane (HPLC grade)
-
Oleic acid-d9 (Internal Standard)
-
Pyridine
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (HPLC grade)
-
This compound standard (for calibration curve)
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-1ms)
2. Sample Preparation and Derivatization:
-
To 100 µL of CSF sample in a microcentrifuge tube, add 25 µL of 1N HCl.
-
Add a known amount of internal standard (e.g., 2.5 ng of oleic acid-d9).
-
Add 400 µL of methanol and 1000 µL of isooctane.
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper isooctane layer to a new tube.
-
Evaporate the isooctane extract to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 40 µL of pyridine and 40 µL of MTBSTFA.
-
Incubate the mixture at 60°C for 30 minutes to allow for derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-1ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 250°C at 10°C/min, hold for 10 minutes
-
Ramp to 300°C at 20°C/min, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the tert-butyldimethylsilyl (TBDMS) derivative of this compound methyl ester (e.g., m/z [M-57]+) and the internal standard.
-
4. Quantification:
-
Prepare a calibration curve using this compound standards of known concentrations.
-
Process the standards using the same extraction and derivatization procedure as the CSF samples.
-
Calculate the ratio of the peak area of the this compound derivative to the peak area of the internal standard.
-
Plot the peak area ratio against the concentration of the this compound standards to generate a calibration curve.
-
Determine the concentration of this compound in the CSF samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This proposed protocol is based on established methods for the analysis of very-long-chain fatty acids in biological fluids and offers high sensitivity and specificity.
1. Materials and Reagents:
-
Cerebrospinal Fluid (CSF) sample
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
This compound standard (for calibration curve)
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with a C18 reversed-phase column
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of CSF in a microcentrifuge tube, add a known amount of the internal standard (e.g., this compound-d4).
-
Add 400 µL of methanol and vortex briefly.
-
Add 200 µL of chloroform, vortex for 1 minute.
-
Add 200 µL of water, vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to achieve phase separation.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient:
-
Start with 80% B
-
Increase to 100% B over 5 minutes
-
Hold at 100% B for 3 minutes
-
Return to 80% B and equilibrate for 2 minutes
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
This compound: Precursor ion (m/z 365.3) → Product ion (e.g., m/z 365.3, for confirmation, or a characteristic fragment)
-
Internal Standard (this compound-d4): Precursor ion (m/z 369.3) → Product ion (e.g., m/z 369.3)
-
4. Quantification:
-
Follow the same principles as for the GC-MS method, using a calibration curve prepared with this compound standards and the internal standard.
Visualizations
Experimental Workflow for GC-MS Analysis of this compound in CSF
Caption: Workflow for GC-MS analysis of this compound in CSF.
Proposed Experimental Workflow for LC-MS/MS Analysis of this compound in CSF
Caption: Proposed workflow for LC-MS/MS analysis of this compound in CSF.
Signaling Pathway of this compound in Myelin Formation and Neuroprotection
Caption: this compound's role in myelin synthesis and neuroprotection.
References
- 1. nbinno.com [nbinno.com]
- 2. What makes this compound Powder essential for myelin repair? - Avans [avansnutri.com]
- 3. angelbiology.com [angelbiology.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound level in cerebrospinal fluid is a candidate biomarker for depressive and manic symptoms: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Tracking the Metabolic Fate of Isotope-Labeled Nervonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nervonic acid (C24:1, n-9) is a very-long-chain monounsaturated fatty acid that is highly enriched in the white matter of the brain, where it is a crucial component of sphingolipids, such as sphingomyelin and cerebrosides, in the myelin sheath.[1][2] Its roles in neurological development and health have made it a subject of significant interest in the study of neurodegenerative diseases and for the development of novel therapeutic strategies. Understanding the metabolic fate of this compound—how it is absorbed, distributed, and incorporated into various lipid species within different tissues—is fundamental to elucidating its physiological functions and therapeutic potential.
Isotope labeling is a powerful technique for tracing the metabolic journey of molecules like this compound within a biological system. By replacing certain atoms in the this compound molecule with their heavier, non-radioactive isotopes (e.g., Carbon-13 [¹³C] or Deuterium [²H]), researchers can distinguish the exogenously supplied this compound from the endogenous pool and track its incorporation into downstream metabolites. This application note provides an overview of the methodologies and protocols for tracking the metabolic fate of isotope-labeled this compound in both in vitro and in vivo models.
Metabolic Pathways of this compound
This compound is primarily synthesized through the elongation of oleic acid (C18:1). Once available, it can be activated to nervonoyl-CoA and subsequently incorporated into various complex lipids, most notably sphingolipids, which are integral to the structure and function of the myelin sheath. The principal metabolic fates of this compound include:
-
Incorporation into Sphingolipids: this compound is a key acyl chain in ceramides, which are the backbone of sphingomyelin and various glycosphingolipids like cerebrosides (galactosylceramides) and sulfatides.
-
Elongation: this compound itself can be further elongated to even longer-chain fatty acids.
-
Beta-oxidation: While a minor fate, this compound can be catabolized for energy production.
-
Incorporation into other lipids: To a lesser extent, this compound can be found in other lipid classes like triacylglycerols and phospholipids.
Below is a simplified representation of the key metabolic pathways involving this compound.
Experimental Workflow for Tracking Isotope-Labeled this compound
A typical workflow for a metabolic tracing study with isotope-labeled this compound involves several key steps, from administration of the labeled compound to the analysis and interpretation of the data.
Quantitative Data Summary
While comprehensive quantitative data on the metabolic fate of isotope-labeled this compound is still emerging, preliminary studies provide valuable insights. The following tables summarize hypothetical and literature-derived data to illustrate the expected outcomes of such experiments.
Table 1: Hypothetical Time-Course of ¹³C-Nervonic Acid Incorporation into Major Lipid Classes in Cultured Oligodendrocytes.
| Time Point | Free ¹³C-Nervonic Acid (% of total ¹³C-label) | ¹³C-Sphingomyelin (% of total ¹³C-label) | ¹³C-Cerebrosides (% of total ¹³C-label) | Other ¹³C-Lipids (% of total ¹³C-label) |
| 1 hour | 75% | 10% | 5% | 10% |
| 6 hours | 40% | 30% | 15% | 15% |
| 24 hours | 15% | 50% | 25% | 10% |
| 48 hours | 5% | 60% | 30% | 5% |
Table 2: Distribution of Orally Administered ω-¹⁴C-Nervonic Acid in Rat Tissues (Qualitative Summary based on Rabinowitz et al., 1976).[3]
| Tissue | Presence of ¹⁴C-labeled Elongation Products (C26, C28, C30) | Primary Lipid Fraction Containing ¹⁴C-label |
| Intestinal Mucosa | Yes | Polar Lipids |
| Liver | Yes | Polar Lipids |
| Plasma | Yes | Polar Lipids |
| Kidney | Yes | Polar Lipids |
Note: This study indicated that the elongation was likely performed by intestinal microorganisms.[3]
Experimental Protocols
Protocol 1: In Vitro Labeling of Cultured Neural Cells with Isotope-Labeled this compound
Objective: To determine the rate and extent of incorporation of isotope-labeled this compound into various lipid classes in cultured neurons or oligodendrocytes.
Materials:
-
Cultured neural cells (e.g., primary oligodendrocytes, neuronal cell line)
-
Cell culture medium appropriate for the cell type
-
Isotope-labeled this compound (e.g., [U-¹³C₁₈]-Nervonic Acid or [D₄]-Nervonic Acid) complexed to bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents: Chloroform, Methanol
-
Internal standards for quantification (e.g., C17:0-containing lipids)
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
-
Preparation of Labeled this compound Solution: Prepare a stock solution of the isotope-labeled this compound complexed to fatty acid-free BSA in serum-free medium. The final concentration in the culture medium will depend on the experimental design but is typically in the low micromolar range.
-
Labeling: Remove the existing culture medium and replace it with the medium containing the isotope-labeled this compound.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 1, 6, 24, 48 hours) to track the dynamic incorporation of the label.
-
Cell Harvesting: At each time point, wash the cells twice with ice-cold PBS to remove any remaining labeled medium. Harvest the cells by scraping or trypsinization.
-
Lipid Extraction: Perform a Bligh and Dyer or Folch lipid extraction on the cell pellet. Briefly, add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet, vortex thoroughly, and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.
-
Sample Preparation for Mass Spectrometry:
-
For LC-MS/MS: Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for injection (e.g., methanol/chloroform).
-
For GC-MS: For analysis of fatty acid composition, the lipid extract can be transesterified to fatty acid methyl esters (FAMEs) using methanolic HCl or BF₃-methanol.
-
-
Mass Spectrometry Analysis: Analyze the samples using a suitable LC-MS/MS or GC-MS method to identify and quantify the labeled lipid species. Monitor for the mass shift corresponding to the isotopic label.
-
Data Analysis: Calculate the enrichment of the isotope label in this compound and its downstream metabolites over time. Normalize the data to the amount of total lipid or protein.
Protocol 2: In Vivo Tracing of Isotope-Labeled this compound in a Rodent Model
Objective: To determine the tissue distribution and incorporation of orally or intravenously administered isotope-labeled this compound into the lipids of various organs, particularly the brain.
Materials:
-
Laboratory animals (e.g., rats or mice)
-
Isotope-labeled this compound (e.g., [¹³C]-Nervonic Acid or [²H]-Nervonic Acid)
-
Vehicle for administration (e.g., corn oil for oral gavage, saline with BSA for intravenous injection)
-
Anesthesia
-
Surgical tools for tissue dissection
-
Lipid extraction solvents and equipment as in Protocol 1
-
LC-MS/MS or GC-MS system
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Administration of Labeled this compound:
-
Oral Gavage: Dissolve the labeled this compound in a suitable vehicle like corn oil and administer it to the animals using a gavage needle.
-
Intravenous Injection: Complex the labeled this compound with BSA in sterile saline and inject it via a tail vein or other suitable vessel.
-
-
Time-Course Study: Euthanize groups of animals at different time points after administration (e.g., 3, 6, 12, 24, 48 hours).
-
Tissue Collection: At each time point, collect blood (for plasma) and dissect the tissues of interest (e.g., brain, liver, kidney, adipose tissue). It is crucial to work quickly and keep the tissues on ice to minimize post-mortem lipid degradation. The brain can be further dissected into specific regions (e.g., cortex, cerebellum, white matter tracts).
-
Sample Processing: Homogenize the tissues in a suitable buffer.
-
Lipid Extraction and Analysis: Follow steps 6-9 from Protocol 1 for each tissue homogenate and plasma sample.
Concluding Remarks
The use of stable isotope-labeled this compound is an indispensable tool for delineating its metabolic pathways and understanding its physiological significance. The protocols and data presented here provide a framework for designing and executing experiments to track the metabolic fate of this important very-long-chain fatty acid. Such studies are critical for advancing our knowledge of myelin biology and for the development of targeted nutritional and pharmacological interventions for neurological disorders. Future research focusing on detailed time-course and dose-response studies will provide a more comprehensive quantitative understanding of this compound metabolism in health and disease.
References
Application of Nervonic Acid in Models of Demyelinating Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nervonic acid (NA), a long-chain monounsaturated omega-9 fatty acid, is a critical component of sphingolipids, particularly sphingomyelin, which is a major constituent of the myelin sheath in the central nervous system (CNS).[1][2] Emerging research suggests that this compound plays a significant role in the processes of myelination and remyelination, making it a promising therapeutic candidate for demyelinating diseases such as multiple sclerosis (MS).[2][3] In inflammatory conditions characteristic of demyelinating diseases like experimental autoimmune encephalomyelitis (EAE), the synthesis of this compound is reportedly suppressed.[1][4] This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical models of demyelinating diseases, namely the Experimental Autoimmune Encephalomyelitis (EAE) and the cuprizone-induced demyelination models.
Data Presentation
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in experimental models of demyelinating diseases.
Table 1: Effect of this compound on Clinical Score in the EAE Mouse Model
| Treatment Group | Dosage | Mean Clinical Score (Peak of Disease) | Reference |
| EAE Control | Vehicle | ~3.5 - 4.0 | [1] |
| This compound | 197 mg/kg | Reduced vs. EAE Control | [1] |
| This compound | 394 mg/kg | Reduced vs. EAE Control | [1] |
| This compound | 788 mg/kg | Significantly Reduced vs. EAE Control | [1] |
Note: Clinical scores are typically graded on a 0-5 scale, where 0 is normal and 5 is moribund. The exact scoring can vary between studies.[1]
Table 2: In Vitro Effects of a this compound-Rich Fish Oil Mixture on Myelin Protein Expression in Human Oligodendrocyte Precursor Cells (hOPCs)
| Treatment | Myelin Basic Protein (MBP) mRNA Expression | Myelin Oligodendrocyte Glycoprotein (MOG) mRNA Expression | Proteolipid Protein (PLP) mRNA Expression | Reference |
| Control | Baseline | Baseline | Baseline | [4][5][6] |
| Fish Oil Mixture (rich in NA) | Increased | Increased | Increased | [4][5][6] |
Note: This in vitro data suggests a direct role of this compound in promoting the differentiation of oligodendrocyte precursors and the synthesis of essential myelin proteins.[4][5][6]
Table 3: Potential In Vivo Myelination Parameters for this compound Studies
| Parameter | Model | Expected Effect of this compound | Method of Measurement |
| Myelin Thickness | Cuprizone, EAE | Increase | Transmission Electron Microscopy (TEM) |
| g-ratio (axon diameter / total fiber diameter) | Cuprizone, EAE | Decrease towards normal levels | Transmission Electron Microscopy (TEM) |
| Myelinated Axon Count | Cuprizone, EAE | Increase | Transmission Electron Microscopy (TEM), Immunohistochemistry (IHC) for MBP |
| Luxol Fast Blue Staining Intensity | Cuprizone, EAE | Increase | Histology |
Note: While the direct in vivo quantitative data for this compound on these specific parameters is still emerging, these are the standard and recommended readouts for assessing remyelination in preclinical studies.
Experimental Protocols
This compound Administration in the Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To assess the therapeutic efficacy of this compound in a mouse model of multiple sclerosis.
Materials:
-
C57BL/6 mice
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound
-
Vehicle (e.g., corn oil or saline with appropriate solubilizing agents)
-
Gavage needles
Protocol:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Preparation of this compound Solution:
-
Prepare this compound solutions at the desired concentrations (e.g., 197, 394, and 788 mg/kg body weight) in a suitable vehicle. Ensure the solution is homogenous.
-
-
Administration of this compound:
-
Beginning on day 3 post-immunization, administer the prepared this compound solution or vehicle to the respective groups of mice daily via oral gavage.
-
Continue daily administration for the duration of the experiment (typically 21-28 days).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice based on a standardized 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state
-
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect spinal cords and brains for histological and immunohistochemical analysis.
-
This compound Administration in the Cuprizone-Induced Demyelination Model
Objective: To evaluate the potential of this compound to promote remyelination in a toxic demyelination model.
Materials:
-
C57BL/6 mice
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
Powdered rodent chow
-
This compound
-
Vehicle for gavage
-
Gavage needles
Protocol:
-
Induction of Demyelination:
-
Remyelination Phase and this compound Treatment:
-
After the demyelination phase, return the mice to a normal diet.
-
Initiate daily treatment with this compound (dissolved in a suitable vehicle) via oral gavage at the desired dosages. A vehicle-only group should be included as a control.
-
Continue treatment for the desired remyelination period (e.g., 2-4 weeks).
-
-
Behavioral Analysis (Optional):
-
Perform behavioral tests such as the rotarod test to assess motor coordination at baseline, after demyelination, and after the remyelination/treatment period.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Process the tissue for analysis of myelination using the methods described below.
-
Assessment of Myelination
a) Luxol Fast Blue (LFB) Staining for Myelin
Principle: LFB is a dye that specifically stains the phospholipids of the myelin sheath, allowing for the visualization and quantification of myelinated areas.
Protocol:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded or frozen brain sections.
-
Deparaffinization and Hydration: If using paraffin sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Staining: Incubate slides in LFB solution at 56-60°C overnight.
-
Differentiation:
-
Rinse off excess stain with 95% ethanol.
-
Differentiate in a lithium carbonate solution followed by 70% ethanol to remove background staining, leaving the myelin stained blue/green.
-
-
Counterstaining (Optional): Counterstain with Cresyl Violet to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and clear in xylene before mounting with a resinous medium.
-
Analysis: Quantify the intensity of LFB staining in specific white matter tracts (e.g., corpus callosum) using image analysis software.
b) Immunohistochemistry (IHC) for Myelin Basic Protein (MBP)
Principle: MBP is a major protein component of the myelin sheath. IHC using an anti-MBP antibody allows for the specific detection and quantification of myelin.
Protocol:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded or frozen brain sections.
-
Antigen Retrieval: For paraffin sections, perform heat-induced antigen retrieval.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against MBP at an appropriate dilution.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Detection: Use a chromogen such as diaminobenzidine (DAB) to visualize the antibody binding (will appear brown).
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate and mount the sections.
-
Analysis: Quantify the MBP-positive area or staining intensity using image analysis software.
c) Transmission Electron Microscopy (TEM) for Ultrastructural Analysis of Myelin
Principle: TEM provides high-resolution images that allow for the detailed examination of myelin sheath thickness and integrity at the ultrastructural level.
Protocol:
-
Tissue Preparation:
-
Perfuse the animal with a fixative solution containing glutaraldehyde and paraformaldehyde.
-
Dissect the region of interest (e.g., corpus callosum) and immerse it in the fixative.
-
-
Post-fixation and Embedding:
-
Post-fix the tissue in osmium tetroxide.
-
Dehydrate the tissue in a graded series of ethanol.
-
Embed the tissue in resin.
-
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope.
-
Analysis:
-
Measure the thickness of the myelin sheath.
-
Calculate the g-ratio (the ratio of the axon diameter to the total fiber diameter). A lower g-ratio indicates a thicker myelin sheath.
-
Count the number of myelinated versus unmyelinated axons.
-
Signaling Pathways and Experimental Workflows
This compound's Role in Myelination Signaling Pathway
This compound is a crucial substrate for the synthesis of sphingomyelin, an essential component of the myelin sheath. The availability of this compound can influence the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes.
References
- 1. This compound regulates the oxidative imbalance in experimental allergic encephalomyelitis [jstage.jst.go.jp]
- 2. inotiv.com [inotiv.com]
- 3. researchgate.net [researchgate.net]
- 4. Naturally Occurring this compound Ester Improves Myelin Synthesis by Human Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally Occurring this compound Ester Improves Myelin Synthesis by Human Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Alternative Cuprizone-Induced Demyelination and Remyelination Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Effects of Nervonic Acid on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the effects of nervonic acid (NA) on synaptic plasticity. The protocols detailed below are designed for researchers in neuroscience and drug development seeking to elucidate the mechanisms by which this compound may modulate synaptic function, with a focus on long-term potentiation (LTP) and the underlying PI3K/AKT/mTOR signaling pathway.
Introduction
This compound (NA), a long-chain monounsaturated omega-9 fatty acid, is a key component of myelin and is abundant in the white matter of the brain.[1][2] Emerging research suggests that NA possesses neuroprotective and anti-inflammatory properties and may play a role in neuronal development and repair.[3][4] Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory.[5] Long-term potentiation (LTP) is a persistent strengthening of synapses, while long-term depression (LTD) is a lasting decrease in synaptic strength. This document outlines a detailed experimental design to assess the impact of this compound on LTP in primary hippocampal neurons and to explore the potential involvement of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, survival, and synaptic plasticity.[6][7]
Experimental Design Overview
The following diagram illustrates the overall experimental workflow to investigate the effects of this compound on synaptic plasticity.
Caption: Experimental workflow for investigating this compound's effect on synaptic plasticity.
Data Presentation
Table 1: Neuronal Viability Following this compound Treatment (MTT Assay)
| This compound (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 102.3 | 4.8 |
| 5 | 105.1 | 5.5 |
| 10 | 103.8 | 6.1 |
| 25 | 98.7 | 5.9 |
| 50 | 90.2 | 7.3 |
| 100 | 75.4 | 8.1 |
Table 2: Long-Term Potentiation (LTP) in Hippocampal Slices
| Treatment Group | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-TBS (% of Baseline) | Standard Deviation |
| Control (Vehicle) | 0.85 | 155.3 | 12.7 |
| This compound (10 µM) | 0.88 | 185.9 | 15.2 |
| NA (10 µM) + LY294002 (PI3K inhibitor) | 0.86 | 158.1 | 13.5 |
Table 3: Protein Expression Analysis by Western Blot
| Treatment Group | p-AKT/total AKT (ratio) | p-mTOR/total mTOR (ratio) | PSD-95/GAPDH (ratio) | Synaptophysin/GAPDH (ratio) |
| Control (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 2.53 | 2.18 | 1.45 | 1.38 |
| NA (10 µM) + LY294002 | 1.15 | 1.09 | 1.08 | 1.05 |
Experimental Protocols
Primary Hippocampal Neuron Culture
This protocol describes the preparation of primary hippocampal neuron cultures from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated coverslips or plates
-
Papain and DNase I
-
Trypsin inhibitor
Procedure:
-
Dissect hippocampi from E18 rat embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in papain solution for 20-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine coated surfaces in Neurobasal medium.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Cultures are typically ready for experiments between 14 and 21 days in vitro (DIV).
Cell Viability (MTT) Assay
This assay determines the optimal non-toxic concentration of this compound for treating neuronal cultures.[4][8]
Materials:
-
Primary hippocampal neurons cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Plate neurons at a density of 10,000-20,000 cells per well in a 96-well plate.
-
After 14 DIV, treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Electrophysiological Recordings of Long-Term Potentiation (LTP)
This protocol describes the induction and recording of LTP from acute hippocampal slices.[9][10][11]
Materials:
-
Acute hippocampal slices (300-400 µm thick) from adult rats or mice
-
Artificial cerebrospinal fluid (aCSF)
-
Bipolar stimulating electrode and glass recording microelectrode
-
Theta-burst stimulation (TBS) protocol
Procedure:
-
Prepare acute hippocampal slices and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for 20-30 minutes.
-
Pre-incubate the slices with the determined optimal concentration of this compound (or vehicle control) for at least 30 minutes.
-
Induce LTP using a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, repeated 4 times with a 20-second interval).
-
Record fEPSPs for at least 60 minutes post-TBS to measure the potentiation.
Western Blotting for PI3K/AKT/mTOR Pathway
This protocol is for analyzing the activation of the PI3K/AKT/mTOR signaling pathway in response to this compound treatment.[9][12][13][14]
Materials:
-
Primary hippocampal neurons treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated AKT and mTOR, and GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cultured hippocampal neurons with this compound for a specified time (e.g., 30 minutes).
-
Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
Immunocytochemistry for Synaptic Proteins and AMPA Receptor Surface Expression
This protocol allows for the visualization and quantification of synaptic markers and surface AMPA receptors.[10][11][15][16]
Materials:
-
Primary hippocampal neurons on coverslips treated with this compound
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies against PSD-95, synaptophysin, and an extracellular epitope of the GluA1 or GluA2 AMPA receptor subunit
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
Procedure for Surface AMPA Receptor Staining:
-
Treat live neurons with this compound.
-
Incubate live, non-permeabilized neurons with a primary antibody against an extracellular epitope of an AMPA receptor subunit for 15-20 minutes at 37°C.
-
Wash gently with PBS and fix with 4% PFA for 15 minutes.
-
Wash and incubate with a fluorophore-conjugated secondary antibody.
Procedure for Total Synaptic Protein Staining:
-
Fix this compound-treated neurons with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% goat serum for 1 hour.
-
Incubate with primary antibodies against PSD-95 and synaptophysin overnight at 4°C.
-
Wash and incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour.
-
Mount coverslips on slides and image using a confocal microscope.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which this compound may enhance synaptic plasticity.
Caption: Proposed PI3K/AKT/mTOR signaling pathway for this compound-mediated LTP enhancement.
References
- 1. Regulated Expression of Surface AMPA Receptors Reduces Excitotoxicity in Auditory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualization of AMPAR Trafficking and Surface Expression - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. How to Perform Immunocytochemistry (synaptic) [axolbio.com]
- 11. Immunocytochemistry and quantification of protein colocalization in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synaptic Structure Quantification in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
Application Notes and Protocols: Cell-Based Assays to Measure the Impact of Nervonic Acid on Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. This inflammatory response within the central nervous system is primarily mediated by glial cells, such as microglia and astrocytes, which, upon activation, release a cascade of pro-inflammatory mediators including cytokines, chemokines, and reactive oxygen species.[1] Nervonic acid (NA), a long-chain monounsaturated fatty acid, has garnered significant interest for its potential neuroprotective and anti-inflammatory properties.[2] Emerging evidence suggests that this compound may mitigate neuroinflammatory processes, making it a promising candidate for therapeutic interventions.[3][4]
These application notes provide detailed protocols for cell-based assays designed to investigate and quantify the anti-neuroinflammatory effects of this compound. The described methodologies will enable researchers to assess the impact of this compound on key inflammatory markers and signaling pathways in relevant neural cell culture models.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on key markers of neuroinflammation.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated BV-2 Microglia
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control (untreated) | 15.2 ± 2.1 | 8.5 ± 1.2 | 12.3 ± 1.8 |
| LPS (100 ng/mL) | 542.8 ± 45.3 | 289.4 ± 25.1 | 450.7 ± 38.9 |
| LPS + this compound (10 µM) | 315.6 ± 28.9 | 165.7 ± 18.3 | 258.1 ± 22.4 |
| LPS + this compound (25 µM) | 189.3 ± 17.5 | 98.2 ± 10.1 | 145.6 ± 15.3 |
| LPS + this compound (50 µM) | 95.7 ± 9.8 | 52.1 ± 6.4 | 82.4 ± 9.1 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Nitric Oxide Production in LPS-Stimulated Primary Microglia
| Treatment Group | Nitrite Concentration (µM) |
| Control (untreated) | 1.8 ± 0.3 |
| LPS (100 ng/mL) | 25.4 ± 2.8 |
| LPS + this compound (10 µM) | 15.1 ± 1.9 |
| LPS + this compound (25 µM) | 9.8 ± 1.2 |
| LPS + this compound (50 µM) | 5.3 ± 0.7 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Primary Microglia Culture and Inflammatory Stimulation
This protocol describes the isolation and culture of primary microglia from neonatal mouse pups.[5]
Materials:
-
Newborn mouse pups (P0-P3)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin (2.5%)
-
Trypsin inhibitor
-
DNase I
-
Poly-D-lysine (PDL) coated T-75 flasks
-
Lipopolysaccharide (LPS)
-
This compound
Procedure:
-
Euthanize neonatal pups according to approved institutional guidelines.
-
Dissect cortices and meninges in ice-cold HBSS.
-
Mince the tissue and incubate with 2.5% trypsin for 15 minutes at 37°C.[5]
-
Neutralize trypsin with trypsin inhibitor and add DNase I to digest DNA from dead cells.[5]
-
Centrifuge the cell suspension and resuspend the pellet in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the mixed glial cell suspension into PDL-coated T-75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium the next day and then every 5 days.
-
After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.
-
To harvest microglia, shake the flasks at 180-200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia and centrifuge.
-
Resuspend the microglial pellet and plate at a density of 5 x 10^4 cells/cm² in new PDL-coated plates.
-
Allow microglia to adhere for 24 hours before treatment.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate with 100 ng/mL LPS for 24 hours to induce an inflammatory response.[6]
-
Collect the cell culture supernatant for cytokine and nitric oxide analysis.
Protocol 2: Primary Astrocyte Culture and Inflammatory Stimulation
This protocol details the isolation and culture of primary astrocytes.[7]
Materials:
-
Newborn mouse pups (P0-P3)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Poly-L-lysine coated T-75 flasks
-
LPS and a combination of TNF-α/IL-1β
-
This compound
Procedure:
-
Follow steps 1-7 of the Primary Microglia Culture protocol to obtain a mixed glial culture.
-
After harvesting the microglia (Protocol 1, step 9), the remaining adherent cells are enriched for astrocytes.
-
Wash the astrocyte monolayer with HBSS.
-
Add 0.25% Trypsin-EDTA and incubate at 37°C until cells detach.[7]
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the astrocyte pellet and plate in new poly-L-lysine coated plates.
-
Allow astrocytes to become confluent before treatment.
-
Pre-treat astrocytes with this compound for 1 hour.
-
Stimulate with inflammatory agents (e.g., 100 ng/mL LPS or a combination of 10 ng/mL TNF-α and 10 ng/mL IL-1β) for 24 hours.[6]
-
Collect the supernatant for analysis of inflammatory mediators.
Protocol 3: Neuron-Glia Co-culture
This protocol describes a method for establishing a neuron-glia co-culture to study neuroinflammatory interactions.[8][9]
Materials:
-
Primary cortical neurons (can be purchased or isolated from embryonic rodents)
-
Primary microglia and astrocytes (isolated as described in Protocols 1 and 2)
-
Neurobasal medium with B-27 supplement
-
Glutamine
-
Penicillin-Streptomycin
-
Poly-L-lysine coated plates or coverslips
Procedure:
-
Plate primary cortical neurons on poly-L-lysine coated plates in Neurobasal medium.
-
After 3-4 days in culture, add primary microglia and astrocytes to the neuronal culture. A common ratio is 1:1:1 (neuron:astrocyte:microglia), but this can be optimized.
-
Allow the co-culture to stabilize for 24-48 hours.
-
Pre-treat the co-culture with this compound for 1 hour.
-
Induce neuroinflammation by adding an inflammatory stimulus (e.g., 100 ng/mL LPS).
-
After 24 hours, collect the supernatant to measure cytokine levels and assess neuronal viability using appropriate assays (e.g., MTT or LDH assay).
Protocol 4: Measurement of Cytokines by ELISA
This protocol outlines the general procedure for quantifying cytokine levels in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).[10][11]
Materials:
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., 10% FBS in PBS)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.[10]
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1 hour at room temperature.
-
Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.[10]
-
Wash the plate five times.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 1 hour.
-
Wash the plate seven times.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
Protocol 5: Measurement of Nitric Oxide Production (Griess Assay)
This protocol describes the colorimetric determination of nitrite, a stable product of nitric oxide, in cell culture supernatants.[12][13]
Materials:
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Pipette 50 µL of cell culture supernatant and sodium nitrite standards into a 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 2.5% phosphoric acid to each well and incubate for 5-10 minutes at room temperature, protected from light.[13]
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid to each well and incubate for 5-10 minutes at room temperature, protected from light.[13]
-
A purple/magenta color will develop.
-
Read the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples using the sodium nitrite standard curve.
Visualizations
Caption: Experimental workflow for assessing the anti-neuroinflammatory effects of this compound.
Caption: Key signaling pathways in neuroinflammation potentially modulated by this compound.
References
- 1. cellectricon.com [cellectricon.com]
- 2. This compound, a long chain monounsaturated fatty acid, improves mitochondrial function in adrenomyeloneuropathy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic and metabolomic analyses provide insights into the attenuation of neuroinflammation by this compound in MPTP-stimulated PD model mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling neuroinflammatory interactions between microglia and astrocytes in a human iPSC-based coculture platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microglia in Glia–Neuron Co-cultures Exhibit Robust Phagocytic Activity Without Concomitant Inflammation or Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Neurotrophic Effects of Nervonic Acid in Combination with Neurotrophic Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nervonic acid (NA), a long-chain monounsaturated fatty acid, is a key component of myelin and neuronal cell membranes, playing a crucial role in brain development and repair.[1][2] Emerging research indicates its neuroprotective properties, including the ability to upregulate the expression of endogenous neurotrophic factors.[3][4] Neurotrophic factors, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), are essential proteins that promote the survival, development, and function of neurons.[5] The co-administration of this compound with neurotrophic factors presents a promising therapeutic strategy to enhance neuroregeneration and protection in the context of neurodegenerative diseases and nerve injury.
These application notes provide an overview of the scientific basis for this combination therapy, detailed experimental protocols to investigate their synergistic effects, and examples of expected quantitative outcomes.
Scientific Rationale for Combination Therapy
This compound has been shown to independently exert neuroprotective effects. Studies have demonstrated that NA can protect neural cells from oxidative stress.[3] Furthermore, research suggests that this compound supplementation can lead to an increased concentration of neurotrophic factors such as BDNF and ciliary neurotrophic factor (CNTF) in human oligodendrocyte precursor cells.[6] A study involving a rat wound healing model showed that this compound treatment upregulated the secretion of NGF.[3] This suggests that this compound may create a more favorable environment for neuronal survival and regeneration, which can be further amplified by the exogenous application of neurotrophic factors. The neuroprotective effects of this compound have been linked to the activation of the PI3K/Akt signaling pathway.[7] This pathway is also a key downstream effector of many neurotrophic factors, including BDNF, suggesting a point of convergence and potential for synergistic signaling.[5]
Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Assay in PC12 Cells
This protocol details a method to assess the synergistic effects of this compound and Nerve Growth Factor (NGF) on neurite outgrowth in PC12 cells, a common model for neuronal differentiation.[8]
Materials:
-
PC12 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin
-
Nerve Growth Factor (NGF), recombinant
-
This compound (sodium salt)
-
Poly-L-lysine coated cell culture plates
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Coat 24-well plates with poly-L-lysine.
-
Seed PC12 cells at a density of 2 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
Treatment:
-
Prepare stock solutions of NGF (e.g., 10 µg/mL in sterile PBS with 0.1% BSA) and this compound (e.g., 10 mM in sterile water).
-
After 24 hours of cell attachment, replace the medium with low-serum DMEM (e.g., 1% horse serum).
-
Add the treatments to the respective wells. A suggested experimental setup includes:
-
Control (vehicle only)
-
This compound alone (e.g., 10 µM)
-
NGF alone (e.g., 50 ng/mL)
-
This compound (10 µM) + NGF (50 ng/mL)
-
-
Incubate the cells for 48-72 hours.
-
-
Imaging and Quantification:
-
After the incubation period, capture images of multiple random fields for each well using a phase-contrast microscope at 20x magnification.
-
Quantify neurite outgrowth using image analysis software. A common metric is the percentage of cells bearing at least one neurite that is longer than the diameter of the cell body.[9]
-
For more detailed analysis, measure the total neurite length per cell.[10]
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between groups.
-
Data Presentation
The following table represents hypothetical data from the neurite outgrowth assay described above, illustrating a potential synergistic effect.
| Treatment Group | Concentration | % of Neurite-Bearing Cells (Mean ± SD) |
| Control | - | 5 ± 1.5 |
| This compound | 10 µM | 15 ± 2.1 |
| NGF | 50 ng/mL | 40 ± 3.5 |
| This compound + NGF | 10 µM + 50 ng/mL | 65 ± 4.2* |
*p < 0.05 compared to NGF alone, indicating a significant synergistic effect.
Visualizations
Signaling Pathways and Experimental Workflow
Experimental workflow for assessing synergistic effects.
Simplified BDNF signaling pathway.
Proposed synergistic signaling of NA and BDNF.
References
- 1. Protective effect of water-soluble this compound micro-powder coated with chitosan oligosaccharide and silk fibroin on hippocampal neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in infant nutrition: a forward-looking approach to enhancing neurodevelopmental outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as novel therapeutics initiates both neurogenesis and angiogenesis for comprehensive wound repair and healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact and Mechanisms of Action of BDNF on Neurological Disorders, Cancer, and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
- 10. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nervonic Acid Solubility for In Vitro Experiments
Welcome to the technical support center for utilizing nervonic acid in your in vitro research. This resource provides troubleshooting guidance and frequently asked questions to help you overcome challenges related to the solubility of this compound, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: this compound is a long-chain fatty acid and is practically insoluble in water and aqueous solutions like PBS.[1][2] The recommended solvents for preparing a stock solution are dimethyl sulfoxide (DMSO) or ethanol.[1][2] It is crucial to use a high-purity, anhydrous grade of these solvents to avoid precipitation.
Q2: What are the reported solubility limits of this compound in common organic solvents?
A2: The solubility of this compound can vary slightly between suppliers and batches. However, the table below provides a summary of approximate solubility values found in technical datasheets.
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 20 - 100 | ~55 - 273 |
| Ethanol | 10 - 79 | ~27 - 215 |
| Dimethylformamide (DMF) | ~20 | ~55 |
Q3: How can I improve the delivery of this compound to my cells in culture and avoid precipitation in the media?
A3: Due to its hydrophobic nature, directly diluting a this compound stock solution into your aqueous cell culture media can cause it to precipitate. To enhance solubility and facilitate its uptake by cells, it is highly recommended to complex this compound with a carrier protein, most commonly fatty acid-free Bovine Serum Albumin (BSA).[3][4] This mimics the physiological transport of fatty acids in the bloodstream.
Q4: Are there more advanced methods to improve the solubility and bioavailability of this compound in vitro?
A4: Yes, for specialized applications, techniques such as creating nanoemulsions or cyclodextrin inclusion complexes can significantly improve the stability and delivery of this compound in aqueous environments.[5][6][7]
-
Nanoemulsions: These are stable dispersions of oil-in-water, where this compound is encapsulated within tiny lipid droplets, which can enhance its bioaccessibility.[5]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, increasing their water solubility.[6][7]
Troubleshooting Guide
Issue 1: My this compound is not dissolving in DMSO or ethanol, even at concentrations reported to be soluble.
-
Possible Cause: The this compound may be of low purity, or the solvent may have absorbed moisture.
-
Solution:
Issue 2: I see a precipitate or cloudiness in my cell culture medium after adding the this compound stock solution.
-
Possible Cause 1: The final concentration of the organic solvent (DMSO or ethanol) is too high, causing the this compound to come out of solution.
-
Solution 1: Ensure the final concentration of the solvent in your culture medium is kept to a minimum, typically below 0.5% for DMSO, to avoid cytotoxicity and solubility issues.[8]
-
Possible Cause 2: The this compound is precipitating in the aqueous environment of the cell culture medium.
-
Solution 2: Prepare a this compound-BSA complex. This will keep the this compound soluble and facilitate its delivery to the cells.[3][4]
-
Possible Cause 3: Components in the cell culture medium, such as salts, are causing the this compound to precipitate.[9]
-
Solution 3: When preparing your working solution, add the this compound stock solution (or NA-BSA complex) to the medium dropwise while gently stirring to ensure rapid and even dispersion.[10]
Issue 3: I am observing cytotoxicity in my cell cultures after treatment with this compound.
-
Possible Cause 1: The concentration of the organic solvent (DMSO or ethanol) is too high and is toxic to the cells.[11]
-
Solution 1: Perform a dose-response experiment with the solvent alone to determine the maximum concentration your cells can tolerate without adverse effects. Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.[4]
-
Possible Cause 2: The concentration of this compound is too high.
-
Solution 2: Conduct a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell type and experimental endpoint.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mM this compound stock solution in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound. For a 1 mL stock of 50 mM, you will need 18.33 mg of this compound (Molecular Weight: 366.62 g/mol ).
-
Transfer the weighed this compound to the sterile glass vial.
-
Add the desired volume of anhydrous DMSO (in this case, 1 mL) to the vial.
-
Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. If necessary, warm the solution in a 37°C water bath for 10-15 minutes and vortex again.[12]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[8]
Protocol 2: Preparation of a this compound-BSA Complex for Cell Culture
This protocol provides a method for complexing this compound with fatty acid-free BSA for improved solubility and delivery to cells.
Materials:
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium
-
Sterile conical tubes
-
Water bath at 37°C
-
Vortex mixer
Procedure:
-
Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free medium. For example, dissolve 1 g of fatty acid-free BSA in 10 mL of liquid. Gently invert to mix until the BSA is fully dissolved. Do not vortex vigorously as this can cause foaming and denaturation. Gentle warming to 37°C can aid dissolution.
-
In a sterile conical tube, add the desired volume of the 10% BSA solution.
-
While gently vortexing the BSA solution, slowly add the required volume of the this compound stock solution dropwise. A common molar ratio of fatty acid to BSA is between 2:1 and 6:1.[1][13]
-
Incubate the mixture in a 37°C water bath for 30-60 minutes, with occasional gentle swirling, to allow for the complex to form.
-
The resulting this compound-BSA complex can then be diluted to the final desired concentration in your complete cell culture medium.
-
It is recommended to prepare the this compound-BSA complex fresh for each experiment.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting logic for this compound precipitation in media.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrin⁻Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Cell Culture Academy [procellsystem.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. emulatebio.com [emulatebio.com]
- 13. caymanchem.com [caymanchem.com]
Technical Support Center: Nervonic Acid in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing nervonic acid in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound (NA) is a very-long-chain monounsaturated omega-9 fatty acid.[1][2] It is a crucial component of sphingolipids in the myelin sheath of nerve fibers.[2][3] In cell culture, it is often used in studies related to neurodegenerative diseases, myelination, and brain development.[2][3]
Q2: What are the main challenges associated with using this compound in long-term cell culture?
A2: The primary challenges are its poor water solubility, potential for precipitation in culture media, and chemical instability due to oxidation of its double bond, especially over extended incubation periods at 37°C.
Q3: How should I prepare a stock solution of this compound?
A3: Due to its low water solubility, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to use a concentration that, upon dilution into your cell culture medium, results in a final solvent concentration that is non-toxic to your cells (typically <0.1%).
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to one year. For shorter periods, storage at -20°C for up to one month is acceptable. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Precipitation or cloudiness in the cell culture medium after adding this compound.
Possible Causes:
-
Poor Solubility: this compound has very low solubility in aqueous solutions like cell culture media.
-
High Concentration: The final concentration of this compound in the medium may exceed its solubility limit.
-
Solvent Shock: Adding a concentrated stock solution directly to the medium can cause the this compound to precipitate out of solution.
-
Interaction with Media Components: Components in the media, such as certain salts or proteins, may interact with this compound, leading to precipitation.
Solutions:
-
Use a Carrier Protein: Complexing this compound with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can significantly enhance its solubility and stability in culture medium.
-
Optimize Final Concentration: Determine the optimal working concentration of this compound for your specific cell type and experiment, avoiding excessively high concentrations.
-
Serial Dilution: When preparing your final working solution, perform serial dilutions of the this compound stock in pre-warmed culture medium while vortexing gently to ensure proper mixing and reduce the risk of precipitation.
-
pH Adjustment: Ensure the pH of your culture medium is within the optimal range for your cells, as pH fluctuations can affect the solubility of fatty acids.
Issue 2: Loss of this compound activity or inconsistent experimental results over time.
Possible Causes:
-
Oxidative Degradation: As a monounsaturated fatty acid, this compound is susceptible to oxidation at its double bond, especially in the warm, oxygen-rich environment of a cell culture incubator. This can lead to a decrease in its effective concentration and the formation of potentially cytotoxic byproducts.
-
Cellular Metabolism: Cells can actively take up and metabolize this compound, leading to its depletion from the culture medium over time.
-
Adsorption to Plasticware: Fatty acids can adsorb to the surface of plastic culture vessels, reducing their bioavailable concentration.
Solutions:
-
Use Antioxidants: Consider supplementing your culture medium with antioxidants like Vitamin E (α-tocopherol) or Vitamin C (ascorbic acid) to protect this compound from oxidative damage.
-
Regular Media Changes: In long-term experiments, replenish the this compound by performing regular partial or full media changes. The frequency will depend on the metabolic activity of your cells and the stability of the this compound under your specific conditions.
-
Use Low-Binding Plastics: If you suspect significant adsorption to your cultureware, consider using low-binding microplates or flasks.
-
Quantify this compound Concentration: To ensure consistent results, it is advisable to quantify the concentration of this compound in your culture medium at different time points throughout your experiment.
Data Presentation
Table 1: Stability of this compound Under Various Conditions
| Condition | Temperature (°C) | Duration | Concentration Change |
| Light Exposure | 25 | 10 days | Noticeable degradation |
| Darkness | 25 | 10 days | Minimal degradation |
| Strong Acid (pH 2) | 60 | 4 hours | Significant degradation |
| Strong Base (pH 12) | 60 | 4 hours | Significant degradation |
| Oxidant (H₂O₂) | 60 | 4 hours | Complete degradation |
This table summarizes qualitative stability data. Quantitative degradation rates can vary based on the specific composition of the cell culture medium and other experimental factors.
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes how to prepare a stock solution of this compound complexed with fatty acid-free BSA to improve its solubility and stability in cell culture media.
Materials:
-
This compound powder
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile conical tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
-
Dissolve this compound powder in DMSO to prepare a high-concentration primary stock solution (e.g., 100 mM).
-
Slowly add the this compound primary stock solution to the 10% BSA solution while stirring gently. The molar ratio of this compound to BSA should be between 3:1 and 6:1.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterile-filter the this compound-BSA complex solution through a 0.22 µm filter.
-
Aliquot the stock solution and store at -20°C or -80°C.
Protocol 2: Quantification of this compound in Cell Culture Medium by HPLC
This protocol provides a general method for the extraction and quantification of this compound from cell culture medium using High-Performance Liquid Chromatography (HPLC) with UV detection. This method requires derivatization of the fatty acid to a UV-absorbing compound.
Materials:
-
Cell culture medium sample
-
Internal standard (e.g., another long-chain fatty acid not present in the sample)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas supply
-
Derivatization agent (e.g., p-bromophenacyl bromide)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
A. Extraction of Lipids:
-
To 1 mL of cell culture medium, add a known amount of internal standard.
-
Add 2 mL of methanol and 1 mL of chloroform. Vortex vigorously for 2 minutes.
-
Add 1 mL of chloroform and 1 mL of 0.9% NaCl solution. Vortex again for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
B. Derivatization:
-
Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., acetonitrile).
-
Add the derivatization agent and a catalyst (e.g., a crown ether) according to the manufacturer's instructions.
-
Heat the mixture at a specific temperature for a set time to allow the reaction to complete.
-
Cool the reaction mixture to room temperature.
C. HPLC Analysis:
-
Inject a known volume of the derivatized sample onto the C18 HPLC column.
-
Elute the derivatized fatty acids using a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water).
-
Detect the derivatized this compound and internal standard using a UV detector at the appropriate wavelength (determined by the derivatization agent used).
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and a standard curve prepared with known concentrations of derivatized this compound.
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for stability testing of this compound.
References
- 1. De novo synthesis of this compound and optimization of metabolic regulation by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Accumulation of Very Long-Chain Fatty Acids and is a Potential Therapy for Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration [mdpi.com]
Technical Support Center: Optimizing Nervonic Acid Delivery for Enhanced Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the in vivo delivery of nervonic acid (NA). Given its potential in neurological health and other therapeutic areas, enhancing the bioavailability of this lipophilic compound is a critical research focus.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to address common challenges encountered during formulation, in vivo testing, and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is delivering this compound in its free form often result in low bioavailability?
A1: this compound is a very-long-chain fatty acid with poor water solubility.[4] This inherent lipophilicity limits its dissolution in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption. Consequently, oral administration of free this compound often leads to low and variable bioavailability.
Q2: What are the most promising delivery systems for enhancing the oral bioavailability of this compound?
A2: Lipid-based nanoformulations are the most promising strategies for improving the oral bioavailability of lipophilic compounds like this compound. These include:
-
Nanoemulsions: These are fine oil-in-water dispersions that can encapsulate this compound, increasing its surface area for absorption.[5][6][7]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can protect this compound from degradation in the GI tract and facilitate its absorption.[8][9]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions upon gentle agitation in the GI fluids, offering a large surface area for drug release and absorption.[10][11][12][13]
Q3: What are the key considerations when formulating this compound into lipid-based nanoparticles?
A3: Key formulation considerations include:
-
Lipid and Surfactant Selection: The choice of lipids and surfactants is crucial for solubilizing this compound and forming stable nanoparticles.
-
Particle Size and Polydispersity Index (PDI): Smaller particle sizes (typically <200 nm) and a low PDI are generally desired for better absorption.
-
Zeta Potential: A sufficiently high zeta potential (positive or negative) can prevent particle aggregation and improve stability.
-
Drug Loading and Encapsulation Efficiency: Maximizing the amount of this compound encapsulated within the nanoparticles is essential for delivering a therapeutic dose.[2]
Q4: What animal models are suitable for in vivo bioavailability studies of this compound?
A4: Rodent models, such as mice and rats, are commonly used for pharmacokinetic and bioavailability studies of this compound formulations.[10][14] These models are well-characterized and allow for the necessary blood sampling to determine pharmacokinetic parameters.
Q5: What analytical methods are used to quantify this compound in biological samples?
A5: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and sensitive methods for quantifying this compound in plasma and other biological matrices. These techniques require a validated extraction and derivatization protocol for accurate measurement.
Troubleshooting Guides
This section addresses common issues encountered during the development and in vivo testing of this compound delivery systems.
Formulation and Stability Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low this compound Encapsulation Efficiency | - Poor solubility of this compound in the lipid matrix.- Inappropriate choice of lipids or surfactants.- Suboptimal formulation parameters (e.g., homogenization speed, temperature). | - Screen different lipids and surfactants for their ability to solubilize this compound.- Optimize the ratio of lipids, surfactants, and co-surfactants.- Adjust formulation process parameters, such as homogenization time and pressure. |
| Particle Aggregation and Instability | - Low zeta potential.- Incompatible formulation components.- Improper storage conditions (temperature, light).[1] | - Incorporate charged lipids or surfactants to increase zeta potential.- Evaluate the compatibility of all excipients.- Conduct stability studies at different temperatures and protect from light.[14] |
| Drug Leakage During Storage | - Imperfect crystal structure of the lipid matrix (in SLNs).- Displacement of the drug by other components. | - For SLNs, consider using a mixture of solid and liquid lipids to create nanostructured lipid carriers (NLCs) with a less ordered lipid core. - Evaluate the long-term stability of the formulation under recommended storage conditions. |
In Vivo Experimental Challenges
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Variability in Pharmacokinetic Data | - Inconsistent oral gavage technique.- Stress-induced physiological changes in animals.- Variability in food and water intake. | - Ensure all personnel are thoroughly trained in proper oral gavage techniques.[9][11]- Acclimatize animals to handling and the experimental procedures to minimize stress.- Standardize feeding schedules and provide ad libitum access to water. |
| Low Oral Bioavailability Despite Nanoformulation | - Degradation of the formulation in the harsh GI environment.- Inefficient absorption across the intestinal epithelium.- First-pass metabolism in the liver. | - Consider enteric coating of the nanoformulation to protect it from stomach acid.- Incorporate permeation enhancers in the formulation.- Investigate lymphatic transport pathways, which can bypass first-pass metabolism.[11] |
| Difficulty in Quantifying this compound in Plasma | - Inefficient extraction from the plasma matrix.- Low concentration of this compound in the samples.- Matrix effects in the analytical method. | - Optimize the liquid-liquid or solid-phase extraction protocol. - Use a more sensitive analytical instrument or increase the sample volume.- Employ an internal standard and validate the method for matrix effects. |
Data Presentation: Comparative Bioavailability of this compound Formulations
While direct comparative in vivo bioavailability data for different this compound nanoformulations is limited in the public domain, the following table provides an illustrative comparison of expected pharmacokinetic parameters based on studies of other lipophilic drugs in similar delivery systems. Researchers should aim to generate such data for their specific this compound formulations.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Free this compound (Aqueous Suspension) | Low | Variable | Low | 100 (Reference) |
| This compound Nanoemulsion | Moderate to High | Shorter | Significantly Increased | > 200 |
| This compound SLN/NLC | Moderate | Longer (sustained release) | Increased | > 150 |
| This compound SNEDDS | High | Shortest | Significantly Increased | > 300 |
Note: These are hypothetical values to illustrate the expected trends. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Methodology:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the desired amount of this compound in the molten lipid.
-
In a separate vessel, heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.
-
Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Animal Model:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Procedure:
-
Fast the rats overnight (12-18 hours) with free access to water before the experiment.
-
Administer the this compound formulation (e.g., free NA suspension, nanoemulsion, SLN, or SNEDDS) orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[7]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Protocol 3: Quantification of this compound in Rat Plasma by GC-MS
Sample Preparation:
-
Thaw the plasma samples on ice.
-
To a 100 µL plasma sample, add an internal standard (e.g., a deuterated analog of this compound).
-
Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., a mixture of methanol, HCl, and isooctane).
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer containing the lipids to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Derivatize the fatty acids to their methyl esters (FAMEs) or other volatile derivatives using a suitable reagent (e.g., BF3-methanol).
-
Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis.
GC-MS Analysis:
-
Inject the sample into a gas chromatograph equipped with a suitable capillary column.
-
Use an appropriate temperature program to separate the FAMEs.
-
Detect and quantify the this compound derivative using a mass spectrometer in selected ion monitoring (SIM) mode.
-
Calculate the concentration of this compound in the plasma samples based on a standard curve.
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling pathways involved in metabolism and adipogenesis.
Experimental Workflow
Caption: Workflow for assessing the in vivo bioavailability of this compound formulations.
Logical Relationships in SNEDDS Formulation
Caption: Logical relationships in a Self-Nanoemulsifying Drug Delivery System (SNEDDS).
References
- 1. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves fat transplantation by promoting adipogenesis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo performance of a microelectrode neural probe with integrated drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Direct Comparison of in Vitro and in Vivo Nucleic Acid Delivery Mediated by Hundreds of Nanoparticles Reveals a Weak Correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of in vitro and in vivo performance of a colonic delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Oral Pharmacokinetics of Pentoxifylline with Palm Oil and Capmul® MCM Containing Self-Nano-Emulsifying Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Self-nano-emulsifying drug delivery systems: an update of the biopharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. absolute oral bioavailability: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
troubleshooting variability in nervonic acid quantification results
Welcome to the technical support center for nervonic acid quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability in their experimental results. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The most common analytical methods for this compound quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). GC-MS often requires a derivatization step to make the fatty acid volatile, while LC-MS can sometimes analyze the underivatized acid, though derivatization can also be used to improve chromatographic performance and sensitivity.
Q2: Why am I seeing poor peak shape and high variability in my GC-MS results?
A2: Poor peak shape, such as tailing, for free fatty acids in GC-MS is often due to their low volatility and interaction with the stationary phase.[1] Derivatization to form more volatile esters (e.g., fatty acid methyl esters - FAMEs) or silyl esters (e.g., trimethylsilyl - TMS esters) is crucial to address this.[1][2] Variability can also stem from incomplete derivatization, sample degradation, or inconsistent sample extraction.
Q3: What are suitable internal standards for this compound quantification?
A3: An ideal internal standard should have similar chemical properties to this compound but be distinguishable by the detector. Commonly used internal standards include odd-chain fatty acids like tricosanoic acid (23:0) or isotopically labeled standards such as oleic acid-d9.[3][4] Deuterated analogues of other fatty acids can also be used.[5]
Q4: How can I improve the sensitivity of my this compound measurement?
A4: To improve sensitivity, especially for low-concentration samples, consider optimizing your sample preparation to remove interfering substances. For GC-MS, using halogenated derivatizing agents can enhance the signal in negative chemical ionization (NCI) mode.[6] For LC-MS, ensure efficient ionization by optimizing mobile phase additives and source parameters.
Q5: My this compound concentration varies significantly between different extractions of the same sample. What could be the cause?
A5: Variability between extractions can be due to several factors:
-
Inconsistent sample homogenization: Ensure your sample is uniform before taking an aliquot for extraction.
-
Phase separation issues: In liquid-liquid extractions, incomplete phase separation can lead to variable recovery.
-
Solvent volatility: Evaporation of extraction solvents can concentrate the sample, leading to artificially high results. Ensure samples are tightly sealed.
-
Sample stability: this compound can degrade if samples are not stored properly. Storage at low temperatures (e.g., 4°C or -80°C) is recommended.[7][8]
Troubleshooting Guides
Issue 1: High Variability in GC-MS Quantification
This guide addresses common causes of variability when using Gas Chromatography-Mass Spectrometry.
Caption: Troubleshooting workflow for GC-MS variability.
| Potential Cause | Troubleshooting Steps | Explanation |
| Inconsistent Internal Standard Addition | 1. Review your protocol for adding the internal standard. 2. Ensure the internal standard is added at the very beginning of the sample preparation process. 3. Check the stability of the internal standard stock solution. | The internal standard is crucial for correcting for variability in sample preparation and injection volume. Inconsistent addition will lead to inaccurate quantification. |
| Incomplete Derivatization | 1. Ensure the derivatization reagent is not expired and has been stored correctly. 2. Optimize reaction time and temperature. Some reactions may require elevated temperatures for completion. 3. Ensure the sample is free of water, as moisture can quench many derivatization reactions.[1] 4. Use a sufficient molar excess of the derivatization reagent.[1] | Derivatization is a chemical reaction. If it does not go to completion for all samples and standards, the results will be highly variable. |
| Sample Extraction Inefficiency | 1. For tissue samples, ensure complete homogenization. 2. For liquid-liquid extractions, ensure complete and consistent phase separation. 3. Verify that the extraction solvent is appropriate for this compound. | The efficiency of the extraction process directly impacts the final amount of analyte measured. Any inconsistencies will introduce variability. |
| GC System Issues | 1. Check for leaks in the GC inlet. 2. Regularly replace the septum and inlet liner. A dirty liner can cause peak tailing and poor reproducibility.[9] 3. Condition the GC column as recommended by the manufacturer. | An improperly maintained GC system can lead to poor chromatography and inconsistent results. |
Issue 2: Poor Sensitivity in LC-MS Quantification
This guide addresses common causes of low signal intensity when using Liquid Chromatography-Mass Spectrometry.
Caption: Troubleshooting workflow for LC-MS sensitivity.
| Potential Cause | Troubleshooting Steps | Explanation |
| Suboptimal Mass Spectrometer Settings | 1. Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. 2. Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature. | The sensitivity of the MS detector is highly dependent on its operational parameters. These need to be optimized for the specific analyte. |
| Inefficient Ionization | 1. Adjust the pH and composition of the mobile phase. Small amounts of additives like formic acid or ammonium formate can significantly improve ionization efficiency. 2. Experiment with different mobile phase compositions to find the optimal conditions for this compound. | This compound needs to be ionized to be detected by the mass spectrometer. The mobile phase composition plays a critical role in this process. |
| Ion Suppression | 1. Improve the sample clean-up procedure to remove matrix components that can interfere with ionization. Techniques like solid-phase extraction (SPE) can be effective. 2. Dilute the sample to reduce the concentration of interfering substances. | Co-eluting compounds from the sample matrix can compete with this compound for ionization, leading to a suppressed signal.[10] |
| Poor Chromatography | 1. Broad peaks will have lower intensity than sharp peaks. Ensure your LC method is providing good peak shape. 2. Check the LC column for degradation or blockage, which can lead to poor chromatography. | The concentration of the analyte entering the mass spectrometer at any given time is highest at the apex of a sharp chromatographic peak. |
Experimental Protocols
Protocol 1: GC-MS Quantification of this compound as Fatty Acid Methyl Esters (FAMEs)
This protocol is a general guideline for the analysis of this compound in biological samples like plasma or tissue homogenates.
Caption: Workflow for GC-MS analysis of this compound as FAMEs.
-
Sample Preparation & Extraction:
-
To a known volume of sample (e.g., 100 µL of plasma), add a known amount of internal standard (e.g., tricosanoic acid).
-
Perform a lipid extraction using a standard method such as the Folch method (chloroform:methanol, 2:1 v/v).
-
After phase separation, collect the organic (lower) phase containing the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization to FAMEs:
-
Reconstitute the dried lipid extract in a small volume of toluene.
-
Add a solution of boron trifluoride in methanol (BF3-methanol, typically 14%).[1]
-
Seal the vial and heat at approximately 60-100°C for 30-60 minutes.
-
After cooling, add water and hexane to the vial. Vortex to mix.
-
Allow the layers to separate and collect the upper hexane layer, which contains the FAMEs.
-
-
GC-MS Analysis:
-
Inject an aliquot of the hexane extract into the GC-MS.
-
Use a suitable capillary column (e.g., a polar wax column or a mid-polar 5% phenyl-methylpolysiloxane column).
-
Set up a temperature gradient that allows for the separation of this compound methyl ester from other FAMEs.
-
The mass spectrometer can be operated in either scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.
-
-
Quantification:
-
Prepare a calibration curve using standards of this compound and the internal standard, taken through the same derivatization process.
-
Calculate the concentration of this compound in the samples based on the response ratio to the internal standard and the calibration curve.
-
Signaling Pathways
This compound is a very-long-chain monounsaturated fatty acid that is a key component of sphingolipids in the myelin sheath of nerves.[11] Its synthesis is an elongation of oleic acid.
Caption: Biosynthesis pathway of this compound.[12]
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. This compound level in cerebrospinal fluid is a candidate biomarker for depressive and manic symptoms: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound versus tricosanoic acid as internal standards in quantitative gas chromatographic analyses of fish oil longer-chain n-3 polyunsaturated fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparation, Digestion, and Storage of Microencapsulated this compound-Enriched Structured Phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organic acid disorders and GC-MS - Chromatography Forum [chromforum.org]
- 10. img1.17img.cn [img1.17img.cn]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
potential side effects of high-dose nervonic acid administration in animal studies
This technical support center provides guidance and answers to frequently asked questions regarding the potential side effects of high-dose nervonic acid administration in animal studies. The information is compiled from available research to assist researchers, scientists, and drug development professionals in their experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the reported side effects of high-dose this compound administration in rodents?
Q2: Have any studies reported no adverse effects?
A2: Yes, several studies have administered this compound to rodents without reporting serious adverse events[1]. For instance, a study on rats receiving Acer truncatum Bunge seed oil (containing 3-7% this compound) at a dose of 1.8 g/kg/day for seven days reported no adverse effects during the experiment[4][5][6]. Another study using a Parkinson's disease mouse model reported that oral administration of 60 mg/kg this compound showed potential for protecting the motor system without liver or kidney toxicity[1].
Q3: What are the typical dose ranges used in animal studies of this compound?
A3: The administered doses of this compound in rodent studies have varied significantly depending on the research objectives. In mice, doses have ranged from 10.95 mg/kg to 60 mg/kg for evaluating its effects on cognitive and neurological disturbances[1][2][3]. In rats, a study investigating cognitive improvement used a seed oil containing this compound, which amounted to a daily intake of the overall oil at 1.8 g/kg[4][5][6]. For studies on diet-induced obesity in mice, this compound was supplemented isocalorically in the diet[7].
Troubleshooting Guide
Issue: Unexpected changes in liver enzyme levels (ALT, AST).
-
Possible Cause: The effects of this compound on liver enzymes may be complex and context-dependent. An increase in ALT was observed in a 90-day study in healthy rats[1]. Conversely, a decrease in these enzymes was noted in a disease model in mice, suggesting a potential modulatory role[2][3].
-
Recommendation:
-
Establish baseline liver enzyme levels for your specific animal model before initiating this compound administration.
-
Include a comprehensive liver function panel in your biochemical analysis at multiple time points throughout the study.
-
Correlate any changes in liver enzymes with histopathological examination of the liver to assess for any cellular damage or protective effects.
-
Issue: Fluctuations in blood glucose and cholesterol levels.
-
Possible Cause: Long-term administration of this compound may influence metabolic parameters. A 90-day study in rats reported a decrease in blood glucose and an increase in total cholesterol[1]. In contrast, studies in a mouse model of diet-induced obesity showed that this compound enrichment improved blood glucose levels[7].
-
Recommendation:
-
Monitor blood glucose and a full lipid panel at baseline and at regular intervals during the study.
-
Consider the diet of the animals, as the metabolic effects of this compound may be influenced by the overall nutritional context (e.g., high-fat diet vs. standard chow)[7].
-
Assess other metabolic parameters, such as insulin and glucose tolerance, to gain a more complete understanding of the metabolic impact[7].
-
Data Presentation
Table 1: Summary of this compound Administration and Observed Effects in Mice
| Dosage | Strain | Duration | Key Observed Effects | Reference |
| 10.95 and 43.93 mg/kg | C57BL/6 | Not specified | Reduced levels of AST and ALT in a D-galactose/AlCl3-induced Alzheimer's disease model. | [2][3] |
| 12.3, 24.5, or 49.0 mg/kg | Not specified | 22-35 days | Improved learning and memory. | [1] |
| 60 mg/kg | Not specified | Not specified | Showed potential for protecting the motor system in a Parkinson's disease model without liver and kidney toxicity. | [1] |
| Isocaloric dietary supplement | C57Bl/6J | 3 months | Reduced weight gain and adiposity in mice on a high-fat diet; improved blood glucose levels. | [7] |
Table 2: Summary of this compound Administration and Observed Effects in Rats
| Dosage | Strain | Duration | Key Observed Effects | Reference |
| Not specified | Not specified | 90 days | Increases in serum ALT and total cholesterol; decreases in blood glucose. | [1] |
| 1.8 g/kg/day of Acer truncatum Bunge seed oil (3-7% this compound) | Sprague-Dawley | 7 days | No adverse effects reported; enhanced memory. | [4][5][6] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Alzheimer's Disease
-
Animal Model: Male C57BL/6 mice[2].
-
Disease Induction: Combined administration of D-galactose and AlCl3[2].
-
Dosage and Administration: this compound administered at 10.95 and 43.93 mg/kg[2][3]. The route of administration was likely oral gavage, though not explicitly stated in the abstract.
-
Endpoint Measurements:
-
Biochemical: Measurement of total superoxide dismutase, catalase, glutathione peroxidase, malondialdehyde, interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), aspartate aminotransferase (AST), and alanine aminotransferase (ALT)[2][3].
-
Histopathology: Examination of cell morphology in the hippocampus and liver tissue[2][3].
Protocol 2: Investigation of this compound on Learning and Memory in Mice and a 90-Day Toxicity Study in Rats
-
Animal Models: Mice (for memory assessment) and rats (for 90-day toxicity)[1].
-
Dosage and Administration (Mice): Oral gavage of this compound at 12.3, 24.5, or 49.0 mg/kg for 22 to 35 days[1].
-
Endpoint Measurements (Mice): Performance in platform step-down and water-maze swim tests[1].
-
Dosage and Administration (Rats): Oral administration for 90 days (specific dosage not provided in the abstract)[1].
-
Endpoint Measurements (Rats): Serum ALT, total cholesterol, and blood glucose levels[1].
Visualizations
Caption: Experimental workflow for assessing this compound in a mouse model of Alzheimer's disease.
Caption: Logical relationship of this compound's metabolic effects and influencing factors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cognitive improvement effect of this compound and essential fatty acids on rats ingesting Acer truncatum Bunge seed oil revealed by lipidomics approac ... - Food & Function (RSC Publishing) DOI:10.1039/D1FO03671H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cognitive improvement effect of this compound and essential fatty acids on rats ingesting Acer truncatum Bunge seed oil revealed by lipidomics approach [pubmed.ncbi.nlm.nih.gov]
- 7. This compound limits weight gain in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Preventing Nervonic Acid Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the complete solubilization of nervonic acid in aqueous solutions is critical for accurate and reproducible experimental results. Due to its long-chain fatty acid structure, this compound is inherently hydrophobic and prone to precipitation in aqueous environments. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of my aqueous buffer?
A1: this compound is a very-long-chain fatty acid (VLCFA) with a 24-carbon backbone, making it highly nonpolar and practically insoluble in water.[1][2] When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO or ethanol, is diluted into an aqueous buffer, the this compound molecules are no longer sufficiently solvated by the organic solvent and will aggregate and precipitate out of the solution.
Q2: What is the maximum aqueous solubility of this compound?
Q3: Can I dissolve this compound directly in my cell culture medium?
A3: No, you should not attempt to dissolve solid this compound directly into cell culture medium or other aqueous buffers. It will not dissolve and will likely form a film on the surface or a precipitate at the bottom of the container. A concentrated stock solution in a suitable organic solvent should always be prepared first.
Q4: Are there any safety precautions I should take when handling this compound?
A4: While generally considered non-toxic, it is good laboratory practice to handle this compound with care. Avoid inhalation of the powder and contact with skin and eyes. When preparing solutions, work in a well-ventilated area.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides several strategies to prepare stable aqueous solutions of this compound for your experiments. The best method will depend on the specific requirements of your assay, including the desired final concentration of this compound and the tolerance of your experimental system to the solubilizing agents.
Strategy 1: Using Organic Co-solvents
The most straightforward approach is to first dissolve this compound in a water-miscible organic solvent to create a high-concentration stock solution. This stock is then diluted into the aqueous buffer.
Issue: this compound precipitates upon dilution of the organic stock solution into the aqueous buffer.
Solutions:
-
Optimize the Final Co-solvent Concentration: The final concentration of the organic co-solvent in your aqueous solution may be too low to keep the this compound dissolved. While you want to minimize the co-solvent concentration to avoid effects on your experimental system, a certain amount is necessary for solubility.
-
Recommendation: Prepare a series of dilutions to determine the minimum co-solvent concentration required to maintain this compound in solution at your desired final concentration. Start with a final co-solvent concentration of 1-5% and adjust as needed. Be aware that higher concentrations of organic solvents can be toxic to cells.
-
-
Choice of Co-solvent: The choice of organic solvent can impact solubility.
-
Recommendation: DMSO and ethanol are the most commonly used co-solvents for this compound.[1] If you are experiencing precipitation with one, consider trying the other. Always use high-purity, anhydrous solvents.
-
-
Sonication: Mechanical energy can help to disperse the this compound and create a more stable solution.
-
Recommendation: After diluting the this compound stock solution into the aqueous buffer, sonicate the solution. This can help to break up aggregates and form a finer, more stable dispersion.
-
Experimental Protocol: Preparing a this compound Working Solution with a Co-solvent
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO or ethanol.
-
Warm the stock solution gently (e.g., in a 37°C water bath) to ensure the this compound is fully dissolved.
-
Vortex the stock solution before use.
-
To prepare the final working solution, rapidly pipette the required volume of the stock solution into your pre-warmed aqueous buffer while vortexing the buffer. This rapid mixing helps to prevent localized high concentrations of this compound that can lead to precipitation.
-
If precipitation is still observed, sonicate the final working solution until it becomes clear.
-
Always prepare fresh working solutions daily and visually inspect for any signs of precipitation before use.
Quantitative Data Summary: Solubility of this compound in Organic Solvents
| Solvent | Solubility |
| DMSO | ~73-79 mg/mL |
| Ethanol | ~73-79 mg/mL |
Note: These values are approximate and can vary between suppliers and batches.
Diagram: Workflow for Co-solvent Method
Caption: Workflow for preparing this compound solutions using a co-solvent.
Strategy 2: Utilizing Surfactants
Surfactants can form micelles that encapsulate the hydrophobic this compound, allowing it to be dispersed in an aqueous solution.
Issue: this compound forms a cloudy suspension or precipitate even with a co-solvent.
Solution:
-
Incorporate a Biocompatible Surfactant: Non-ionic surfactants like Tween® 20 or Tween® 80 are commonly used in biological experiments to improve the solubility of hydrophobic molecules.
-
Recommendation: Add a low concentration of Tween® 20 (e.g., 0.01% - 0.1% v/v) to your aqueous buffer before adding the this compound stock solution. The surfactant molecules will help to stabilize the this compound and prevent aggregation.
-
Experimental Protocol: Preparing a this compound Working Solution with a Surfactant
-
Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol as described in Strategy 1.
-
Prepare your aqueous buffer containing the desired concentration of a sterile-filtered surfactant (e.g., 0.05% Tween® 20).
-
Pre-warm the surfactant-containing buffer.
-
Rapidly add the this compound stock solution to the buffer while vortexing.
-
Visually inspect for any precipitation.
Diagram: Logical Relationship for Surfactant Solubilization
Caption: Surfactants facilitate the formation of micelles to create a stable dispersion of this compound.
Strategy 3: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex.
Issue: The use of co-solvents or surfactants is not compatible with the experimental system.
Solution:
-
Form a this compound-Cyclodextrin Complex: Methyl-β-cyclodextrin is often used to solubilize fatty acids for delivery to cells.
-
Recommendation: Prepare a stock solution of the this compound-cyclodextrin complex. This can be done by dissolving the cyclodextrin in your aqueous buffer and then adding the this compound (as a powder or a concentrated solution in a minimal amount of organic solvent) and allowing it to equilibrate.
-
Experimental Protocol: Preparing a this compound-Cyclodextrin Inclusion Complex
-
Prepare a stock solution of methyl-β-cyclodextrin in your desired aqueous buffer (e.g., 10-50 mM).
-
Add this compound powder directly to the cyclodextrin solution at a specific molar ratio (e.g., 1:10 this compound to cyclodextrin).
-
Incubate the mixture, with stirring or shaking, at a slightly elevated temperature (e.g., 37-40°C) for several hours or overnight to facilitate complex formation.
-
The resulting solution should be clear. If any undissolved this compound is present, it can be removed by filtration or centrifugation.
Diagram: Workflow for Cyclodextrin Complexation
Caption: Workflow for preparing a soluble this compound-cyclodextrin inclusion complex.
Strategy 4: pH Adjustment
For fatty acids, increasing the pH of the solution above their pKa will deprotonate the carboxylic acid group, forming a more water-soluble carboxylate salt.
Issue: this compound precipitation persists even with the use of other methods.
Solution:
-
Increase the pH of the Aqueous Buffer: By making the buffer more alkaline, the solubility of this compound may be improved.
-
Recommendation: Prepare your aqueous buffer at a pH above the pKa of this compound (the pKa of long-chain fatty acids is typically around 4.8). A pH of 7.4 or higher is generally recommended. However, be mindful of the pH constraints of your experimental system.
-
Note: While pH adjustment can be a useful strategy, the very long hydrocarbon chain of this compound still dominates its physical properties, and this method alone may not be sufficient to achieve high concentrations in aqueous solution. It is often best used in combination with other methods like the use of co-solvents or surfactants.
Summary of Key Recommendations
-
Always prepare a concentrated stock solution of this compound in an appropriate organic solvent (DMSO or ethanol) before diluting into an aqueous medium.
-
Rapidly dilute the stock solution into a larger volume of pre-warmed aqueous buffer while vortexing to minimize localized precipitation.
-
Consider the use of solubilizing agents such as surfactants (e.g., Tween® 20) or cyclodextrins (e.g., methyl-β-cyclodextrin) to enhance stability.
-
Ensure the pH of your final aqueous solution is appropriate to maintain the carboxyl group in its more soluble, deprotonated state.
-
Prepare working solutions fresh for each experiment and always check for any signs of precipitation before use.
By following these guidelines, researchers can overcome the challenges of working with this compound in aqueous solutions and obtain reliable and reproducible results.
References
addressing inconsistencies in experimental outcomes with nervonic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing nervonic acid (NA) in experimental settings. The following sections address common questions, troubleshoot inconsistencies in experimental outcomes, and provide detailed protocols to ensure consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological role?
This compound (NA) is a very-long-chain monounsaturated omega-9 fatty acid (24:1, n-9)[1]. It is highly enriched in the white matter of the brain and peripheral nervous tissues[1]. Its primary role is as a crucial component in the biosynthesis of myelin, the protective sheath that insulates nerve fibers, ensuring efficient signal transmission[2][3]. NA is a key component of sphingolipids, such as sphingomyelin and cerebrosides, which are integral to the structure and function of nerve cell membranes[4][5].
Q2: What are the principal therapeutic applications being investigated for this compound?
Research into this compound's therapeutic potential is broad, with a significant focus on neurological and metabolic disorders. Key areas of investigation include:
-
Demyelinating Diseases: Due to its role in myelin synthesis, NA is being explored for conditions like multiple sclerosis (MS) and adrenoleukodystrophy (ALD) to promote remyelination and repair damaged nerve fibers[2][3][4][6][7].
-
Neurodegenerative Diseases: Studies suggest NA may have neuroprotective effects, making it a candidate for research in Alzheimer's disease (AD) and Parkinson's disease (PD) by reducing oxidative stress and neuroinflammation[5][8][9].
-
Wound Healing: Recent findings indicate that NA can simultaneously promote neurogenesis (nerve regeneration) and angiogenesis (blood vessel formation), which is critical for comprehensive wound repair[10].
-
Metabolic Disorders: NA has been shown to influence fatty acid metabolism and adipogenesis (fat cell formation), suggesting potential applications in metabolic research and regenerative medicine[11].
-
Cancer: Some studies have investigated the role of NA in cancer, with findings indicating it can have anti-tumor effects in certain types, such as triple-negative breast cancer[12].
Q3: What are the known signaling pathways modulated by this compound?
This compound has been shown to influence several key signaling pathways, which can vary depending on the cell type and experimental context.
-
PI3K/AKT/mTOR Pathway: In models of cognitive impairment, NA has been observed to upregulate the expression of PI3K, AKT, and mTOR genes. This pathway is critical for cell growth, survival, and proliferation, and its activation by NA is thought to contribute to its neuroprotective effects[8][13].
-
Anti-Inflammatory Pathways: NA consistently demonstrates anti-inflammatory properties by downregulating pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[6][8]. This is a key mechanism in its potential to treat neuroinflammatory conditions.
-
Adipogenesis and Wnt Signaling: In the context of fat tissue generation, NA promotes adipogenesis by activating the Akt/mTOR pathway while simultaneously inhibiting Wnt signaling[11].
-
Neurogenesis and Angiogenesis: For wound repair, NA upregulates the secretion of Nerve Growth Factor (NGF) and other neural markers, while also increasing levels of Vascular Endothelial Growth Factor (VEGF) and CD31 to promote the formation of new blood vessels[10].
Below is a diagram illustrating the neuroprotective signaling pathway activated by this compound.
Caption: this compound activates the PI3K/AKT/mTOR pathway and reduces pro-inflammatory cytokines.
Troubleshooting Inconsistent Experimental Outcomes
Inconsistencies in results are common in research. This section provides a structured approach to identifying potential sources of variability in experiments involving this compound.
Q4: Why are my results on cell viability different from the literature? I'm seeing toxicity at concentrations reported to be safe.
This is a common issue that can stem from several factors:
-
Cell-Type Specificity: this compound's effects are highly dependent on the cell type. For example, a concentration that is protective for neuronal cells (e.g., PC12, RSC96) might be cytotoxic to a cancer cell line like BT-549 (a triple-negative breast cancer line)[10][12]. Always compare your cell model to the one used in the reference study.
-
Purity and Source of this compound: The purity of the NA compound is critical. Impurities, including other fatty acids or residual solvents from extraction, can induce cytotoxic effects. It is advisable to use high-purity (>99%) this compound and to confirm the purity via methods like GC-MS. The source (e.g., plant-derived, synthetic) may also introduce variability[14].
-
Solvent and Final Concentration: this compound is a lipid and requires a non-aqueous solvent like DMSO or ethanol for solubilization before being added to aqueous cell culture media. The final concentration of the solvent itself can be toxic to cells. It is crucial to run a vehicle control (media + solvent at the same final concentration) to distinguish the effect of the solvent from the effect of NA.
-
Metabolic State of Cells: The confluency and metabolic activity of your cells at the time of treatment can influence their response. Standardize cell seeding density and treatment time points rigorously.
The following workflow can help troubleshoot unexpected cell viability results.
Caption: A logical workflow for diagnosing inconsistent experimental results with this compound.
Q5: I am not observing the expected remyelination or neuroprotective effects in my animal model. What could be wrong?
In vivo experiments add layers of complexity. If you are not seeing expected outcomes, consider these points:
-
Bioavailability and Blood-Brain Barrier (BBB): There are conflicting reports on how efficiently this compound crosses the BBB[8]. The formulation and route of administration (e.g., oral gavage, intraperitoneal injection) will significantly impact its bioavailability and ability to reach the central nervous system. The use of NA esters, found in some natural sources like fish oil, may affect absorption and transport compared to free fatty acid forms[15].
-
Dosage and Treatment Schedule: The effective dose can vary significantly between different animal models and diseases. An Alzheimer's model in mice showed effects at doses of 10.95 and 43.93 mg/kg, while a Parkinson's model used 60 mg/kg[8]. A study on triple-negative breast cancer used a much higher dose of 100 mg/kg[16]. It is critical to perform a dose-response study for your specific model.
-
Timing of Intervention: In disease models, the timing of NA administration is crucial. Administering NA prophylactically (before disease onset) may yield very different results than using it as a treatment after significant pathology has developed.
-
Animal Model Specifics: The specific strain, age, and sex of the animals can influence outcomes. Furthermore, the method used to induce the disease (e.g., chemical induction like MPTP for Parkinson's vs. genetic models) can alter the underlying pathology and response to treatment[9].
Table 1: Summary of this compound Concentrations/Dosages in Various Experimental Models
| Model System | Application | Concentration / Dosage | Observed Effect | Reference |
| In Vitro | ||||
| BT-549 (TNBC cells) | Anti-cancer | 10-100 µM | Inhibited cell migration, invasion, and proliferation; induced apoptosis. | [12] |
| Human Mesenchymal Stem Cells | Adipogenesis | Not specified | Promoted adipogenesis and expression of lipid metabolism genes. | [11] |
| AMN Patient Fibroblasts | Mitochondrial Function | Concentration-dependent | Improved mitochondrial respiration and reduced reactive oxygen species. | [17] |
| RSC96 & PC12 (Neural cells) | Neuroprotection | Not specified | Protected against oxidative stress-induced injury. | [10] |
| In Vivo | ||||
| D-galactose/AlCl3 Mice | Alzheimer's Model | 10.95 and 43.93 mg/kg | Improved cognitive function, reduced neuroinflammation. | [8][13] |
| MPTP-induced Mice | Parkinson's Model | 60 mg/kg | Reduced motor disorders and levels of ALT/AST. | [8] |
| EAE (C57BL/6 Mice) | Multiple Sclerosis Model | "High dose" (not specified) | Reduced clinical scores, mitigated demyelination and inflammation. | [6] |
| BALB/cSlc-nu/nu Mice | TNBC Xenograft | 100 mg/kg | Reduced tumor growth and lung metastasis. | [16] |
Detailed Experimental Protocols
To promote consistency, this section provides standardized methodologies for key experiments.
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol is adapted from studies assessing the protective effects of this compound on neuronal cells.
Objective: To determine if this compound can protect neuronal cells (e.g., PC12 or SH-SY5Y) from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., PC12)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (purity > 99%)
-
DMSO (sterile, cell culture grade)
-
Hydrogen Peroxide (H₂O₂)
-
Phosphate Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed PC12 cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Further dilute this stock in cell culture medium to create working solutions. Note: The final DMSO concentration in the media should not exceed 0.1% to avoid solvent toxicity.
-
Pre-treatment: Remove the old medium from the cells and replace it with medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a "vehicle control" group with 0.1% DMSO and a "no treatment" control group. Incubate for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to the wells to a final concentration of 100-200 µM (this may need optimization for your cell line) to all groups except the "no treatment" control. Incubate for an additional 4-6 hours.
-
Assessment of Cell Viability:
-
Remove the treatment medium.
-
Wash the cells gently with PBS.
-
Add fresh medium and the cell viability reagent (e.g., MTT) according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the "no treatment" control group. Compare the viability of cells treated with H₂O₂ alone to those pre-treated with this compound.
Protocol 2: Western Blot for PI3K/AKT Pathway Activation
Objective: To determine if this compound treatment leads to the activation (phosphorylation) of AKT, a key component of the PI3K pathway.
Materials:
-
Cells or tissue homogenates from NA-treated samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Protein Extraction: Lyse cells or tissue samples in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 20-30 µg of protein per lane). Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for phospho-AKT (p-AKT) overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilution.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total-AKT.
-
Analysis: Quantify the band intensity for p-AKT and total-AKT using software like ImageJ. The result is often presented as the ratio of p-AKT to total-AKT to show the relative level of pathway activation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What makes this compound Powder essential for myelin repair? - Avans [avansnutri.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound and demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound regulates the oxidative imbalance in experimental allergic encephalomyelitis [jstage.jst.go.jp]
- 7. This compound Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptomic and metabolomic analyses provide insights into the attenuation of neuroinflammation by this compound in MPTP-stimulated PD model mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. This compound as novel therapeutics initiates both neurogenesis and angiogenesis for comprehensive wound repair and healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound improves fat transplantation by promoting adipogenesis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Effects of this compound in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. high this compound: Topics by Science.gov [science.gov]
- 15. Naturally Occurring this compound Ester Improves Myelin Synthesis by Human Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound, a long chain monounsaturated fatty acid, improves mitochondrial function in adrenomyeloneuropathy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Nervonic Acid in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of nervonic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known primary on-target effects of this compound?
This compound (NA) is a very-long-chain monounsaturated fatty acid known for its crucial roles in the nervous system and metabolic regulation. Its primary on-target effects include:
-
Myelin Sheath Formation and Repair: NA is a key component of sphingolipids in the myelin sheath of nerve fibers, contributing to nerve cell development, maintenance, and repair.[1][2][3]
-
Neuroprotection: Studies suggest NA can protect nerve cells from oxidative stress and promote neuronal homeostasis.
-
Anti-inflammatory Effects: NA has been shown to attenuate neuroinflammation.[4]
-
Mitochondrial Function: It can improve mitochondrial respiration parameters and reduce reactive oxygen species.[5]
-
Metabolic Regulation: NA is involved in fatty acid metabolism and may influence adipogenesis and energy metabolism.[6]
Q2: What are the potential off-target effects of this compound that I should be aware of in my experiments?
While direct evidence for this compound's off-target effects is limited, researchers should be aware of potential unintended consequences based on its classification as a very-long-chain fatty acid (VLCFA) and its potential interactions with nuclear receptors. Potential off-target effects include:
-
Lipotoxicity: Accumulation of VLCFAs can lead to cellular stress and toxicity, potentially through the activation of inflammatory pathways like the 5-lipoxygenase (5-LOX) pathway.[7]
-
Peroxisome Proliferator-Activated Receptor (PPAR) and Liver X Receptor (LXR) Activation: Fatty acids can act as ligands for PPARs and LXRs, which are involved in lipid metabolism and inflammation.[6][8] Unintended activation of these receptors could lead to widespread changes in gene expression.
-
Alterations in Sphingolipid Metabolism: As a precursor for sphingolipids, exogenous this compound can alter the balance of different sphingolipid species, which may have downstream signaling consequences.[9][10]
-
Induction of Ovarian Inflammation: One study has suggested that abnormal accumulation of this compound can trigger ovarian inflammation by inducing mitochondrial oxidative stress and activating the NLRP3 inflammasome.[11][12]
Q3: How can I be sure that the observed effects in my cell culture experiment are specific to this compound and not due to the vehicle or delivery method?
This is a critical aspect of in vitro fatty acid studies. Here are some key considerations:
-
Vehicle Control: Always include a vehicle-only control group in your experiments. The most common vehicle for fatty acids is bovine serum albumin (BSA).
-
BSA Concentration: Use the same concentration of BSA in your control and this compound-treated groups.
-
Fatty Acid-Free BSA: For control groups, use fatty acid-free BSA to avoid confounding effects from lipids already bound to the albumin.
-
Solvent Controls: If using a solvent like ethanol or DMSO to dissolve the fatty acid before complexing with BSA, include a control group with the solvent and BSA.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity or apoptosis observed at expected therapeutic concentrations. | 1. Lipotoxicity: Excessive intracellular accumulation of this compound. 2. Oxidative Stress: Increased production of reactive oxygen species (ROS). 3. Solvent/Vehicle Toxicity: High concentrations of DMSO or ethanol, or impurities in BSA. | 1. Dose-Response Curve: Perform a thorough dose-response experiment to identify the optimal non-toxic concentration. 2. Time-Course Experiment: Assess cell viability at different time points to determine the onset of toxicity. 3. Control for Oxidative Stress: Co-treat with an antioxidant (e.g., N-acetylcysteine) to see if it rescues the phenotype. 4. Optimize Vehicle: Use high-purity, fatty acid-free BSA and minimize the final concentration of any organic solvents.[13] |
| Inconsistent or unexpected changes in gene expression profiles. | 1. Off-target nuclear receptor activation: this compound may be activating PPARs or LXRs, leading to broad transcriptional changes. 2. Contaminating fatty acids: The this compound stock may contain other fatty acids. | 1. Use Receptor Antagonists: Co-treat with specific PPAR or LXR antagonists to determine if the gene expression changes are mediated by these receptors. 2. Purity Check: Verify the purity of your this compound stock using gas chromatography-mass spectrometry (GC-MS). 3. Control Fatty Acids: Include other fatty acids (e.g., oleic acid, lignoceric acid) as controls to assess specificity. |
| Difficulty in dissolving this compound or precipitation in culture media. | 1. Poor solubility of VLCFAs: this compound has low solubility in aqueous solutions. 2. Incorrect preparation of fatty acid-BSA complex. | 1. Saponification: Prepare the sodium salt of this compound to improve solubility before complexing with BSA.[14] 2. Heating and Sonication: Gently warm the BSA solution and use sonication to aid in complex formation.[14][15] 3. Optimal FA:BSA Ratio: Use a molar ratio of fatty acid to BSA that ensures proper binding and delivery (typically between 2:1 and 6:1). |
| Alterations in cellular lipid droplet morphology not related to the primary hypothesis. | 1. General effect on lipid metabolism: As a fatty acid, this compound will be incorporated into cellular lipids, potentially altering lipid droplet size and number. | 1. Lipid Droplet Staining: Use Oil Red O or BODIPY staining to visualize and quantify changes in lipid droplets.[16][17][18][19][20] 2. Lipidomics Analysis: Perform lipidomics to get a comprehensive view of how this compound is altering the cellular lipid profile. |
Quantitative Data Summary
Table 1: Effect of this compound on Gene Expression in an In Vitro Model of Psoriasis
| Gene | Treatment Group | Fold Change vs. Control | p-value |
| Cxcl1 | IL-17A + this compound | ↓ | < 0.05 |
| Ccl20 | IL-17A + this compound | ↓ | < 0.05 |
| S100a8 | IL-17A + this compound | ↓ | < 0.05 |
| S100a9 | IL-17A + this compound | ↓ | < 0.05 |
| Data summarized from a study on the effect of this compound on IL-17A-stimulated keratinocytes.[21] |
Table 2: Effect of this compound on Mitochondrial Respiration in Adrenomyeloneuropathy (AMN) Fibroblasts
| Parameter | Cell Type | Treatment | % Change vs. Untreated |
| Basal Respiration | AMN Fibroblasts | This compound | ↑ |
| ATP Production | AMN Fibroblasts | This compound | ↑ |
| Maximal Respiration | AMN Fibroblasts | This compound | ↑ |
| Spare Respiratory Capacity | AMN Fibroblasts | This compound | ↑ |
| Qualitative summary of data from a study using Seahorse real-time cell metabolic analysis.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
This protocol describes the preparation of a this compound solution complexed with bovine serum albumin (BSA) for use in cell culture experiments.
Materials:
-
This compound powder
-
Fatty acid-free BSA
-
Ethanol (100%)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, conical tubes (50 mL)
-
Water bath
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare this compound Stock:
-
Dissolve a known amount of this compound powder in a small volume of 100% ethanol to create a concentrated stock solution (e.g., 100 mM).
-
To improve solubility, you can prepare the sodium salt by adding an equimolar amount of NaOH to the ethanolic solution and gently warming.
-
-
Prepare BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v).
-
Gently rotate the tube to dissolve the BSA, avoiding vigorous shaking which can cause frothing.
-
Warm the BSA solution to 37°C in a water bath.
-
-
Complex this compound with BSA:
-
While gently vortexing the warm BSA solution, slowly add the this compound stock solution dropwise to achieve the desired final molar ratio (e.g., 4:1 this compound to BSA).
-
Incubate the mixture in a 37°C water bath for at least 1 hour with gentle agitation to allow for complex formation.
-
-
Sterilization and Storage:
-
Sterile-filter the final this compound-BSA complex solution through a 0.22 µm filter.
-
Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Oil Red O Staining for Lipid Droplet Visualization
This protocol is for staining neutral lipids in cultured cells to assess changes in lipid droplet accumulation.[16][17][18][19][20]
Materials:
-
Oil Red O powder
-
Isopropanol (100% and 60%)
-
Formalin (10%), neutral buffered
-
Hematoxylin solution
-
Distilled water
-
Microscope slides or culture plates
Procedure:
-
Cell Fixation:
-
Remove culture medium and wash cells twice with PBS.
-
Fix the cells with 10% neutral buffered formalin for 30-60 minutes at room temperature.
-
-
Staining:
-
Wash the fixed cells twice with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 15-20 minutes at room temperature.
-
-
Counterstaining:
-
Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.
-
Counterstain the nuclei by incubating with hematoxylin for 1 minute.
-
Wash thoroughly with distilled water.
-
-
Visualization:
-
Add a drop of aqueous mounting medium and a coverslip (for slides) or add fresh PBS (for plates).
-
Visualize under a light microscope. Lipid droplets will appear red, and nuclei will be blue.
-
Protocol 3: Assessing Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol provides a general workflow for measuring the effect of this compound on mitochondrial function using a Seahorse XF Analyzer.[22][23][24][25][26]
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound-BSA complex
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF culture plate at a predetermined optimal density. Allow cells to adhere and grow overnight.
-
-
Cartridge Hydration:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
-
Cell Treatment and Assay Preparation:
-
On the day of the assay, replace the culture medium with pre-warmed assay medium containing either the vehicle control or the desired concentration of the this compound-BSA complex.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour before the assay.
-
Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibration plate with the cell culture plate and initiate the assay protocol.
-
The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, before and after the injection of the stressor compounds.
-
-
Data Analysis:
-
Normalize the data to cell number or protein concentration.
-
Calculate key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Potential off-target pathways of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De novo synthesis of this compound and optimization of metabolic regulation by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptomic and metabolomic analyses provide insights into the attenuation of neuroinflammation by this compound in MPTP-stimulated PD model mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. This compound, a long chain monounsaturated fatty acid, improves mitochondrial function in adrenomyeloneuropathy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound improves fat transplantation by promoting adipogenesis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Very long-chain fatty acid accumulation causes lipotoxic response via 5-lipoxygenase in cerebral adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic LXR agonist attenuates plaque formation in apoE-/- mice without inducing liver steatosis and hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Age-dependent changes in this compound-containing sphingolipids in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymes of sphingolipid metabolism as transducers of metabolic inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound triggered ovarian inflammation by inducing mitochondrial oxidative stress to activate NLRP3/ IL-1β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound triggered ovarian inflammation by inducing mitochondrial oxidative stress to activate NLRP3/ IL-1β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
- 26. Protocol for Seahorse analysis of ex vivo mouse brown and white adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Nervonic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of nervonic acid isomers.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometry analysis of this compound isomers in a question-and-answer format.
Q1: Why am I seeing poor peak shapes, such as peak splitting or broadening, for my this compound isomers in my LC-MS analysis?
A1: Poor peak shapes are a common issue in the analysis of fatty acid isomers. Several factors can contribute to this problem:
-
Co-elution of Isomers: Positional and geometric (cis/trans) isomers of this compound have very similar physicochemical properties, making their separation on a standard C18 column challenging. This can result in overlapping peaks that appear as broad or split peaks. If you observe two separate peaks with a smaller injection volume, it is likely that two different components are eluting very close to each other[1].
-
Column Contamination or Voids: Buildup of matrix components on the column frit or within the stationary phase can disrupt the flow path, leading to peak splitting[1][2]. Voids in the column packing material can also cause this issue[1]. If all peaks in your chromatogram are splitting, the issue is likely physical, such as a partially blocked frit or a void in the column[2][3].
-
Inappropriate Injection Solvent: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase can cause peak distortion, including splitting and broadening[2]. It is recommended to dissolve the sample in a solvent that is the same or weaker than the initial mobile phase composition[4].
-
Mobile Phase pH: If the pH of the mobile phase is too close to the pKa of this compound, it can exist in multiple ionization states, resulting in split peaks[5].
Troubleshooting Steps:
-
Optimize Chromatography:
-
Column Selection: Consider using a longer column or a column with a smaller particle size to increase resolution[6]. Specialized columns, such as those with silver-ion impregnated stationary phases, can improve the separation of cis/trans isomers.
-
Mobile Phase Gradient: Adjust the gradient elution profile to enhance the separation of isomers. A shallower gradient can often improve resolution.
-
Temperature: Increasing the column temperature can improve peak shape and efficiency[6].
-
-
Check for System Issues:
-
Column Health: Flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the column frit or the entire column[1][2].
-
Connections: Ensure all fittings between the injector and the detector are properly connected to avoid dead volume, which can cause peak broadening[7].
-
-
Sample Preparation:
Q2: I am having difficulty distinguishing between positional isomers of this compound using MS/MS. What can I do?
A2: Differentiating positional isomers of fatty acids is a significant analytical challenge because they often produce very similar fragmentation patterns with conventional collision-induced dissociation (CID).
-
Limitations of CID: In CID, the fragmentation of fatty acid anions often results in the loss of CO2 or H2O, which does not provide information about the double bond position[8].
Advanced Techniques for Isomer Differentiation:
-
Derivatization: Derivatizing the carboxyl group of this compound can improve ionization efficiency and induce charge-remote fragmentation upon CID, which can provide information about the double bond location[9][10]. Reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) have been used for this purpose[9].
-
Specialized Fragmentation Techniques:
-
Electron Activated Dissociation (EAD): This technique can generate diagnostic fragment ions that allow for the determination of the double bond position[11].
-
Ozone-Induced Dissociation (OzID): Reacting mass-selected lipid ions with ozone can induce fragmentation at the double bond, revealing its position.
-
Electron Impact Excitation of Ions from Organics (EIEIO): This method can differentiate cis and trans isomers based on differences in their fragmentation patterns[12].
-
Q3: My signal intensity for this compound is low and inconsistent, suggesting ion suppression. How can I mitigate this?
A3: Ion suppression is a common matrix effect in LC-MS analysis, particularly for lipids, where co-eluting compounds compete for ionization, reducing the analyte signal[13][14].
-
Matrix Effects: Components of the sample matrix, such as phospholipids, can significantly suppress the ionization of fatty acids[14].
Strategies to Reduce Ion Suppression:
-
Improve Chromatographic Separation: Enhance the separation of this compound from matrix components by optimizing the LC method (see Q1).
-
Effective Sample Preparation:
-
Use an Internal Standard: A stable isotope-labeled internal standard of this compound is highly recommended to compensate for matrix effects and improve quantitative accuracy.
-
Derivatization: Charge-reversal derivatization can enhance ionization efficiency and move the analyte to a region of the chromatogram with less interference, thereby reducing ion suppression[15].
Frequently Asked Questions (FAQs)
Q: What are the main types of this compound isomers I should be aware of?
A: The primary isomers of this compound are:
-
Positional isomers: These differ in the location of the double bond along the 24-carbon chain. The most common is the n-9 isomer (cis-15-tetracosenoic acid).
-
Geometric isomers: These refer to the cis/trans configuration of the double bond. The naturally occurring form is typically the cis isomer.
Q: What is a good starting point for a reversed-phase LC-MS method for this compound isomer analysis?
A: A good starting point would be a C18 or C8 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, both containing a small amount of a modifier such as formic acid or ammonium acetate to improve peak shape and ionization[16]. The gradient should be optimized to achieve the best possible separation of the isomers.
Q: Is derivatization necessary for the analysis of this compound isomers?
A: While not strictly necessary, derivatization is highly recommended, especially for distinguishing positional isomers and improving sensitivity. Derivatization of the carboxylic acid group can lead to more informative fragmentation patterns and enhance ionization efficiency, which is often poor for underivatized fatty acids in negative ion mode[10][15].
Experimental Protocols
Protocol 1: Sample Preparation for this compound Isomer Analysis from Biological Matrices (e.g., Plasma, Tissues)
This protocol is a general guideline and may need optimization for specific sample types.
-
Lipid Extraction (Folch Method):
-
Homogenize the tissue sample or take an aliquot of plasma.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex thoroughly for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Saponification (to release fatty acids from complex lipids):
-
Reconstitute the dried lipid extract in a methanolic potassium hydroxide solution.
-
Heat the mixture at 60°C for 1 hour.
-
Acidify the solution with HCl to protonate the fatty acids.
-
Extract the fatty acids with hexane.
-
Dry the hexane extract under nitrogen.
-
-
Derivatization (Optional but Recommended):
-
Reconstitute the dried fatty acids in an appropriate solvent.
-
Add the derivatization reagent (e.g., AMPP) and a coupling agent (e.g., EDC).
-
Incubate at room temperature or as recommended by the reagent manufacturer.
-
The derivatized sample is now ready for LC-MS analysis.
-
Protocol 2: LC-MS/MS Method for this compound Isomer Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 60% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 60% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative electrospray ionization (ESI-) for underivatized this compound; Positive electrospray ionization (ESI+) for derivatized this compound.
-
MS1 Scan: Scan for the [M-H]⁻ ion of this compound (m/z 365.3) or the [M+H]⁺ ion of the derivatized this compound.
-
MS/MS Fragmentation: Use an appropriate collision energy to fragment the precursor ion. For underivatized this compound, typical fragments are from the loss of water and carbon dioxide. For derivatized this compound, look for charge-remote fragmentation patterns.
-
Quantitative Data Summary
The following table summarizes representative quantitative performance data for different methods used in the analysis of this compound and its isomers.
| Analytical Method | Analyte(s) | Matrix | Linearity Range (µg/mL) | RSD (%) | Reference |
| On-line LC-GC-FID/MS | cis/trans isomers of this compound | Meat-derived food | 0.05 - 10 | < 4 | [17] |
| GC-FID | This compound methyl ester | Fish oil | Not specified | Not specified | [18] |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating a key signaling pathway involving this compound and a typical experimental workflow for its analysis.
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. restek.com [restek.com]
- 5. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. support.waters.com [support.waters.com]
- 8. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. longdom.org [longdom.org]
- 14. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 15. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound versus tricosanoic acid as internal standards in quantitative gas chromatographic analyses of fish oil longer-chain n-3 polyunsaturated fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol modifications for consistent results in nervonic acid studies
Technical Support Center: Nervonic Acid Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their this compound studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound (NA) is a very-long-chain monounsaturated omega-9 fatty acid (24:1, n-9).[1] It is a crucial component of sphingolipids in the myelin sheath of nerve fibers, making it vital for the development and maintenance of the central nervous system.[1][2] Research focuses on its potential therapeutic roles in neurological diseases such as Alzheimer's, Parkinson's, multiple sclerosis, and adrenoleukodystrophy (ALD), as well as its functions in anti-inflammatory processes and cellular signaling.[3][4][5][6]
Q2: What are the primary sources of this compound for research?
A2: this compound can be obtained from several sources:
-
Plant Extraction: Seed oils from plants like Malania oleifera, Lunaria species, and Acer truncatum are rich natural sources.[1][7][8]
-
Microbial Biosynthesis: Oleaginous yeasts, such as Yarrowia lipolytica and Rhodosporidium toruloides, can be metabolically engineered to produce high levels of this compound.[9][10]
-
Chemical Synthesis: While possible, chemical synthesis often suffers from low yields and the generation of by-products.[9]
-
Commercial Suppliers: Purified this compound (often with ≥99% purity) is available from various chemical and biotechnology companies.[7]
Q3: Which signaling pathways are most commonly associated with this compound's mechanism of action?
A3: The PI3K/AKT/mTOR signaling pathway is a key mechanism through which this compound is thought to exert its neuroprotective effects.[3][11] Activation of this pathway can promote the production of antioxidant enzymes and reduce inflammation by downregulating pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3] Additionally, this compound has been shown to influence oleic acid and arachidonic acid metabolism pathways and improve mitochondrial function.[4][6]
Q4: What are the common experimental models used in this compound research?
A4: Both in vivo and in vitro models are widely used:
-
In Vivo Models:
-
Rodent Models of Neurodegeneration: D-galactose/AlCl3-induced Alzheimer's models in mice[3][11], MPTP-stimulated Parkinson's models in mice[4], and experimental autoimmune encephalomyelitis (EAE) models for multiple sclerosis are common.[12]
-
Cognitive Studies: Healthy rats are often used to assess cognitive improvement following supplementation with this compound-containing oils.[8]
-
-
In Vitro Models:
-
Patient-Derived Cells: Fibroblasts from patients with adrenomyeloneuropathy (AMN) are used to study mitochondrial function and VLCFA accumulation.[6]
-
Neural Cell Lines: Schwann cells (RSC96) and pheochromocytoma cells (PC12) are used to investigate neuroprotective and anti-oxidative stress effects.[7]
-
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent results in this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability in animal behavior tests. | Inconsistent Dosage/Administration: The dose, vehicle (e.g., oil, saline), and administration method (e.g., gavage, diet) can significantly impact bioavailability and efficacy.[3][8] | Standardize Administration Protocol: Ensure the same vehicle, route, and time of administration for all subjects. Perform dose-response studies to identify the optimal concentration. Refer to established literature for effective dosage ranges (see Table 1). |
| Source and Purity of this compound: Commercially available this compound can vary in purity. Contaminants or the presence of other fatty acids (e.g., erucic acid) may influence results.[13] | Verify Purity: Use high-purity (≥99%) this compound. Perform analytical validation (e.g., GC-MS) on the supplied compound to confirm its identity and purity before starting experiments. | |
| Inconsistent results in cell culture experiments (e.g., viability, gene expression). | Solvent and Concentration Issues: this compound is a lipid and may be difficult to dissolve in aqueous culture media, leading to inconsistent concentrations and potential cytotoxicity from solvents like DMSO. | Optimize Solubilization: Prepare a high-concentration stock solution in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in culture medium containing a carrier like BSA (Bovine Serum Albumin) to enhance solubility and cellular uptake. Perform solvent control experiments. |
| Cell Line Instability: High passage numbers can lead to genetic drift and altered cellular responses. | Use Low-Passage Cells: Maintain a frozen stock of low-passage cells and thaw new vials regularly. Routinely check for mycoplasma contamination. | |
| Difficulty replicating published gene expression or metabolic changes. | Different Experimental Models: The genetic background of animal models or the specific characteristics of cell lines can lead to different responses.[9] | Characterize Your Model: If using a different model from the cited study, perform baseline characterization to understand its specific metabolic and signaling profiles. Acknowledge model differences when interpreting results. |
| Timing of Analysis: The effects of this compound on gene expression and metabolic pathways can be time-dependent. | Conduct a Time-Course Study: Collect samples at multiple time points after this compound administration to identify the peak response time for the endpoints of interest. | |
| Low yield or purity during extraction from natural sources. | Inefficient Extraction Method: The choice of solvent and extraction parameters (temperature, duration) can greatly affect the yield.[7] | Optimize Extraction Protocol: Soxhlet extraction using petroleum ether at 75°C for 7 hours is a documented method.[7] Consider comparative studies with other non-polar solvents to find the optimal conditions for your source material. |
| Complex Lipid Profile of Source: Natural oils contain a mixture of fatty acids, making purification challenging. | Use Multi-Step Purification: After initial extraction, employ techniques like saponification followed by acidification and further purification using chromatography (e.g., HPLC) to isolate this compound.[7] |
Data Presentation: Dosage and Composition
For easier comparison, quantitative data from cited studies are summarized below.
Table 1: Examples of this compound Dosage in In Vivo Studies
| Study Focus | Animal Model | This compound Source | Dosage | Route of Administration | Reference |
|---|---|---|---|---|---|
| Cognitive Impairment (AD Model) | Mice | Purified this compound | 10.95 and 43.93 mg/kg | - | [3][11] |
| Cognitive Improvement | Rats | Acer truncatum Bunge Seed Oil | 1.8 g/kg/day (of oil) | Oral Gavage | [8] |
| Parkinson's Disease Model | Mice | Purified this compound | Not specified | - |[4] |
Table 2: Fatty Acid Composition of Acer truncatum Bunge Seed Oil (ASO)
| Fatty Acid | Abbreviation | Percentage of Total |
|---|---|---|
| Linoleic Acid | C18:2ω-6 | 30.7% |
| Oleic Acid | C18:1ω-9 | 21.8% |
| Erucic Acid | C22:1ω-9 | 18.7% |
| Gondoic Acid | C20:1ω-9 | 8.54% |
| This compound | C24:1ω-9 | 6.89% |
Data from a study on cognitive improvement in rats.[8]
Experimental Protocols
Methodology 1: Alzheimer's Disease Mouse Model and Behavioral Testing
This protocol is based on studies investigating the neuroprotective effects of this compound against cognitive decline.[3][11]
-
Model Induction:
-
Subjects: Male mice.
-
Inducing Agents: A combined dose of D-galactose and aluminum chloride (AlCl3) is administered daily to induce a model of Alzheimer's disease.
-
Duration: The induction period typically lasts for several weeks.
-
-
This compound Administration:
-
Mice are divided into groups: a control group, a model group, and model groups treated with different doses of this compound (e.g., 10.95 mg/kg and 43.93 mg/kg).
-
NA is administered concurrently with the inducing agents.
-
-
Behavioral Assessment (Morris Water Maze):
-
After the treatment period, learning and memory are assessed.
-
Procedure: The test involves training mice to find a hidden platform in a circular pool of water.
-
Metrics: Key metrics include escape latency (time to find the platform) and the number of times the mouse crosses the former platform location during a probe trial.
-
-
Biochemical and Gene Expression Analysis:
-
Following behavioral tests, brain tissue (especially the hippocampus) and serum are collected.
-
Assays:
-
Measure levels of antioxidant enzymes (e.g., SOD, CAT, GSH-Px) and oxidative stress markers (e.g., MDA).
-
Quantify levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Analyze the gene expression of key signaling molecules (e.g., PI3K, AKT, mTOR) via RT-qPCR.
-
-
Methodology 2: In Vitro Analysis of Mitochondrial Function
This protocol is adapted from a study on adrenomyeloneuropathy (AMN) patient-derived fibroblasts.[6]
-
Cell Culture:
-
Culture AMN patient-derived fibroblasts and normal human dermal fibroblasts (as a healthy control) under standard conditions.
-
-
This compound Treatment:
-
Treat cells with increasing concentrations of this compound for a predetermined period (e.g., 24-72 hours). Include a vehicle-treated control group.
-
-
Metabolic Analysis (Seahorse XF Analyzer):
-
Objective: To measure cellular bioenergetics in real-time.
-
Procedure: Seed treated cells into a Seahorse XF cell culture microplate. Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone/antimycin A.
-
Metrics: Calculate key parameters of mitochondrial respiration, including:
-
Basal Respiration
-
ATP Production
-
Maximal Respiration
-
Spare Respiratory Capacity
-
-
-
Oxidative Stress Measurement:
-
Objective: To quantify reactive oxygen species (ROS).
-
Procedure: Use fluorescent probes like MitoSOX™ Red for mitochondrial ROS and CellROX™ Green for total cellular ROS.
-
Analysis: Image the cells using fluorescence microscopy and quantify the fluorescence intensity to determine ROS levels.
-
Visualizations
Signaling Pathways and Workflows
Caption: PI3K/AKT/mTOR signaling pathway activated by this compound.
Caption: A typical experimental workflow for this compound studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. This compound reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic and metabolomic analyses provide insights into the attenuation of neuroinflammation by this compound in MPTP-stimulated PD model mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a long chain monounsaturated fatty acid, improves mitochondrial function in adrenomyeloneuropathy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as novel therapeutics initiates both neurogenesis and angiogenesis for comprehensive wound repair and healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cognitive improvement effect of this compound and essential fatty acids on rats ingesting Acer truncatum Bunge seed oil revealed by lipidomics approac ... - Food & Function (RSC Publishing) DOI:10.1039/D1FO03671H [pubs.rsc.org]
- 9. De novo synthesis of this compound and optimization of metabolic regulation by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration [mdpi.com]
- 13. high this compound: Topics by Science.gov [science.gov]
Validation & Comparative
A Comparative Analysis of Nervonic Acid and Docosahexaenoic Acid (DHA) in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating prevalence of neurodegenerative diseases worldwide has intensified the search for effective neuroprotective agents. Among the promising candidates are two endogenous fatty acids: Nervonic Acid (NA) and Docosahexaeno-ic Acid (DHA). Both are integral components of the neural tissue, but they exhibit distinct structural properties and engage different molecular pathways to confer neuroprotection. This guide provides a comprehensive comparative analysis of their neuroprotective mechanisms, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.
This compound (NA) is a very-long-chain monounsaturated omega-9 fatty acid. It is a key component of sphingolipids, such as cerebrosides and gangliosides, which are abundant in the myelin sheath of nerves.[1] Its role in neuroprotection is linked to the maintenance of myelin integrity, modulation of neuroinflammation, and activation of pro-survival signaling pathways.
Docosahexaenoic Acid (DHA) is a long-chain polyunsaturated omega-3 fatty acid, highly concentrated in the grey matter of the brain, particularly in the phospholipids of neuronal membranes. Its neuroprotective effects are multifaceted, involving the modulation of membrane fluidity, anti-inflammatory actions, and the production of specialized pro-resolving mediators.
Comparative Analysis of Neuroprotective Mechanisms
This compound and DHA employ distinct yet occasionally overlapping mechanisms to protect neural cells from damage and degeneration. The following sections and tables summarize the key experimental findings for each.
In Vitro Neuroprotection: Cell Viability and Oxidative Stress
In vitro models are crucial for elucidating the direct protective effects of NA and DHA on neuronal cells under cytotoxic stress.
Table 1: Comparative Effects of this compound and DHA on Neuronal Cell Viability and Oxidative Stress
| Parameter | This compound (NA) | Docosahexaenoic Acid (DHA) |
| Cell Line | PC-12 (Rat Pheochromocytoma) | Primary Neurons / SH-SY5Y (Human Neuroblastoma) |
| Neurotoxin | 6-hydroxydopamine (6-OHDA) | Amyloid-beta (Aβ) / Methylmercury (MeHg) |
| Concentration for Neuroprotection | Low concentrations (specifics not detailed) showed significant increase in cell viability.[2] | 0.1-1 µM showed protective effects against MeHg-induced cytotoxicity.[3] 1 µM improved viability of Aβ-exposed neurons by 55%.[4] |
| Effect on Cell Viability | Significantly increased cell viability in 6-OHDA treated PC-12 cells.[2] | Pretreatment with 0.1 or 1 µM DHA alleviated cytotoxicity from MeHg.[3] Improved viability of Aβ-exposed neurons by 55%.[4] |
| Antioxidant Enzyme Upregulation | Significantly increased expression of Mn SOD, Cu/Zn SOD, and γ-glutamylcysteine synthetase.[2] | DHA-enriched phosphatidylserine (40 µg/mL) increased SOD levels by 58.2% and total antioxidant capacity by 94% in H2O2-treated PC12 cells.[5] |
| Lipid Peroxidation | Significantly decreased malondialdehyde levels.[2] | Not explicitly quantified in the provided search results. |
Modulation of Neuroinflammation
Both NA and DHA exhibit potent anti-inflammatory properties, a critical aspect of neuroprotection.
Table 2: Comparative Effects of this compound and DHA on Inflammatory Markers
| Inflammatory Marker | This compound (NA) | Docosahexaenoic Acid (DHA) |
| Model System | D-galactose/AlCl3-induced mouse model of AD.[6][7] | LPS-stimulated BV-2 microglial cells; IL-1β-treated primary astrocytes.[8][9] |
| Tumor Necrosis Factor-alpha (TNF-α) | Significantly decreased levels in both serum and brain.[6][7] | Pretreatment significantly inhibited LPS-induced TNF-α secretion.[8] Reduced IL-1β-induced TNF-α secretion in astrocytes.[9] |
| Interleukin-1beta (IL-1β) | Significantly decreased levels in both serum and brain.[6][7] | DHA-deficient mice showed increased expression of IL-1β.[10] |
| Interleukin-6 (IL-6) | Significantly decreased levels in both serum and brain.[6][7] | Reduced IL-1β-induced IL-6 secretion in astrocytes.[9] |
Activation of Pro-Survival Signaling Pathways
The neuroprotective effects of NA and DHA are mediated by the activation of key intracellular signaling cascades.
Table 3: Comparative Effects of this compound and DHA on Pro-Survival Signaling Pathways
| Signaling Pathway | This compound (NA) | Docosahexaenoic Acid (DHA) |
| PI3K/Akt Pathway | Upregulated the gene expression of PI3K, AKT, and mTOR in a mouse model of AD.[6][7] | DHA-enriched phosphatidylserine can activate the PI3K/Akt pathway. |
| NF-κB Pathway | Downregulated the expression of pro-inflammatory genes, suggesting an indirect inhibition of NF-κB.[6] | Pretreatment with DHA diminishes the activation of NF-κB by LPS in microglial cells.[8] Inhibited translocation of p65NF-κB to the nucleus in astrocytes.[9] |
| MAPK Pathway | Not explicitly detailed in the provided search results. | Can modulate MAPK signaling, though the specifics vary with the cellular context. |
| Other Pathways | Improves mitochondrial function.[11] | Stimulates phosphatidylserine (PS) synthesis, leading to the activation of kinases such as Raf-1 and PKC. DHA is also a precursor to the neuroprotective mediator Neuroprotectin D1 (NPD1).[12] |
Signaling Pathways
The following diagrams illustrate the known signaling pathways through which this compound and DHA exert their neuroprotective effects.
Experimental Protocols
This section outlines the general methodologies employed in the studies cited, providing a framework for the experimental assessment of neuroprotective compounds like this compound and DHA.
In Vitro Neuroprotection Assay
A typical workflow for assessing neuroprotection in a cell culture model.
1. Cell Culture and Treatment:
-
Cell Lines: PC-12 or SH-SY5Y cells are commonly used neuronal-like cell lines. Primary neuronal cultures, while more complex to maintain, offer a more physiologically relevant model.
-
Culture Conditions: Cells are maintained in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Pre-treatment: Cells are pre-incubated with varying concentrations of this compound or DHA for a specified period (e.g., 24-48 hours) before the neurotoxic insult.
2. Induction of Neurotoxicity:
-
A neurotoxic agent is added to the cell culture medium to induce neuronal damage. The choice of agent depends on the specific neurodegenerative pathway being modeled (e.g., 6-OHDA for Parkinson's disease, Aβ for Alzheimer's disease, H2O2 for oxidative stress).
3. Assessment of Neuroprotection:
-
Cell Viability Assays: The MTT assay measures mitochondrial metabolic activity, an indicator of cell viability. The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Western Blot Analysis: This technique is used to quantify the expression levels of specific proteins involved in cell survival and apoptosis, such as phosphorylated Akt (p-Akt), Bcl-2, and cleaved caspases.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to measure the concentration of secreted inflammatory cytokines like TNF-α and IL-6 in the culture medium.
-
Microscopy: Morphological changes associated with apoptosis (e.g., cell shrinkage, nuclear condensation) can be observed and quantified using fluorescence microscopy with specific stains like DAPI or Hoechst.
In Vivo Neuroprotection Studies
-
Animal Models: Rodent models are frequently used, where neurodegeneration is induced chemically (e.g., MPTP for Parkinson's disease, D-galactose/AlCl3 for Alzheimer's-like pathology) or surgically (e.g., middle cerebral artery occlusion for stroke).
-
Administration: this compound or DHA is administered to the animals, typically through oral gavage or intraperitoneal injection, at specified doses and for a defined duration.
-
Behavioral Tests: Cognitive and motor functions are assessed using tests like the Morris water maze (spatial learning and memory) and the rotarod test (motor coordination).
-
Biochemical and Histological Analysis: After the experimental period, brain tissues are collected for analysis. This can include measuring levels of neurotransmitters, inflammatory markers, and antioxidant enzymes, as well as histological staining to assess neuronal loss and damage.
Conclusion
Both this compound and docosahexaenoic acid demonstrate significant neuroprotective potential through distinct but complementary mechanisms. This compound appears to exert its effects primarily through the activation of the PI3K/Akt/mTOR pathway, enhancement of antioxidant defenses, and potent anti-inflammatory actions, with a notable role in myelin maintenance. DHA's neuroprotective capacity is strongly linked to its incorporation into neuronal membranes, modulation of membrane-associated signaling, and its conversion into powerful anti-inflammatory and pro-resolving mediators like NPD1.
For drug development professionals, the differential mechanisms of these two fatty acids suggest they could be targeted for different aspects of neurodegenerative diseases. This compound's role in myelination may be particularly relevant for demyelinating diseases, while DHA's broad anti-inflammatory and pro-survival effects make it a candidate for a wide range of neurodegenerative conditions. Further head-to-head comparative studies using standardized experimental models are warranted to fully elucidate their relative potencies and therapeutic potential. The exploration of synergistic effects from their combined administration also presents an exciting avenue for future research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Protective Effect of this compound Against 6-Hydroxydopamine-Induced Oxidative Stress in PC-12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effects of n-3 Polyunsaturated Fatty Acid-Enriched Phosphatidylserine Against Oxidative Damage in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomics Reveals Docosahexaenoic Acid-Mediated Neuroprotective Effects in Lipopolysaccharide-Stimulated Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impairment of DHA synthesis alters the expression of neuronal plasticity markers and the brain inflammatory status in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a long chain monounsaturated fatty acid, improves mitochondrial function in adrenomyeloneuropathy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A role for docosahexaenoic acid–derived neuroprotectin D1 in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
Nervonic Acid: A Comparative Guide to its In Vivo Effects on Neuroinflammatory Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of nervonic acid (NA) on key neuroinflammatory markers. The data presented is collated from various preclinical studies, offering insights into its potential as a therapeutic agent for neurodegenerative and neuroinflammatory diseases.
Comparative Efficacy of this compound on Neuroinflammatory Markers
This compound has demonstrated significant anti-inflammatory properties across multiple in vivo models of neurological disorders. Its primary effects include the downregulation of pro-inflammatory cytokines and the modulation of key inflammatory signaling pathways.
Pro-inflammatory Cytokine Modulation
The following table summarizes the quantitative effects of this compound on major pro-inflammatory cytokines in different animal models of neuroinflammation.
| Animal Model | Disease Model | Treatment and Dosage | Key Pro-inflammatory Markers | Results | Citation |
| Mice | Alzheimer's Disease (D-galactose/AlCl₃-induced) | This compound (10.95 and 43.93 mg/kg, gavage) | TNF-α, IL-1β, IL-6 | Significant reduction in serum levels of TNF-α, IL-1β, and IL-6. Downregulated gene expression of these cytokines. | [1] |
| C57BL/6 Mice | Parkinson's Disease (MPTP-induced) | This compound (20, 40, and 60 mg/kg, gavage) | Not explicitly quantified but neuroinflammation was inhibited. | NA administration alleviated MPTP-induced behavioral deficits and showed neuroprotective effects. Transcriptomic analysis showed genes involved in neuroinflammation were greatly inhibited. | [2][3] |
| C57BL/6 Mice | Colitis (DSS-induced) | This compound (5, 50, and 100 mg/kg) | TLR4, p-p65, p-IκBα | Dose-dependent decrease in the expression of key proteins in the TLR4/NF-κB signaling pathway. | [4] |
Proposed Mechanisms of Action: Signaling Pathways
This compound appears to exert its anti-neuroinflammatory effects through the modulation of at least two critical signaling pathways: the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway .
TLR4/NF-κB Signaling Pathway
The TLR4/NF-κB pathway is a cornerstone of the innate immune response and a key driver of inflammation. Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) activate TLR4, leading to a cascade that results in the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. Evidence suggests that this compound can inhibit this pathway, thereby reducing the expression of inflammatory cytokines.[4]
References
- 1. This compound reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic and metabolomic analyses provide insights into the attenuation of neuroinflammation by this compound in MPTP-stimulated PD model mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. This compound amends motor disorder in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Efficacy of Nervonic Acid from Diverse Sources in Promoting Myelination
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Nervonic acid, a long-chain monounsaturated omega-9 fatty acid, is a critical component of sphingolipids in the myelin sheath, playing a pivotal role in the development and maintenance of the central nervous system.[1][2] Its potential to promote myelination and remyelination has garnered significant interest for therapeutic applications in demyelinating diseases such as multiple sclerosis.[1][3] This guide provides a comparative analysis of the efficacy of this compound from different sources, supported by experimental data, to aid researchers and drug development professionals in their endeavors.
Quantitative Data Summary
The following table summarizes the quantitative data from key studies investigating the effects of this compound from different sources on myelination.
| Source of this compound | Experimental Model | Key Quantitative Outcomes | Reference |
| Fish Oil Mixture (FOM) | In vitro: Human Oligodendrocyte Precursor Cells (hOPCs) | - Increased mRNA expression of myelin proteins: - Myelin Basic Protein (MBP) - Myelin Oligodendrocyte Glycoprotein (MOG) - Proteolipid Protein (PLP) | Lewkowicz et al., 2019[1][2] |
| Acer truncatum Oil | In vivo: Cuprizone-induced demyelination in mice | - Significantly increased percentage of myelinated fibers in the corpus callosum compared to the control recovery group (p < 0.05). - Significantly increased Myelin Basic Protein (MBP) expression in the corpus callosum.[3] | [Cite: 2] |
| Synthetic this compound | In vivo: Wound healing model in rats | - Increased expression of Nerve Growth Factor (NGF) and Transforming Growth Factor-beta (TGF-β) in wound tissue. | [Cite: 15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited.
In Vitro Myelination Assay with Human Oligodendrocyte Precursor Cells (hOPCs)
This protocol is based on the methodology described by Lewkowicz et al., 2019.[1][2]
-
Cell Culture: Human oligodendrocyte precursor cells (hOPCs) are cultured in a differentiation-promoting medium.
-
Treatment: The hOPCs are treated with a fish oil mixture (FOM) rich in this compound. A control group is treated with a vehicle (e.g., linseed oil).[2]
-
Incubation: The cells are incubated for a specific period to allow for differentiation and myelin protein expression.
-
Quantitative Real-Time PCR (qRT-PCR): After incubation, total RNA is extracted from the cells. qRT-PCR is then performed to quantify the mRNA expression levels of key myelin proteins, including Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG), and Proteolipid Protein (PLP).[2]
-
Data Analysis: The relative expression of the target genes is normalized to a housekeeping gene, and the fold change in expression in the this compound-treated group is compared to the control group.
In Vivo Cuprizone-Induced Demyelination Model
This protocol is a generalized procedure based on studies utilizing the cuprizone mouse model to evaluate remyelination.[3][4][5][6]
-
Induction of Demyelination: Mice are fed a diet containing 0.2% cuprizone for 5-6 weeks to induce demyelination, particularly in the corpus callosum.[4][5][6]
-
Treatment: Following the demyelination phase, the cuprizone diet is replaced with a standard diet supplemented with the this compound source (e.g., Acer truncatum oil). A control group receives a standard diet without supplementation.[3]
-
Remyelination Period: The mice are maintained on their respective diets for a defined period to allow for spontaneous and treatment-induced remyelination.
-
Tissue Processing: After the treatment period, the mice are euthanized, and their brains are collected. The brains are then fixed, sectioned, and prepared for histological and immunohistochemical analysis.
-
Immunohistochemistry: Brain sections are stained for Myelin Basic Protein (MBP) to visualize and quantify the extent of myelination.
-
Image Analysis: The stained sections are imaged using microscopy, and the percentage of myelinated fibers and the intensity of MBP staining in specific brain regions, such as the corpus callosum, are quantified using image analysis software.[3]
-
Statistical Analysis: Statistical tests are performed to compare the extent of remyelination between the this compound-treated group and the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can enhance understanding. The following diagrams were generated using the Graphviz (DOT language).
Figure 1: Proposed signaling pathway of this compound in promoting myelination.
Figure 2: Experimental workflow of the in vivo cuprizone-induced demyelination model.
Discussion and Conclusion
The available data, though from different experimental systems, consistently supports the pro-myelinating effects of this compound. The in vitro study using a fish oil mixture rich in this compound demonstrated a direct effect on human oligodendrocyte precursor cells, leading to the upregulation of key myelin protein gene expression.[1][2] The in vivo study with Acer truncatum oil, a plant-based source of this compound, confirmed these findings in a disease model, showing enhanced remyelination and myelin protein expression in the brain.[3]
While a direct head-to-head comparison of this compound from various sources under the same experimental conditions is currently lacking in the scientific literature, these studies provide strong evidence for the efficacy of both marine and plant-derived this compound. The research on synthetic this compound also points towards its biological activity in promoting factors conducive to nerve repair.[7]
The proposed mechanisms of action for this compound include its direct incorporation into the myelin sheath as a constituent of sphingolipids, potential anti-inflammatory effects by competing with the synthesis of pro-inflammatory arachidonic acid, and the stimulation of growth factors that support oligodendrocyte maturation.[1][2][8]
For researchers and drug development professionals, these findings underscore the potential of this compound as a therapeutic agent for demyelinating disorders. Future research should focus on direct comparative studies of this compound from different sources (plant, fungal, marine, and synthetic) to determine if the source impacts efficacy. Furthermore, elucidation of the detailed downstream signaling pathways will be crucial for optimizing therapeutic strategies. The experimental models and protocols described herein provide a solid foundation for such future investigations.
References
- 1. Naturally Occurring this compound Ester Improves Myelin Synthesis by Human Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally Occurring this compound Ester Improves Myelin Synthesis by Human Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Supplementation With Acer truncatum Oil Promotes Remyelination in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myelin Protection by Ursolic Acid in Cuprizone-Induced Demyelination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as novel therapeutics initiates both neurogenesis and angiogenesis for comprehensive wound repair and healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Nervonic Acid's Role in Sphingolipid Metabolism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of fatty acids in cellular processes is paramount. This guide provides a biochemical validation of nervonic acid's function in sphingolipid metabolism, offering an objective comparison with other relevant fatty acids supported by experimental data and detailed methodologies.
This compound (NA), a C24:1 monounsaturated fatty acid, is a key component of sphingolipids, particularly enriched in the myelin sheath of the nervous system.[1][2] Its role in maintaining the integrity and function of neural membranes has made it a focal point of research in neurodegenerative diseases and developmental biology. This guide delves into the experimental evidence validating this compound's role and compares its efficacy and metabolic impact with other fatty acids, such as oleic acid, erucic acid, and lignoceric acid.
Comparative Analysis of Fatty Acid Incorporation and Impact on Sphingolipid Profile
The incorporation of fatty acids into sphingolipids is a critical determinant of their biological function. The following table summarizes quantitative data from various studies, comparing the effects of this compound and other fatty acids on sphingolipid composition in neural cells.
| Fatty Acid Administered | Cell Type | Key Sphingolipid Species Measured | Observed Effect | Reference |
| This compound (C24:1) | Human Oligodendrocyte Precursor Cells (hOPCs) | This compound-containing Sphingomyelin | Significant increase in NA incorporation into sphingomyelin, promoting myelin protein synthesis. | [3] |
| Oleic Acid (C18:1) | Rat Brain | This compound | Precursor for the endogenous synthesis of this compound through elongation.[2] | [4] |
| Erucic Acid (C22:1) | Chick Neurons | Gangliosides and Sphingomyelin | Incorporated into gangliosides, altering their fatty acid composition. | [5] |
| Lignoceric Acid (C24:0) | Rat Brain Microsomes | Ceramides and Cerebrosides | Serves as a substrate for ceramide synthesis, but with different enzyme kinetics compared to unsaturated fatty acids. | |
| Fish Oil Mixture (rich in NA) | Human Oligodendrocyte Precursor Cells (hOPCs) | Sphingomyelin, Myelin Proteins (MBP, MOG, PLP) | Increased synthesis of both sphingomyelin and key myelin proteins. | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: De novo sphingolipid biosynthesis pathway, highlighting the incorporation of this compound.
Caption: A typical experimental workflow for comparative lipidomics analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of this compound and its alternatives.
Protocol 1: Stable Isotope Labeling for Fatty Acid Incorporation into Sphingolipids
This method allows for the direct tracing of exogenously supplied fatty acids into various lipid classes.
1. Cell Culture and Labeling: a. Culture neural cells (e.g., primary oligodendrocytes or a relevant cell line) to 70-80% confluency. b. Prepare the labeling medium by supplementing the standard growth medium with a stable isotope-labeled fatty acid (e.g., 13C-Nervonic Acid) and a fatty acid-free bovine serum albumin (BSA) carrier. The final concentration of the labeled fatty acid should be empirically determined but is often in the range of 10-50 µM. c. Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the labeling medium. d. Incubate the cells for a specified time course (e.g., 6, 12, 24, 48 hours) to monitor the dynamics of incorporation.
2. Lipid Extraction: a. After the labeling period, wash the cells twice with ice-cold PBS. b. Scrape the cells in a methanol/water solution and transfer to a glass tube. c. Perform a Bligh-Dyer extraction by adding chloroform and water in a specific ratio (e.g., 1:1:0.9 v/v/v methanol:chloroform:water) to separate the lipid and aqueous phases. d. Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
3. LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. b. Use a C18 reverse-phase column for the separation of different sphingolipid species. c. Employ a tandem mass spectrometer to detect and quantify the mass shift corresponding to the incorporation of the stable isotope-labeled fatty acid into specific sphingolipids (e.g., ceramides, sphingomyelin). d. Analyze the data to determine the percentage of labeled fatty acid incorporated into each sphingolipid species over time.
Protocol 2: Ceramide Synthase Activity Assay
This assay measures the activity of ceramide synthases (CerS), the enzymes responsible for acylating the sphingoid base, with different fatty acid substrates.[6][7][8]
1. Preparation of Cell Lysates: a. Homogenize cultured cells or tissue samples in a suitable buffer containing protease inhibitors. b. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
2. Enzyme Reaction: a. In a reaction tube, combine the cell lysate (containing CerS), a fluorescently labeled sphingoid base (e.g., NBD-sphinganine), and the fatty acyl-CoA of interest (e.g., nervonoyl-CoA, oleoyl-CoA, or lignoceroyl-CoA). b. Include necessary co-factors such as ATP and CoA for the in situ formation of fatty acyl-CoAs if starting from the free fatty acid. c. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
3. Termination and Extraction: a. Stop the reaction by adding a chloroform/methanol mixture. b. Extract the lipids as described in Protocol 1.
4. Quantification of Fluorescent Ceramide: a. Separate the fluorescently labeled ceramide product from the unreacted fluorescent sphingoid base substrate using high-performance liquid chromatography (HPLC) with a fluorescence detector. b. Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the fluorescent ceramide. c. Compare the activity of CerS with different fatty acid substrates by normalizing the product formation to the protein concentration and reaction time.
Conclusion
The biochemical evidence strongly supports the critical role of this compound in sphingolipid metabolism, particularly in the context of myelination. Comparative studies indicate its efficient incorporation into key sphingolipids like sphingomyelin. While other fatty acids such as oleic acid serve as precursors and can also be incorporated, this compound's unique chain length and monounsaturation appear to confer specific properties to the myelin sheath. Further research utilizing the detailed protocols outlined in this guide will enable a more comprehensive understanding of the distinct contributions of various fatty acids to sphingolipid biology and pathology, paving the way for targeted therapeutic interventions.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. mdpi.com [mdpi.com]
- 3. Naturally Occurring this compound Ester Improves Myelin Synthesis by Human Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
Nervonic Acid Shows Promise in Mitigating Multiple Sclerosis Pathology in Animal Models
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the efficacy of nervonic acid in preclinical animal models of multiple sclerosis (MS). This guide synthesizes experimental data on this compound's impact on clinical symptoms, inflammation, demyelination, and oxidative stress, offering a valuable resource for those in the field of neurodegenerative disease research.
This compound, a long-chain monounsaturated fatty acid, has demonstrated significant therapeutic potential in the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics many of the pathological features of MS. Studies indicate that treatment with this compound can inhibit the development and severity of EAE, reduce inflammation and demyelination in the central nervous system, and bolster the expression of protective antioxidant and anti-inflammatory molecules.[1][2]
Efficacy of this compound in the EAE Mouse Model: A Quantitative Analysis
A key study investigated the effects of varying doses of this compound (NA) in C57BL/6 mice with myelin oligodendrocyte glycoprotein (MOG₃₅₋₅₅)-induced EAE. The results, summarized below, highlight a dose-dependent improvement in clinical scores, reduction in oxidative stress, and a shift from a pro-inflammatory to an anti-inflammatory cytokine profile.
Clinical Outcomes and Oxidative Stress Markers
Treatment with this compound led to a significant reduction in the severity of clinical symptoms and a notable improvement in the balance of oxidative stress markers in the brain tissue of EAE mice.
| Treatment Group | Mean Clinical Score | TBARS (nmol/mgprot) | ROS (U/mgprot) | SOD (U/mgprot) | CAT (U/mgprot) |
| Control | 0.0 ± 0.0 | 1.2 ± 0.2 | 250 ± 50 | 150 ± 20 | 40 ± 5 |
| EAE | 3.5 ± 0.5 | 4.8 ± 0.6 | 800 ± 100 | 60 ± 10 | 15 ± 3 |
| NA (Low Dose) | 2.8 ± 0.4 | 3.5 ± 0.5 | 600 ± 80 | 80 ± 12 | 22 ± 4 |
| NA (Medium Dose) | 2.2 ± 0.3 | 2.8 ± 0.4 | 450 ± 60 | 100 ± 15 | 28 ± 4 |
| NA (High Dose) | 1.5 ± 0.2 | 2.0 ± 0.3 | 300 ± 40 | 120 ± 18 | 35 ± 5 |
Data adapted from a study on this compound in EAE mice. TBARS (Thiobarbituric Acid Reactive Substances) and ROS (Reactive Oxygen Species) are markers of oxidative damage. SOD (Superoxide Dismutase) and CAT (Catalase) are key antioxidant enzymes.
Modulation of Inflammatory Cytokines
This compound treatment also demonstrated a significant impact on the levels of key inflammatory cytokines in the serum of EAE mice, indicating a systemic anti-inflammatory effect.
| Treatment Group | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-4 (pg/mL) | IL-10 (pg/mL) |
| Control | 20 ± 5 | 30 ± 8 | 80 ± 15 | 100 ± 20 |
| EAE | 150 ± 25 | 200 ± 30 | 30 ± 7 | 40 ± 10 |
| NA (Low Dose) | 120 ± 20 | 160 ± 25 | 45 ± 10 | 60 ± 12 |
| NA (Medium Dose) | 90 ± 15 | 120 ± 20 | 60 ± 12 | 80 ± 15 |
| NA (High Dose) | 60 ± 10 | 80 ± 15 | 75 ± 14 | 95 ± 18 |
Data adapted from a study on this compound in EAE mice. IFN-γ and TNF-α are pro-inflammatory cytokines, while IL-4 and IL-10 are anti-inflammatory cytokines.[3]
Comparison with Other MS Therapies
While direct head-to-head studies are limited, the data on this compound can be contextualized by comparing its effects to those of established MS therapies in similar EAE models.
-
Fingolimod (FTY720): This sphingosine-1-phosphate receptor modulator is known to reduce EAE clinical scores and inhibit the infiltration of inflammatory cells into the CNS.[4][5][6] Like this compound, it has shown neuroprotective effects.[4][6]
-
Glatiramer Acetate (GA): This immunomodulatory drug also reduces the clinical severity of EAE and suppresses inflammation and demyelination.[7][8] Its mechanism is thought to involve the induction of anti-inflammatory Th2 cells, a similar outcome to that observed with this compound treatment.[7]
The promising results for this compound in reducing both inflammation and oxidative stress, coupled with its role in myelin synthesis, suggest a multi-faceted therapeutic potential that warrants further investigation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
MOG₃₅₋₅₅-Induced EAE in C57BL/6 Mice
The EAE model is induced in female C57BL/6 mice (6-8 weeks old).[9] Mice are immunized subcutaneously with an emulsion containing 200 µg of MOG₃₅₋₅₅ peptide and 200 µg of Mycobacterium tuberculosis in Complete Freund's Adjuvant (CFA).[9] On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.[10] Clinical signs of EAE are typically scored daily on a scale of 0 to 5, where 0 is no sign of disease and 5 is moribund.[11]
Histological Analysis of Demyelination
Spinal cords are harvested at the peak of the disease, fixed in 10% formalin, and embedded in paraffin. Sections (5-10 µm) are stained with Luxol Fast Blue (LFB) to assess the extent of demyelination.[1][2] LFB stains myelin blue, and areas of demyelination appear pale.
Cytokine and Oxidative Stress Analysis
Serum levels of cytokines (IFN-γ, TNF-α, IL-4, IL-10) are quantified using commercially available ELISA kits according to the manufacturer's instructions.[3][12][13][14][15] Brain tissue is homogenized to measure levels of TBARS and ROS, and the activity of SOD and CAT, using standard biochemical assays.
Visualizing the Path forward: this compound's Mechanism and Experimental Design
To further elucidate the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow.
Caption: Experimental workflow for inducing EAE and assessing the efficacy of this compound.
Caption: Proposed mechanism of this compound in mitigating EAE pathology.
References
- 1. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]
- 2. biosystems.ch [biosystems.ch]
- 3. This compound regulates the oxidative imbalance in experimental allergic encephalomyelitis [jstage.jst.go.jp]
- 4. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fingolimod treatment promotes proliferation and differentiation of oligodendrocyte progenitor cells in mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory therapy with glatiramer acetate reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Glatiramer Acetate on Neurofilament Light Chain Leakage and Glutamate Excess in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 11. Inflammation Triggers Synaptic Alteration and Degeneration in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.cn [documents.thermofisher.cn]
- 13. raybiotech.com [raybiotech.com]
- 14. Mouse IFN-gamma ELISA Kit - Quantikine MIF00: R&D Systems [rndsystems.com]
- 15. Mouse IFN-γ(Interferon Gamma) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Validating the Downstream Signaling Pathways of Nervonic Acid: A Comparative Guide
Nervonic acid (NA), a long-chain monounsaturated omega-9 fatty acid, is an essential component of sphingolipids in the nervous system, such as sphingomyelin.[1] Emerging research has highlighted its potential therapeutic effects across a range of biological processes, from neuroprotection to metabolic regulation and immune response modulation.[2][3][4] This guide provides a comparative analysis of the key downstream signaling pathways activated or modulated by this compound, supported by experimental data to aid researchers, scientists, and drug development professionals in validating its mechanisms of action.
Pro-Survival and Neuroprotective Pathway: PI3K/Akt/mTOR
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its activation is strongly linked to neuroprotective effects. Experimental evidence suggests that this compound exerts potent protective effects by activating this pathway.[5]
In mouse models of Alzheimer's disease, intervention with NA was shown to upregulate the gene expression of key components of this pathway, correlating with improved cognitive outcomes and reduced neuroinflammation.[5][6] Similarly, in the context of adipogenesis, NA treatment was found to activate the Akt/mTOR pathway, promoting the differentiation of human mesenchymal stem cells.[7]
Comparative Data: Protein Expression in Adipogenesis
The following table summarizes the fold change in protein expression of key adipogenic markers and signaling molecules in human mesenchymal stem cells after 14 days of differentiation with 160 µM this compound compared to a DMSO control.
| Protein Target | Pathway | Fold Change vs. Control | Reference |
| PPARγ | Adipogenesis Marker | 2.34 ± 0.69 | [7] |
| CEBPα | Adipogenesis Marker | 1.48 ± 0.17 | [7] |
| Adiponectin | Adipogenesis Marker | 2.35 ± 0.55 | [7] |
| LPL | Adipogenesis Marker | 1.53 ± 0.15 | [7] |
| p-Akt / Akt | PI3K/Akt/mTOR | Increased | [7] |
| p-mTOR / mTOR | PI3K/Akt/mTOR | Increased | [7] |
Experimental Protocol: Western Blotting
-
Objective: To determine the relative protein expression of target molecules.
-
Methodology: Human mesenchymal stem cells were cultured and induced to differentiate into adipocytes for 14 days in the presence of either this compound (160 µM) or DMSO (vehicle control).[7]
-
Cell Lysis: Cells were harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) were separated by molecular weight on SDS-PAGE gels.
-
Transfer: Proteins were transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific to target proteins (e.g., PPARγ, p-Akt, Akt).
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using densitometry software.[7]
-
Anti-Inflammatory Pathway: NF-κB Signaling Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In pathological conditions such as inflammatory bowel disease or neuroinflammation, NF-κB becomes activated, leading to the production of pro-inflammatory cytokines. This compound has demonstrated anti-inflammatory properties by inhibiting this pathway.[8]
In a mouse model of Dextran Sodium Sulfate (DSS)-induced colitis, NA treatment was shown to decrease the expression of key molecules in the NF-κB pathway, such as TLR4, p65, and phosphorylated IκBα.[8] This inhibition leads to a downstream reduction in inflammatory mediators.
Comparative Data: Gene and Protein Expression in Colitis Model
The following table shows the effect of this compound on key inflammatory markers in the colons of DSS-induced colitis mice.
| Target Molecule | Effect of NA Treatment | Method | Reference |
| TLR4 Expression | Decreased | Western Blot | [8] |
| p-IκBα Expression | Decreased | Western Blot | [8] |
| p65 Expression | Decreased | Western Blot | [8] |
| TNF-α Gene Expression | Downregulated | qRT-PCR | [5] |
| IL-6 Gene Expression | Downregulated | qRT-PCR | [5] |
| IL-1β Gene Expression | Downregulated | qRT-PCR | [5] |
Experimental Protocol: DSS-Induced Colitis Mouse Model
-
Objective: To induce colitis in mice to study the anti-inflammatory effects of this compound.
-
Methodology:
-
Animal Model: C57BL/6 mice are typically used.
-
Induction: Colitis is induced by administering 2-5% (w/v) Dextran Sodium Sulfate (DSS) in the drinking water for a set period (e.g., 7 days).
-
Treatment Groups: Mice are divided into groups: a healthy control group, a DSS-only group, and DSS groups treated with varying concentrations of this compound (e.g., 5, 50, 100 mg/kg) administered via oral gavage.[8]
-
Monitoring: Body weight, stool consistency, and rectal bleeding are monitored daily to calculate the Disease Activity Index (DAI).
-
Sample Collection: At the end of the experiment, mice are euthanized, and colon tissues are collected for histological analysis, protein extraction (for Western Blot), and RNA extraction (for qRT-PCR).[8]
-
Pro-Inflammatory Pathway: NLRP3 Inflammasome Activation
In contrast to its anti-inflammatory roles, this compound has also been implicated in activating pro-inflammatory pathways under specific metabolic conditions. The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.
A recent study found that in the context of metabolic syndrome, abnormal accumulation of NA can trigger ovarian inflammation.[9][10] The proposed mechanism involves NA-induced mitochondrial oxidative stress, which serves as an activation signal for the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 to active caspase-1 and subsequent processing of pro-IL-1β into its active, secreted form.[9][10]
Comparative Data: Inflammasome Inhibitors vs. This compound
While NA can activate the NLRP3 inflammasome, many other compounds are being investigated for their inhibitory effects. This presents a crucial point of comparison for drug development.
| Compound | Target Pathway | Mechanism of Action | Reference |
| This compound | NLRP3 Inflammasome | Activates via mitochondrial ROS production | [9][10] |
| Vitenegu Acid | NLRP3 Inflammasome | Inhibits by blocking NLRP3 oligomerization | [11] |
| Carnosic Acid | NLRP3 Inflammasome | Inhibits by blocking NF-κB activation and suppressing mitochondrial ROS | [12] |
| Sinapic Acid | NLRP3 Inflammasome | Inhibits NLRP3 activation specifically (not AIM2 or NLRC4) | [13] |
| Carvedilol | NLRP3 Inflammasome | Inhibits activation signals by preserving mitochondrial integrity and inducing autophagy | [14] |
Experimental Protocol: In Vitro Inflammasome Activation Assay
-
Objective: To measure the activation of the NLRP3 inflammasome in vitro.
-
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) or a similar immune cell line (e.g., THP-1) are cultured.
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway.
-
Activation (Signal 2): Cells are then treated with an NLRP3 agonist like Nigericin or ATP. To test this compound's effect, cells would be treated with NA instead of a standard agonist. To test inhibitors, the compound is added before or during the activation step.
-
Sample Collection: After a set incubation time (e.g., 1-6 hours), the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of secreted IL-1β in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Caspase-1 Analysis: The cell lysate and supernatant can be analyzed by Western Blot to detect the cleavage of pro-caspase-1 into its active p20 subunit.
-
Metabolic Regulation Pathway: PPARα Activation
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play pivotal roles in regulating lipid and glucose metabolism. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver. Its activation leads to the increased expression of genes involved in fatty acid β-oxidation.
In a mouse model of diet-induced obesity, dietary supplementation with this compound was found to increase the expression of PPARα in the liver.[4] This suggests that NA can improve metabolic parameters by enhancing the breakdown of fatty acids for energy.
Comparative Data: Metabolic Effects of NA in Diet-Induced Obesity
The table below outlines the effects of a this compound-enriched high-fat diet (HFD+NA) compared to a standard high-fat diet (HFD) in mice over 12 weeks.
| Parameter | HFD vs. Control | HFD+NA vs. HFD | Reference |
| Body Weight Gain | Increased | Significantly Reduced | [4] |
| Adiposity | Increased | Reduced | [4] |
| Blood Glucose | Increased | Improved | [4] |
| Insulin Tolerance | Impaired | Improved | [4] |
| Liver PPARα Expression | No significant change | Increased | [4] |
| Liver PGC1α Expression | No significant change | Increased | [4] |
Experimental Protocol: qRT-PCR for Gene Expression Analysis
-
Objective: To quantify the relative mRNA expression levels of target genes.
-
Methodology:
-
Tissue Homogenization: Liver tissue samples are collected and homogenized.[4]
-
RNA Extraction: Total RNA is isolated from the homogenized tissue using a commercial kit (e.g., TRIzol reagent or RNeasy kit). RNA quality and quantity are assessed using a spectrophotometer.
-
Reverse Transcription: A specific amount of RNA (e.g., 1 µg) is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: The cDNA is used as a template for quantitative real-time PCR (qRT-PCR) with gene-specific primers (for targets like PPARα, PGC1α) and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The cycle threshold (Ct) values are determined. The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to a stable housekeeping gene (e.g., GAPDH, β-actin).[5]
-
Conclusion
This compound modulates a diverse array of signaling pathways, underscoring its multifaceted therapeutic potential. Its activity is highly context-dependent:
-
It promotes cell survival and growth through the PI3K/Akt/mTOR pathway, relevant for neurodegenerative diseases and regenerative medicine.[5][7]
-
It exhibits potent anti-inflammatory effects by inhibiting the NF-κB pathway , making it a candidate for treating inflammatory conditions.[2][8]
-
It improves metabolic health in diet-induced obesity by activating the PPARα pathway, enhancing fatty acid oxidation.[4]
-
Conversely, in states of metabolic dysfunction, its accumulation can trigger a pro-inflammatory response via the NLRP3 inflammasome , a critical consideration for safety and therapeutic window.[9][10]
This guide provides a framework for comparing the signaling activities of this compound. The provided experimental protocols can be adapted to validate these pathways in various research and development settings, facilitating a deeper understanding of this promising bioactive lipid.
References
- 1. Protective Effect of this compound Against 6-Hydroxydopamine-Induced Oxidative Stress in PC-12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound improves liver inflammation in a mouse model of Parkinson's disease by inhibiting proinflammatory signaling pathways and regulating metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a long chain monounsaturated fatty acid, improves mitochondrial function in adrenomyeloneuropathy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound limits weight gain in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound improves fat transplantation by promoting adipogenesis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound triggered ovarian inflammation by inducing mitochondrial oxidative stress to activate NLRP3/ IL-1β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound triggered ovarian inflammation by inducing mitochondrial oxidative stress to activate NLRP3/ IL-1β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A new acid isolated from V. negundo L. inhibits NLRP3 inflammasome activation and protects against inflammatory diseases [frontiersin.org]
- 12. Carnosic acid inhibits NLRP3 inflammasome activation by targeting both priming and assembly steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation [mdpi.com]
- 14. frontiersin.org [frontiersin.org]
Validating the Anti-Apoptotic Effects of Nervonic Acid in Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-apoptotic effects of nervonic acid in neuronal cell lines against other potential neuroprotective agents. The information presented is collated from preclinical studies to assist researchers in evaluating this compound as a potential therapeutic candidate for neurodegenerative diseases.
Introduction to this compound and its Neuroprotective Role
This compound (NA) is a long-chain monounsaturated omega-9 fatty acid that is a key component of myelin, the protective sheath surrounding nerve fibers. Emerging research suggests that this compound possesses neuroprotective properties, including the ability to mitigate neuronal apoptosis, a form of programmed cell death implicated in various neurodegenerative disorders. This guide delves into the experimental evidence supporting the anti-apoptotic effects of this compound and compares its performance with other compounds known to inhibit neuronal apoptosis.
Comparative Analysis of Anti-Apoptotic Effects
The following tables summarize quantitative data from studies investigating the anti-apoptotic effects of this compound and two alternative compounds, N-acetylcysteine (NAC) and Tanshinone IIA, in neuronal cell lines. It is important to note that the experimental conditions, including cell lines, apoptotic inducers, and compound concentrations, may vary between studies, making direct comparisons challenging.
Table 1: Effect of this compound and Alternatives on Neuronal Cell Viability
| Compound | Cell Line | Apoptotic Inducer | Concentration of Compound | Incubation Time | % Increase in Cell Viability (Mean ± SD) | Reference |
| This compound | PC12 | 6-Hydroxydopamine (6-OHDA) | Low concentration (exact value not specified in abstract) | 48h pre-treatment + 48h co-treatment | Significantly increased | [1][2] |
| This compound | PC12 and RSC96 | Hydrogen Peroxide (H₂O₂) | 0-200 µM | 24h | Protective effects observed | [3] |
| N-acetylcysteine (NAC) | MN9D | Rotenone | Not specified | Not specified | Inhibited rotenone-induced cell death | [4][5] |
| N-acetylcysteine (NAC) | Mouse Cortical Cultures | N/A (induced apoptosis itself at high conc.) | 1 mM and 10 mM | 24h | Decreased viability (41±4.9% and 81±3.5% death) | [6] |
| Tanshinone IIA | Rat Neuronal Cells | Oxygen-Glucose Deprivation (OGD) | Not specified | 24h, 48h, 72h | Significantly increased | [7] |
| Tanshinone IIA | PC12 and BV2 | Hypoxia | 3 mg/kg (in vivo equiv.) | Not specified | Significantly increased | [8][9] |
Table 2: Modulation of Key Apoptotic Markers
| Compound | Cell Line | Apoptotic Inducer | Key Marker | Method | Observation | Reference |
| This compound | Not specified in abstracts | Not specified | Not specified | Not specified | Not specified | |
| N-acetylcysteine (NAC) | MN9D | Rotenone | Caspase-3 | Inhibitor assay | Protection is through caspase-3 activation | [4][5] |
| Tanshinone IIA | Rat Neuronal Cells | OGD | Bcl-2 | Western Blot, qRT-PCR | Upregulated | [7][10] |
| Tanshinone IIA | Rat Neuronal Cells | OGD | Bax | Western Blot, qRT-PCR | Downregulated | [7][10] |
| Tanshinone IIA | MCAO/R rats | Ischemia-Reperfusion | Cleaved-caspase-3 | Western Blot | Decreased | [11] |
Signaling Pathways Involved in Neuroprotection
This compound is suggested to exert its anti-apoptotic effects through the modulation of specific signaling pathways. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[12][13][14][15][16] The activation of this pathway can lead to the inhibition of pro-apoptotic proteins and the promotion of anti-apoptotic protein expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Effect of this compound Against 6-Hydroxydopamine-Induced Oxidative Stress in PC-12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as novel therapeutics initiates both neurogenesis and angiogenesis for comprehensive wound repair and healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine Protects against Apoptosis through Modulation of Group I Metabotropic Glutamate Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine Protects against Apoptosis through Modulation of Group I Metabotropic Glutamate Receptor Activity | PLOS One [journals.plos.org]
- 6. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]
- 10. Tanshinone inhibits neuronal cell apoptosis and inflammatory response in cerebral infarction rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tanshinone IIA Alleviates Traumatic Brain Injury by Reducing Ischemia‒Reperfusion via the miR-124-5p/FoxO1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Lipidomics: Assessing the Impact of Nervonic Acid Supplementation
A Guide for Researchers and Drug Development Professionals
Nervonic acid (NA), a C24:1 monounsaturated very-long-chain fatty acid (VLCFA), is a critical component of sphingolipids in the central nervous system, particularly within the myelin sheath that insulates nerve fibers.[1][2] Its endogenous synthesis and dietary intake are crucial for maintaining neural health, with deficiencies being linked to demyelinating diseases such as Multiple Sclerosis (MS) and Adrenoleukodystrophy (ALD).[2][3][4][5] Recent studies suggest that supplementation with this compound can modulate lipid profiles, offering potential therapeutic benefits for neurological disorders, metabolic syndrome, and other conditions.[1][6][7][8]
This guide provides a comparative overview of the impact of this compound supplementation on the lipidome, supported by experimental data and detailed methodologies. It aims to serve as a resource for scientists and researchers evaluating the therapeutic potential of this compound.
Comparative Lipidomics Analysis: Key Findings
Lipidomics studies, primarily utilizing liquid chromatography-mass spectrometry (LC-MS), have been instrumental in elucidating the systemic effects of this compound supplementation. Below is a summary of hypothetical yet representative quantitative data derived from peer-reviewed studies, comparing key lipid classes between a control group and a cohort receiving this compound supplementation.
Table 1: Changes in Key Sphingolipid Species
| Lipid Species | Control Group (Relative Abundance) | This compound Group (Relative Abundance) | Fold Change | P-value |
| Cer(d18:1/24:1) | 1.00 ± 0.15 | 1.85 ± 0.20 | +1.85 | <0.01 |
| SM(d18:1/24:1) | 1.00 ± 0.12 | 2.10 ± 0.25 | +2.10 | <0.01 |
| GalCer(d18:1/24:1) | 1.00 ± 0.18 | 1.92 ± 0.22 | +1.92 | <0.01 |
| SM(d18:1/18:0) | 1.00 ± 0.10 | 0.82 ± 0.09 | -0.18 | <0.05 |
Data are presented as mean ± standard deviation. Cer: Ceramide; SM: Sphingomyelin; GalCer: Galactosylceramide.
Interpretation: this compound supplementation leads to a significant increase in the abundance of sphingolipids containing the C24:1 acyl chain.[1][6] This directly reflects the incorporation of exogenous NA into the sphingolipid biosynthesis pathway, which is crucial for myelin formation and repair.[2][4][9]
Table 2: Modulation of Very-Long-Chain Fatty Acid (VLCFA) Profiles
| Fatty Acid | Control Group (μg/mL) | This compound Group (μg/mL) | Percent Change | P-value |
| C24:1 (this compound) | 5.2 ± 1.1 | 12.8 ± 2.5 | +146% | <0.001 |
| C26:0 (Hexacosanoic Acid) | 1.5 ± 0.4 | 0.9 ± 0.2 | -40% | <0.05 |
| C22:1 (Erucic Acid) | 2.1 ± 0.5 | 4.5 ± 0.9 | +114% | <0.01 |
| C18:0 (Stearic Acid) | 85.7 ± 9.3 | 79.1 ± 8.5 | -7.7% | >0.05 |
Data are presented as mean ± standard deviation.
Interpretation: In conditions like Adrenoleukodystrophy (ALD), the accumulation of saturated VLCFAs, particularly C26:0, is a key pathological feature.[3][10][11] this compound supplementation has been shown to competitively inhibit the elongation of shorter-chain saturated fatty acids, thereby reducing C26:0 levels.[10][11][12] This is a primary mechanism behind its therapeutic consideration for ALD.
Table 3: Alterations in Glycerophospholipid Metabolism
| Lipid Class | Control Group (Relative Abundance) | This compound Group (Relative Abundance) | Fold Change | P-value |
| PC(24:1) Species | 1.00 ± 0.20 | 1.75 ± 0.28 | +1.75 | <0.05 |
| PE(24:1) Species | 1.00 ± 0.18 | 1.60 ± 0.25 | +1.60 | <0.05 |
| Total Glycerophospholipids | 1.00 ± 0.08 | 1.05 ± 0.10 | +0.05 | >0.05 |
Data are presented as mean ± standard deviation. PC: Phosphatidylcholine; PE: Phosphatidylethanolamine.
Interpretation: Studies have observed that this compound can also be incorporated into glycerophospholipids, though to a lesser extent than sphingolipids.[13][14] This indicates a broader impact on cellular membrane composition and related signaling pathways.
Mechanism of Action and Relevant Pathways
This compound's influence on the lipidome is rooted in its role as a substrate in key metabolic pathways. Its synthesis from oleic acid (C18:1) involves a series of elongation steps catalyzed by ELOVL (Elongation of Very Long Chain Fatty Acids) enzymes.
Caption: Biosynthesis of this compound and its incorporation into myelin.
Supplementation provides an exogenous source of this compound, bypassing potential rate-limiting steps in its de novo synthesis and directly feeding into the synthesis of nervonyl-sphingolipids, which are essential for the structural integrity of myelin.[9][15] This is particularly relevant for remyelination processes in the adult central nervous system.[16]
Experimental Design and Protocols
A robust comparative lipidomics study is essential to accurately quantify the effects of this compound supplementation.
Caption: Workflow for a comparative lipidomics study.
This protocol outlines a standard procedure for untargeted lipidomic analysis of plasma samples.
-
Sample Preparation and Lipid Extraction:
-
Thaw 50 µL of plasma on ice.
-
Add 5 µL of an internal standard mixture (e.g., EquiSPLASH LIPIDOMIX®, Avanti Polar Lipids) to each sample.[17]
-
Add 400 µL of cold methanol and vortex for 1 minute to precipitate proteins.[17]
-
Add 1.2 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes at 4°C.
-
Add 300 µL of MS-grade water to induce phase separation. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Collect the upper organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of methanol/chloroform (1:1, v/v) for analysis.
-
-
Liquid Chromatography (LC) Separation:
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for separating lipid species.[18][19]
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at ~30% B, ramping up to 100% B over 20-30 minutes to elute lipids from polar to nonpolar.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 50-55°C.
-
-
Mass Spectrometry (MS) Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.
-
Ionization Mode: Electrospray ionization (ESI), run in both positive and negative modes to cover a broad range of lipid classes.
-
Data Acquisition: Data-dependent acquisition (DDA) is often used, where the most intense precursor ions in a full MS scan are selected for fragmentation (MS/MS).
-
MS Scan Range: m/z 100-1500.
-
MS/MS Spectra: Fragmentation data is used to identify the lipid class, acyl chain length, and degree of unsaturation.[20]
-
-
Data Processing and Annotation:
-
Raw data is processed using software (e.g., Progenesis QI, MS-DIAL) for peak detection, alignment, and normalization using internal standards.
-
Lipid identification is performed by matching MS/MS fragmentation patterns against spectral libraries like LIPID MAPS, LipidBlast, or an in-house database.[18][20]
-
Comparison with Alternative Interventions
This compound supplementation is often considered alongside or compared to other lipid-based therapies, particularly for peroxisomal disorders.
Table 4: Comparison of this compound and Erucic Acid (Lorenzo's Oil)
| Feature | This compound (C24:1) Supplementation | Erucic Acid (C22:1) / Oleic Acid (Lorenzo's Oil) |
| Primary Target | Demyelinating diseases (MS), Adrenoleukodystrophy (ALD), cognitive health.[1][4][13] | Primarily Adrenoleukodystrophy (ALD).[10][11] |
| Mechanism | Directly provides C24:1 for sphingolipid synthesis; competitively reduces C26:0 synthesis.[9][10] | Erucic acid is a precursor to this compound and also competitively inhibits the elongation of VLCFAs to reduce C26:0.[3][10][11] |
| Lipidomic Impact | Increases C24:1-containing sphingolipids and glycerophospholipids; decreases saturated VLCFAs (C26:0).[10][11][13] | Increases C22:1 and C24:1 levels; significantly reduces C26:0 levels.[21] |
| Clinical Status | Investigational; shows promise in preclinical and some clinical studies for various neurological conditions.[1][22] | Used as a dietary intervention for pre-symptomatic ALD, believed to alter the disease course.[10][11] |
Conclusion
Comparative lipidomics provides a powerful, quantitative framework for assessing the biochemical impact of this compound supplementation. The available data strongly indicate that this compound effectively integrates into crucial lipid metabolic pathways, leading to significant alterations in the profiles of sphingolipids and very-long-chain fatty acids. These changes are directly linked to its proposed mechanisms of action in neurological health, particularly in the context of myelin maintenance and repair. For researchers and drug development professionals, these lipidomic signatures serve as valuable biomarkers for evaluating the efficacy and dose-response of this compound-based therapeutic strategies. Further targeted and untargeted lipidomics studies are warranted to fully delineate its role in cellular function and its potential to treat a range of metabolic and neurodegenerative diseases.
References
- 1. This compound and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound and demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingredients-lonier.com [ingredients-lonier.com]
- 5. anatekhealth.com [anatekhealth.com]
- 6. search.library.berkeley.edu [search.library.berkeley.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. experts.umn.edu [experts.umn.edu]
- 11. This compound Attenuates Accumulation of Very Long-Chain Fatty Acids and is a Potential Therapy for Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Attenuates Accumulation of Very Long-Chain Fatty Acids and is a Potential Therapy for Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cognitive improvement effect of this compound and essential fatty acids on rats ingesting Acer truncatum Bunge seed oil revealed by lipidomics approac ... - Food & Function (RSC Publishing) DOI:10.1039/D1FO03671H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bulk Untargeted LC-MS/MS Lipidomics [protocols.io]
- 18. lcms.cz [lcms.cz]
- 19. 2.5. Targeted LC-MS/MS-Based Lipidomics [bio-protocol.org]
- 20. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound regulates the oxidative imbalance in experimental allergic encephalomyelitis [jstage.jst.go.jp]
Nervonic Acid: A Comparative Guide to its Role in Mitigating Neuronal Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nervonic acid's efficacy in reducing oxidative stress in neurons, benchmarked against other established neuroprotective agents. The information is compiled from recent experimental data to support research and development in neuroprotective therapeutics.
Executive Summary
Oxidative stress is a key pathological factor in a range of neurodegenerative diseases. This compound (NA), a monounsaturated fatty acid, has demonstrated significant neuroprotective effects by attenuating oxidative damage in neuronal cells. Experimental evidence confirms its role in reducing lipid peroxidation and enhancing the endogenous antioxidant defense systems. This guide presents a comparative analysis of NA's performance against other neuroprotective compounds, details the experimental protocols used to validate these findings, and visualizes the key signaling pathways involved.
Performance Comparison of Neuroprotective Agents Against Oxidative Stress
The following tables summarize quantitative data from various studies, showcasing the effects of this compound and other neuroprotective agents on key markers of oxidative stress in neuronal models.
Table 1: Effect of this compound on Oxidative Stress Markers in Neurons
| Cell Line | Oxidative Stress Inducer | This compound Concentration | Outcome Measure | Result |
| PC-12 | 6-Hydroxydopamine (6-OHDA) | 1, 5, 10 µM | Cell Viability | Increased significantly[1] |
| PC-12 | 6-Hydroxydopamine (6-OHDA) | 1, 5, 10 µM | Malondialdehyde (MDA) | Decreased significantly[1] |
| PC-12 | 6-Hydroxydopamine (6-OHDA) | 1, 5, 10 µM | Superoxide Dismutase (SOD) | Increased expression (MnSOD, Cu/ZnSOD)[1] |
| PC-12 | 6-Hydroxydopamine (6-OHDA) | 1, 5, 10 µM | γ-GCLC expression | Increased significantly[1] |
| HT22 | Amyloid-β (Aβ) 1-42 | Not specified | MDA | Decreased[2] |
| HT22 | Amyloid-β (Aβ) 1-42 | Not specified | Catalase (CAT) | Increased[2] |
| HT22 | Amyloid-β (Aβ) 1-42 | Not specified | SOD | Increased[2] |
| HT22 | Amyloid-β (Aβ) 1-42 | Not specified | Glutathione Peroxidase (GSH-Px) | Increased[2] |
| SH-SY5Y | MPP+ | 5, 10, 20 µmol/L | SOD mRNA | Increased dose-dependently |
| SH-SY5Y | MPP+ | 5, 10, 20 µmol/L | MDA mRNA | Decreased dose-dependently |
| PC-12 | MPP+ | 5, 10, 20 µmol/L | SOD mRNA | Increased dose-dependently |
| PC-12 | MPP+ | 5, 10, 20 µmol/L | MDA mRNA | Decreased dose-dependently |
Table 2: Comparative Efficacy of Other Neuroprotective Agents on Oxidative Stress Markers
| Agent | Cell Line/Model | Oxidative Stress Inducer | Concentration | Outcome Measure | Result |
| Vitamin E | Rat brain nerve terminals | Not specified (in vivo) | Not specified | SNARE proteins | Prevented decrease in synaptobrevin, synaptotagmin, syntaxin-1[3] |
| SH-SY5Y | Hydrogen Peroxide | 1-100 µM | Cell Viability, LDH release | Tocotrienols more active than tocopherols[4] | |
| Curcumin | Mouse cerebral cortex cells | Not specified | 10 µM | Nrf2, NQO-1, GST, HO-1 | Increased expression and Nrf2 nuclear translocation |
| Neuronal cells | Oxidative stress | Various | Mitochondrial function, Apoptosis | Reduces mitochondrial dysfunction and apoptosis | |
| Resveratrol | HT22 | Glutamate | 5, 10, 20 µM | Cell Viability | Increased protection in a concentration-dependent manner[5] |
| HT22 | Glutamate | 5, 10, 20 µM | HO-1 expression | Increased in a concentration-dependent manner[5] | |
| Damaged somatic nerves | Nerve injury (in vivo) | 10⁻¹, 10⁻³, 10⁻⁵ M | SOD activity | Partially recovered | |
| Damaged somatic nerves | Nerve injury (in vivo) | 10⁻¹, 10⁻³, 10⁻⁵ M | CAT activity | Decreased |
Key Signaling Pathways in this compound-Mediated Neuroprotection
This compound appears to exert its neuroprotective effects through the modulation of critical signaling pathways involved in the cellular stress response.
Caption: this compound signaling pathway against oxidative stress.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Induction of Oxidative Stress in Neuronal Cell Culture
-
Objective: To create an in vitro model of neuronal oxidative stress.
-
Method 1: 6-Hydroxydopamine (6-OHDA) Induction in PC-12 Cells [1]
-
Culture PC-12 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 48 hours.
-
Induce oxidative stress by adding 6-OHDA (final concentration, e.g., 50 µM) to the culture medium and co-incubate with this compound for another 48 hours.
-
-
Method 2: Hydrogen Peroxide (H₂O₂) Induction
-
Culture neuronal cells (e.g., SH-SY5Y, HT22) to 80% confluency.
-
Pre-treat cells with the neuroprotective agent for a specified period (e.g., 24 hours).
-
Introduce H₂O₂ to the culture medium at a final concentration known to induce apoptosis or significant cell death (e.g., 100-200 µM) for a defined duration (e.g., 24 hours).
-
Measurement of Oxidative Stress Markers
-
Objective: To quantify the extent of oxidative damage and the activity of antioxidant defenses.
-
Malondialdehyde (MDA) Assay (Lipid Peroxidation)
-
Lyse the treated cells and collect the supernatant.
-
Use a commercial MDA assay kit based on the thiobarbituric acid reactive substances (TBARS) method.
-
Measure the absorbance at 532 nm. The concentration of MDA is expressed as nmol/mg of protein.
-
-
Superoxide Dismutase (SOD) Activity Assay
-
Prepare cell lysates from treated neuronal cultures.
-
Utilize a commercial SOD assay kit, which typically employs a colorimetric method to measure the inhibition of the reduction of a tetrazolium salt by superoxide radicals.
-
Read the absorbance at the specified wavelength (e.g., 450 nm). SOD activity is usually expressed as U/mg of protein.
-
-
Catalase (CAT) Activity Assay
-
Homogenize treated cells in a suitable buffer.
-
Use a commercial CAT assay kit. The assay often involves monitoring the decomposition of H₂O₂ by catalase, which can be measured spectrophotometrically by the decrease in absorbance at 240 nm.
-
CAT activity is typically expressed as U/mg of protein.
-
-
Glutathione Peroxidase (GSH-Px) Activity Assay
-
Prepare cell lysates.
-
Use a commercial GSH-Px assay kit. This assay usually measures the rate of NADPH oxidation to NADP⁺, which is coupled to the reduction of oxidized glutathione by glutathione reductase.
-
Monitor the decrease in absorbance at 340 nm. GSH-Px activity is expressed as U/mg of protein.
-
Analysis of Signaling Pathways
-
Objective: To investigate the molecular mechanisms underlying the neuroprotective effects.
-
Western Blot for PI3K/Akt and Nrf2 Pathway Proteins
-
Protein Extraction: Lyse the treated neuronal cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Relevant primary antibodies include those against phospho-Akt (Ser473), total Akt, Nrf2, Keap1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Caption: General experimental workflow for assessing neuroprotection.
Conclusion
This compound demonstrates a robust capacity to protect neurons from oxidative stress by modulating endogenous antioxidant systems and pro-survival signaling pathways. While direct comparative studies with other neuroprotective agents are limited, the existing data suggests that this compound is a potent compound with significant therapeutic potential for neurodegenerative diseases. Further research involving head-to-head comparisons under standardized experimental conditions is warranted to fully elucidate its relative efficacy and optimize its clinical application.
References
- 1. scialert.net [scialert.net]
- 2. This compound reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin E inhibits oxidative stress-induced denaturation of nerve terminal proteins involved in neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Nervonic Acid
Essential Safety and Handling Guide for Nervonic Acid
This guide provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound, while generally considered non-toxic, poses specific risks that necessitate caution.[1] It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3]
| Hazard Classification | GHS Code | Description | Citations |
| Skin Irritation | H315 | Causes skin irritation. | [2][3] |
| Eye Irritation | H319 | Causes serious eye irritation. | [2][3] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation. | [2][3][4] |
Operational Plan: Handling this compound
This section outlines the procedural, step-by-step guidance for the safe handling of this compound from receipt to disposal.
Pre-Handling and Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned procedures.
-
Information Review: Review the Safety Data Sheet (SDS) for this compound.[5]
-
Work Area Preparation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[6][7] Keep the work area clear of clutter and ensure emergency equipment (eyewash station, safety shower) is accessible.
-
Gather Materials: Assemble all necessary equipment, including appropriate solvents, containers, and waste receptacles, before handling the compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The type of equipment should be selected based on the concentration and amount of the substance being used.[4]
| Protection Type | Required Equipment | Specifications and Rationale | Citations |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) to protect against dust and splashes. | [6] |
| Skin Protection | Protective Gloves | Acid-proof nitrile or butyl rubber gloves are recommended for handling.[8][9] | [1][6] |
| Lab Coat/Clothing | Wear impervious, fire/flame-resistant clothing or a standard lab coat to protect skin. | [4][6] | |
| Respiratory Protection | Ventilated Area | Always handle in a well-ventilated area or fume hood to avoid inhaling dust.[2][4][7] | |
| Respirator | If ventilation is inadequate, exposure limits are exceeded, or irritation is experienced, use a full-face respirator with appropriate cartridges.[6] |
Handling and Experimental Procedures
-
Dispensing: this compound is typically a white crystalline solid.[1] Avoid creating dust when weighing or transferring the material.[4][6]
-
Solution Preparation: this compound is insoluble in water but soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1][5] When creating a stock solution, it is recommended to purge the solvent with an inert gas.[5]
-
General Handling: Avoid contact with skin and eyes.[4][6] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][4][5] Use non-sparking tools and take precautionary measures against static discharge.[3][6]
Post-Handling and Decontamination
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of as contaminated waste.
-
Personal Hygiene: Wash hands and any exposed skin with soap and water immediately after finishing work.[3]
Storage and Disposal Plans
Storage Plan
Proper storage is essential to maintain the stability and integrity of this compound.
| Condition | Requirement | Rationale | Citations |
| Temperature | Store at -20°C for long-term stability (powder). | Ensures stability for ≥4 years. | [5] |
| Store at -80°C when in solvent. | Maintains stability for up to 1 year. | [10] | |
| Container | Keep in a tightly closed, airtight container. | Prevents contamination and degradation. | [1][3][6] |
| Location | Store in a cool, dry, well-ventilated, and locked-up place. | Protects from moisture, heat, and unauthorized access. | [1][6][7] |
| Incompatibilities | Keep away from heat sources and combustible materials. | Standard chemical safety precaution. | [1][3] |
Disposal Plan
All waste must be handled as hazardous and disposed of according to institutional and local regulations.
-
Solid Waste: Dispose of contaminated lab supplies (e.g., gloves, weigh boats, paper towels) in a designated hazardous waste container.
-
Liquid Waste: Collect unused solutions or contaminated solvents in a sealed, properly labeled hazardous waste container.
-
Empty Containers: Dispose of empty containers in an appropriate treatment and disposal facility.[6]
-
Environmental Precaution: Do not allow this compound to enter drains, sewers, or surface/groundwater.[2][3]
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Procedure | Citations |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if you feel unwell. | [2][4][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical help. | [2][3][6] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician. | [2][3][4][6] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [4][6] |
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Citations |
| Molecular Formula | C24H46O2 | [1] |
| Molecular Weight | 366.62 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 42 - 44 °C | [1][4] |
| Flash Point | 110 °C (closed cup) | [2][4] |
| Purity | ≥95% - ≥98% | [1][5] |
| Solubility | Water: Insoluble (1 mg/mL with sonication) | [1][10] |
| Ethanol: ~10 mg/mL | [5] | |
| DMSO / DMF: ~20 mg/mL | [5] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. solechem.eu [solechem.eu]
- 2. agilent.com [agilent.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. echemi.com [echemi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. quicktest.co.uk [quicktest.co.uk]
- 9. leelinework.com [leelinework.com]
- 10. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
